molecular formula C15H13FO B1374111 2'-Acetyl-4-fluoro-3-methylbiphenyl CAS No. 1184000-23-4

2'-Acetyl-4-fluoro-3-methylbiphenyl

Cat. No.: B1374111
CAS No.: 1184000-23-4
M. Wt: 228.26 g/mol
InChI Key: ZPGHRCFJJZPZNY-UHFFFAOYSA-N
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Description

2'-Acetyl-4-fluoro-3-methylbiphenyl is a high-purity organic compound with the molecular formula C 15 H 13 FO and a molecular weight of 228.26 g/mol . This biphenyl derivative is characterized by its specific acetyl and fluorine substituents, making it a valuable synthetic intermediate in medicinal chemistry and pharmaceutical research . It is primarily used in laboratory settings for the research and development of active pharmaceutical ingredients (APIs) and other complex organic molecules . To ensure its stability and longevity, this compound should be stored at -20°C . Please note that this product is intended for Research Use Only and is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(4-fluoro-3-methylphenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO/c1-10-9-12(7-8-15(10)16)14-6-4-3-5-13(14)11(2)17/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGHRCFJJZPZNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716819
Record name 1-(4'-Fluoro-3'-methyl[1,1'-biphenyl]-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184000-23-4
Record name 1-(4'-Fluoro-3'-methyl[1,1'-biphenyl]-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2'-Acetyl-4-fluoro-3-methylbiphenyl: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical intermediate 2'-Acetyl-4-fluoro-3-methylbiphenyl (CAS 1184000-23-4). This molecule is a valuable building block in medicinal chemistry, primarily utilized in the research and development of active pharmaceutical ingredients (APIs).[1] This document details a robust synthetic protocol for its preparation via Suzuki-Miyaura cross-coupling, outlines rigorous analytical methodologies for its characterization and quality control, and explores its strategic importance in the synthesis of complex pharmaceutical agents. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a deep technical understanding of this versatile compound.

Introduction: The Strategic Value of a Fluorinated Biphenyl Scaffold

This compound is a biaryl ketone with the molecular formula C₁₅H₁₃FO and a molecular weight of 228.26 g/mol .[2][3] Its structure is characterized by a biphenyl core, which is a prevalent motif in numerous pharmaceuticals.[4] The strategic placement of fluoro, methyl, and acetyl groups imparts specific physicochemical properties that are highly advantageous in drug design.

The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[5] The methyl group can provide steric hindrance, influencing molecular conformation and interaction with biological targets, while the acetyl group serves as a versatile chemical handle for further synthetic transformations.[6] Consequently, this compound serves as a critical intermediate for constructing more complex molecules with potential therapeutic applications.[1] For optimal stability, the compound should be stored at -20°C.[1][3]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 1184000-23-4[3]
Molecular Formula C₁₅H₁₃FO[2][3]
Molecular Weight 228.26 g/mol [2][3]
IUPAC Name 1-(4-fluoro-3-methylbiphenyl-2-yl)ethanoneN/A
Appearance Predicted: Colorless to yellowish liquid or solid[4][7]
Storage Temperature -20°C[1][3]

Synthesis via Suzuki-Miyaura Cross-Coupling: A Mechanistic Approach

The construction of the C-C bond linking the two aryl rings in this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and broad applicability.[8] The core of this transformation is the coupling of an organoboron compound with an organohalide.

Retrosynthetic Analysis

A retrosynthetic disconnection of the central C-C bond of the target molecule suggests two primary synthetic routes, as illustrated below. Both pathways are viable, with the choice often depending on the commercial availability and cost of the starting materials.

Retrosynthesis cluster_routeA Route A cluster_routeB Route B TM Target Molecule This compound A1 1-(2-Bromophenyl)ethanone TM->A1 Disconnection A2 (4-Fluoro-3-methylphenyl)boronic acid TM->A2 B1 (2-Acetylphenyl)boronic acid TM->B1 Disconnection B2 1-Bromo-4-fluoro-3-methylbenzene TM->B2

Caption: Retrosynthetic analysis of the target molecule.

For this guide, we will focus on Route A, which utilizes the coupling of 1-(2-Bromophenyl)ethanone and (4-Fluoro-3-methylphenyl)boronic acid . This choice is based on the common commercial availability of these precursors.

The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-(2-bromophenyl)ethanone.[9]

  • Transmetalation: The organic group from the boronic acid, activated by a base, is transferred to the palladium center.[9]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the biphenyl product and regenerating the Pd(0) catalyst.[9]

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar¹-Pd(II)L₂-Br Pd0->PdII_Aryl Ar¹-Br OxAdd Oxidative Addition Transmetal Transmetalation PdII_Biaryl Ar¹-Pd(II)L₂-Ar² PdII_Aryl->PdII_Biaryl [Ar²-B(OH)₃]⁻ RedElim Reductive Elimination Product Ar¹-Ar² (Target Molecule) PdII_Biaryl->Product Product->Pd0 regenerates ArylHalide Ar¹-Br (1-(2-Bromophenyl)ethanone) BoronicAcid Ar²-B(OH)₂ ((4-Fluoro-3-methylphenyl)boronic acid) Borate [Ar²-B(OH)₃]⁻ BoronicAcid->Borate + OH⁻ Base Base (e.g., K₂CO₃)

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound on a laboratory scale.

Materials:

  • 1-(2-Bromophenyl)ethanone (1.0 equiv)

  • (4-Fluoro-3-methylphenyl)boronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Toluene (solvent)

  • Water (co-solvent)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate mixture (for chromatography)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(2-bromophenyl)ethanone, (4-fluoro-3-methylphenyl)boronic acid, and potassium carbonate.

  • Add a 4:1 mixture of toluene and water.

  • Degas the mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aryl bromide is consumed.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure this compound.

Table 2: Typical Reaction Parameters
ParameterValue/ConditionRationale
Aryl Halide 1-(2-Bromophenyl)ethanoneCommercially available starting material.
Boronic Acid (4-Fluoro-3-methylphenyl)boronic acidCouples to form the desired biphenyl structure.
Catalyst Pd(PPh₃)₄A common and effective Pd(0) catalyst for Suzuki couplings.
Base K₂CO₃Activates the boronic acid for transmetalation.[10]
Solvent System Toluene/Water (4:1)Biphasic system to dissolve both organic and inorganic reagents.
Temperature 90-100 °CProvides sufficient thermal energy to drive the catalytic cycle.
Atmosphere Inert (N₂ or Ar)Prevents oxidation and deactivation of the Pd(0) catalyst.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR is used to confirm the proton environment of the molecule. Expected signals would include aromatic protons in the biphenyl region, a singlet for the acetyl methyl group, and a singlet for the aryl methyl group.

  • ¹³C NMR provides information on the carbon skeleton. Expected signals would include those for the carbonyl carbon, aromatic carbons (with C-F coupling visible for the fluorinated ring), and the two methyl carbons.

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to confirm the molecular weight. The mass spectrum should show a molecular ion peak [M+H]⁺ or M⁺ corresponding to the calculated mass of 228.26 g/mol .

  • Fragmentation patterns can provide further structural confirmation. A characteristic fragmentation would be the loss of the acetyl group (a neutral loss of 42 Da) or the methyl group (a loss of 15 Da).

Table 3: Predicted Spectroscopic Data
TechniquePredicted Data
¹H NMR (400 MHz, CDCl₃) δ ~7.8-7.2 (m, 7H, Ar-H), 2.6 (s, 3H, -COCH₃), 2.3 (s, 3H, Ar-CH₃)
¹³C NMR (101 MHz, CDCl₃) δ ~200 (C=O), ~160 (d, ¹JCF), ~145-125 (Ar-C), ~30 (-COCH₃), ~15 (Ar-CH₃)
MS (ESI+) m/z 229.1 [M+H]⁺, 251.1 [M+Na]⁺
Chromatographic Purity Assessment

A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the standard for determining the purity of the final compound.

HPLC_Workflow Sample Prepare Sample (Dissolve in Mobile Phase) Inject Inject into HPLC Sample->Inject Column Separation on C18 Column Inject->Column Detect UV Detection (e.g., 254 nm) Column->Detect Data Data Analysis (Chromatogram) Detect->Data

Caption: General workflow for HPLC analysis.

Proposed HPLC Method:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (a common wavelength for aromatic compounds).[5]

  • Injection Volume: 10 µL.

This method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure reliable purity assessments.[11]

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient itself but rather a key building block. Its value lies in its pre-functionalized structure, which allows for efficient elaboration into more complex target molecules.

Strategic Advantages as a Building Block:

  • Fluorine Substitution: The 4-fluoro substituent can block a potential site of metabolic attack (P450 oxidation), thereby improving the pharmacokinetic profile of a final drug molecule.[12]

  • Acetyl Group: The ketone functionality is a versatile handle for a wide range of chemical transformations, including:

    • Reductions to form secondary alcohols.

    • Reductive aminations to introduce amine functionalities.

    • Formation of heterocycles (e.g., pyrazoles, isoxazoles).

    • Wittig-type reactions to form alkenes.

  • Biphenyl Scaffold: This core structure is present in numerous approved drugs and is known to interact with a variety of biological targets.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in the field of pharmaceutical research and development. Its synthesis is readily achievable through robust and well-understood methodologies like the Suzuki-Miyaura cross-coupling. The combination of a metabolically stable fluorinated ring, a versatile acetyl handle, and a privileged biphenyl core makes this compound an attractive starting point for the synthesis of novel and complex molecular entities. The detailed synthetic and analytical protocols provided in this guide offer a solid foundation for researchers to utilize this valuable building block in their drug discovery programs, enabling the efficient exploration of new chemical space and the development of next-generation therapeutics.

References

  • BenchChem. (n.d.). This compound | CAS 1184000-23-4.
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  • ChemBK. (2024, April 9). 1-(4-fluoro-3-methylphenyl)ethanone.
  • PubMed Central. (n.d.). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance.
  • Taylor & Francis Online. (2022, April 5). Development and validation of an RP-HPLC method for Milrinone quantification using analytical quality by design principles: stability, precision, and method optimization.
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  • The Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from The Royal Society of Chemistry website.
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  • Benchchem. (n.d.). Suzuki Coupling Reactions Using 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone.
  • Organic Syntheses. (2020, August 9). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate.
  • Sigma-Aldrich. (n.d.). 1-(4-Fluoro-3-methylphenyl)ethanone | 369-32-4.
  • Unibrom Corp. (n.d.). Intermediates 3-Fluoro-2-methylphenol for critical molecular building block.
  • PubMed. (2011, January 13). Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective neurokinin 1 (NK1) receptor antagonist clinical candidate.
  • Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Method Validation for 4-Methylbiphenyl Quantification.
  • ResearchGate. (2023, December 2). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.
  • ChemicalBook. (n.d.). 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis.
  • PrepChem.com. (n.d.). Synthesis of 2-bromo-4'-(4-fluoro-phenyl)-acetophenone.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene.
  • ResearchGate. (2025, August 6). Convenient and practical preparation of acetylphenyl boronic acids.
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  • Sigma-Aldrich. (n.d.). Fluorinated Building Blocks.
  • PubMed. (2015, May 21). Discovery of 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole as a dual inhibitor of human P-glycoprotein and Staphylococcus aureus Nor A efflux pump.
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  • Indo American Journal of Pharmaceutical Sciences. (2017, February 11). Synthesis and characterization of new chalcones of 4-fluoro-3-methyl acetophenone.

Sources

2'-Acetyl-4-fluoro-3-methylbiphenyl chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2'-Acetyl-4-fluoro-3-methylbiphenyl

Introduction

This compound is a substituted aromatic ketone that holds significant interest as a synthetic intermediate in the fields of medicinal chemistry and pharmaceutical research.[1] Its structure, featuring a biphenyl core with acetyl, fluoro, and methyl functional groups, provides a versatile scaffold for the development of more complex molecules. The strategic placement of these substituents significantly influences the molecule's electronic properties and reactivity, making it a valuable building block for targeted synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and spectral characteristics, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties

While specific experimental data such as melting and boiling points for this compound are not widely reported in publicly available literature, its core physicochemical properties can be summarized based on its molecular structure.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₃FO[1][2][3]
Molecular Weight 228.26 g/mol [1][2][3]
CAS Number 1184000-23-4, 1179715-02-6[1][3]
Appearance High-purity organic compound[1]

Synthesis and Reaction Chemistry

The construction of the biphenyl core is the central challenge in synthesizing this compound. The primary and most versatile method for this is the Suzuki-Miyaura cross-coupling reaction. An alternative, more classical approach involves Friedel-Crafts acylation.

Retrosynthetic Analysis

A retrosynthetic approach to this compound reveals two primary disconnection strategies for the key carbon-carbon bond linking the two aromatic rings.[1] The choice between these pathways depends on the commercial availability and reactivity of the starting materials.

G cluster_A Disconnection A cluster_B Disconnection B target This compound node_A1 4-Fluoro-3-methylphenylboronic acid target->node_A1 C-C bond break node_A2 1-(2-bromophenyl)ethanone target->node_A2 node_B1 (2-Acetylphenyl)boronic acid target->node_B1 C-C bond break node_B2 1-Bromo-4-fluoro-3-methylbenzene target->node_B2

Caption: Retrosynthetic analysis of this compound.

Method 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate.[4][5] This method is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the generally lower toxicity of boron-containing reagents.[6]

Catalytic Cycle Workflow

The reaction proceeds through a well-established catalytic cycle involving a Pd(0) active species.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)L₂-X Pd0->Pd_complex Pd_intermediate R¹-Pd(II)L₂-OR' Pd_complex->Pd_intermediate Pd_transmetal R¹-Pd(II)L₂-R² Pd_intermediate->Pd_transmetal Pd_transmetal->Pd0  R¹-R² OA_label Oxidative Addition ME_label Metathesis (Base) TM_label Transmetalation RE_label Reductive Elimination R1X R¹-X (Aryl Halide) R1X->Pd0 Base Base (e.g., K₂CO₃) Base->Pd_complex Boronic R²-B(OH)₂ (Boronic Acid) Boronic->Pd_intermediate

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Synthesis

This protocol is a generalized procedure based on established methods for biphenyl synthesis.[6][7]

  • Reagent Preparation: In a round-bottom flask, combine the aryl halide (e.g., 1-(2-bromophenyl)ethanone, 1.0 eq.), the corresponding boronic acid (e.g., 4-fluoro-3-methylphenylboronic acid, 1.1-1.5 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a phosphine ligand (e.g., SPhos, XPhos).

  • Solvent and Degassing: Add a suitable solvent system (e.g., a mixture of toluene and water, or dioxane). Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., at 80-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final biphenyl product.

Method 2: Friedel-Crafts Acylation

An alternative synthesis involves forming one of the rings first and then introducing the acetyl group via a Friedel-Crafts acylation. For instance, 4-fluoro-3-methylbiphenyl could be synthesized first, followed by acylation. The directing effects of the fluorine and methyl groups would need to be carefully considered to achieve the desired regioselectivity. A related procedure for the synthesis of 4-acetyl-2'-fluoro-4'-bromobiphenyl highlights the feasibility of this approach.[8]

Reaction Mechanism

Friedel_Crafts acetyl_chloride CH₃COCl acylium [CH₃C=O]⁺ AlCl₄⁻ (Acylium ion) acetyl_chloride->acylium + AlCl₃ alcl3 AlCl₃ alcl3->acylium product This compound sigma_complex Sigma Complex (Resonance Stabilized) acylium->sigma_complex biphenyl 4-Fluoro-3-methylbiphenyl biphenyl->sigma_complex + [CH₃C=O]⁺ sigma_complex->product - H⁺ hcl HCl

Caption: Simplified mechanism of Friedel-Crafts acylation.

Exemplary Protocol: Friedel-Crafts Acylation

This protocol is adapted from the synthesis of a structurally similar compound.[8]

  • Catalyst Suspension: In a reaction vessel, suspend anhydrous aluminum chloride (AlCl₃, 1.1-1.5 eq.) in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane) and cool to 0 °C.

  • Acyl Chloride Addition: Slowly add acetyl chloride (1.1 eq.) to the suspension while maintaining the low temperature.

  • Substrate Addition: Add a solution of the biphenyl precursor (e.g., 4-fluoro-3-methylbiphenyl, 1.0 eq.) in the same solvent dropwise.

  • Reaction: Allow the reaction to stir, gradually warming to room temperature, for several hours until completion (monitored by TLC).

  • Quenching: Carefully pour the reaction mixture into a mixture of ice and dilute hydrochloric acid to quench the reaction and decompose the aluminum complex.

  • Extraction and Purification: Separate the organic layer, wash successively with water, sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, filter, and purify as described in the Suzuki-Miyaura protocol.

Reactivity and Electronic Effects

The chemical behavior of this compound is governed by the interplay of its functional groups.

  • Acetyl Group: The ketone carbonyl is a key reactive site. The fluorine atom on the adjacent ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated analogues.[9] This increased reactivity is a crucial consideration in designing subsequent synthetic steps. The acetyl group is also a meta-director and deactivating for electrophilic aromatic substitution on its own ring.

  • Fluorine Atom: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which can influence the acidity of adjacent protons and the overall electron density of the aromatic ring. In ¹³C NMR, it causes characteristic splitting of signals for nearby carbon atoms.

  • Methyl Group: The methyl group is an ortho-, para-directing activator for electrophilic aromatic substitution due to its electron-donating hyperconjugation effect (+I).

  • Steric Effects: The substitution pattern, particularly the ortho-methyl group, can create steric hindrance that influences the preferred conformation of the biphenyl rings and may affect the accessibility of nearby reactive sites.[10][11]

Predicted Spectroscopic Properties

Technique Predicted Key Features
¹H NMR - Aromatic Protons: Multiple signals in the range of δ 7.0-7.8 ppm. The protons on the fluorinated ring will likely show coupling to the ¹⁹F nucleus.- Acetyl Protons (CH₃): A sharp singlet around δ 2.6 ppm.[12]- Methyl Protons (CH₃): A sharp singlet around δ 2.2-2.4 ppm.[12]
¹³C NMR - Carbonyl Carbon (C=O): A signal around δ 197-200 ppm.[12]- Aromatic Carbons: Multiple signals between δ 115-145 ppm. The carbon directly bonded to fluorine will show a large ¹JC-F coupling constant (~245 Hz), and adjacent carbons will show smaller ²JC-F and ³JC-F couplings.[12][14]- Acetyl Methyl Carbon: A signal around δ 26-28 ppm.[12]- Ring Methyl Carbon: A signal around δ 20-22 ppm.[12]
¹⁹F NMR - A multiplet signal is expected in the range of δ -115 to -120 ppm, characteristic of a fluorine atom on a benzene ring.[12][15]
Infrared (IR) - C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹.[13]- C-F Stretch: A strong absorption band in the region of 1100-1250 cm⁻¹.- Aromatic C-H Stretch: Signals above 3000 cm⁻¹.- Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS) - Molecular Ion (M⁺): A prominent peak at m/z = 228.- Key Fragments: A significant fragment at m/z = 213, corresponding to the loss of a methyl radical ([M-15]⁺). A base peak is likely at m/z = 185, resulting from the loss of the acetyl group ([M-43]⁺), which is a characteristic fragmentation for acetyl-aromatic compounds.[16]

Potential Applications

The primary value of this compound lies in its role as a versatile intermediate in organic synthesis. Biphenyl scaffolds are prevalent in many biologically active compounds. The presence of fluoro and acetyl groups provides handles for further chemical modification. Related fluorinated biphenyl structures serve as intermediates for non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and its metabolites, highlighting the potential of this compound class in pharmaceutical development.[17][18][19]

References

  • LookChem. 2-(4'-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester. [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]

  • Pharmaffiliates. 2-(4'-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester. [Link]

  • Sloop, J. C. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. ResearchGate. [Link]

  • Farràs, P., et al. (2012). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. PubMed Central. [Link]

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  • El-Shishtawy, R. M., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PubMed Central. [Link]

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An In-depth Technical Guide to 2'-Acetyl-4-fluoro-3-methylbiphenyl: Synthesis, Structure, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Acetyl-4-fluoro-3-methylbiphenyl, a substituted aromatic ketone with the molecular formula C₁₅H₁₃FO, stands as a molecule of significant interest in the landscape of medicinal chemistry and pharmaceutical research.[1][2] Its unique structural arrangement, featuring a biphenyl core functionalized with acetyl, fluoro, and methyl groups, positions it as a valuable synthetic intermediate for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its molecular structure, established synthetic methodologies, and a forward-looking perspective on its potential biological activities and applications, drawing upon the broader understanding of the biphenyl scaffold in drug discovery.

Molecular Structure and Physicochemical Properties

This compound, systematically named 1-[2-(4-fluoro-3-methylphenyl)phenyl]ethanone, possesses a molecular weight of 228.26 g/mol .[2] The core of the molecule is a biphenyl system, which consists of two phenyl rings linked by a single carbon-carbon bond. This linkage allows for rotational freedom, influencing the molecule's overall conformation and its interaction with biological targets.

The key substituents that define the properties of this molecule are:

  • An acetyl group (-COCH₃) at the 2'-position of one phenyl ring. The carbonyl group in this moiety can act as a hydrogen bond acceptor, a critical feature for molecular recognition in biological systems.

  • A fluoro group (-F) at the 4-position of the second phenyl ring. The high electronegativity of fluorine can significantly alter the electronic properties of the aromatic ring, influencing its reactivity and metabolic stability. Fluorine substitution is a common strategy in drug design to enhance binding affinity and pharmacokinetic profiles.

  • A methyl group (-CH₃) at the 3-position of the fluorine-bearing phenyl ring. This group adds steric bulk and can influence the molecule's conformation and its interactions within a binding pocket.

A summary of the key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 1184000-23-4[2]
Molecular Formula C₁₅H₁₃FO[2]
Molecular Weight 228.26 g/mol [2]
IUPAC Name 1-[2-(4-fluoro-3-methylphenyl)phenyl]ethanone[1]

Synthesis Methodologies

The synthesis of this compound can be approached through established organometallic cross-coupling reactions and classical aromatic functionalization techniques. The two most prominent and logical strategies are the Suzuki-Miyaura cross-coupling and a multi-step approach involving Friedel-Crafts acylation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[3] This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide.

Conceptual Workflow for Suzuki-Miyaura Synthesis:

Suzuki_Miyaura_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product & Purification Reactant1 2-Acetylphenylboronic acid or its ester derivative Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Reactant1->Catalyst Reactant2 1-Bromo-4-fluoro-3-methylbenzene Reactant2->Catalyst Product This compound Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Toluene, Dioxane, Water) Solvent->Product Purification Work-up & Column Chromatography Product->Purification

Caption: Suzuki-Miyaura cross-coupling workflow.

Detailed Experimental Protocol (Hypothetical):

  • Reaction Setup: To a flame-dried round-bottom flask, add 2-acetylphenylboronic acid (1.2 equivalents), 1-bromo-4-fluoro-3-methylbenzene (1.0 equivalent), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Solvent and Base Addition: Add a degassed solvent system, for example, a mixture of toluene and water (4:1). Add a suitable base, such as potassium carbonate (2.0 equivalents).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature of 80-100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Friedel-Crafts Acylation Approach

An alternative synthetic route involves the initial synthesis of a 4-fluoro-3-methylbiphenyl intermediate, followed by a Friedel-Crafts acylation to introduce the acetyl group.

Conceptual Workflow for Friedel-Crafts Acylation:

Friedel_Crafts_Workflow cluster_step1 Step 1: Biphenyl Formation cluster_step2 Step 2: Acylation cluster_product Product & Purification Biphenyl_Synth Synthesis of 4-fluoro-3-methylbiphenyl (via Suzuki Coupling) Reactant_FC 4-fluoro-3-methylbiphenyl Biphenyl_Synth->Reactant_FC Catalyst_FC Lewis Acid Catalyst (e.g., AlCl₃) Reactant_FC->Catalyst_FC Reagent_FC Acetyl Chloride (CH₃COCl) Reagent_FC->Catalyst_FC Product_FC This compound Catalyst_FC->Product_FC Solvent_FC Inert Solvent (e.g., Dichloromethane) Solvent_FC->Product_FC Purification_FC Aqueous Work-up & Recrystallization/Chromatography Product_FC->Purification_FC

Caption: Friedel-Crafts acylation workflow.

Detailed Experimental Protocol (Hypothetical):

  • Synthesis of 4-fluoro-3-methylbiphenyl: This intermediate can be synthesized via a Suzuki-Miyaura coupling of phenylboronic acid and 1-bromo-4-fluoro-3-methylbenzene.

  • Friedel-Crafts Acylation:

    • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-fluoro-3-methylbiphenyl (1.0 equivalent) in an anhydrous inert solvent such as dichloromethane.

    • Catalyst Addition: Cool the solution in an ice bath and add a Lewis acid catalyst, typically aluminum chloride (AlCl₃) (1.1 equivalents), portion-wise.

    • Acylating Agent Addition: Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.

    • Reaction Execution: Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC.

    • Work-up: Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

    • Purification: Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

Spectroscopic and Structural Characterization (Anticipated Data)

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the methyl protons on the phenyl ring. The aromatic region (typically 7.0-8.0 ppm) will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The acetyl methyl protons will likely appear as a singlet around 2.5 ppm, and the aromatic methyl protons as a singlet around 2.3 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all 15 carbon atoms. The carbonyl carbon of the acetyl group is expected to resonate downfield (around 195-200 ppm). The carbon directly bonded to the fluorine atom will show a characteristic large coupling constant (¹JCF). The remaining aromatic and methyl carbons will appear in their respective typical regions.

3.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretch of the acetyl group, typically in the range of 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹. The C-F stretching vibration will likely be observed in the fingerprint region, around 1100-1250 cm⁻¹.

3.3. Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) corresponding to the molecular weight of 228.26 would be expected. Fragmentation patterns would likely involve the loss of the acetyl group (M-43) and other characteristic cleavages of the biphenyl core.

Potential Biological Activities and Applications in Drug Development

The biphenyl scaffold is a privileged structure in medicinal chemistry, present in a wide array of therapeutic agents. Biphenyl derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, anti-cancer, anti-diabetic, and antimicrobial properties.

The specific combination of substituents in this compound suggests several avenues for its potential application as a synthetic intermediate:

  • Enzyme Inhibitors: The acetyl group can serve as a key interaction point within the active site of enzymes. For instance, some biphenyl derivatives are known to inhibit enzymes like cyclooxygenases (COX), which are targets for anti-inflammatory drugs.

  • Receptor Modulators: The overall shape and electronic properties of the molecule could allow it to bind to various receptors, potentially acting as an agonist or antagonist.

  • Scaffold for Further Derivatization: The acetyl group provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. For example, the ketone can be reduced to an alcohol, converted to an oxime, or used in aldol-type condensations to build more complex structures.

Workflow for Investigating Biological Potential:

Biological_Evaluation_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Synthesis Synthesis of This compound Characterization Spectroscopic & Structural Confirmation Synthesis->Characterization In_Vitro In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) Characterization->In_Vitro Cell_Based Cell-Based Assays (e.g., Cytotoxicity, Anti-proliferative) In_Vitro->Cell_Based SAR Structure-Activity Relationship (SAR) Studies Cell_Based->SAR In_Silico In Silico Docking & ADMET Prediction SAR->In_Silico Lead_Opt Design & Synthesis of Analogs In_Silico->Lead_Opt In_Vivo In Vivo Animal Models Lead_Opt->In_Vivo

Caption: Workflow for biological evaluation.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, related fluorinated and acetylated aromatic compounds may cause skin, eye, and respiratory irritation. It is recommended to handle this compound in a well-ventilated fume hood, wearing personal protective equipment (PPE) including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a synthetically accessible molecule with significant potential as a building block in drug discovery and development. Its well-defined structure, featuring a combination of key pharmacophoric elements, makes it an attractive starting point for the design of novel bioactive compounds. Further research, including the acquisition of detailed spectroscopic and crystallographic data, as well as comprehensive biological evaluation, is warranted to fully elucidate its potential and pave the way for its application in the development of next-generation therapeutics.

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An In-Depth Technical Guide to the Synthesis of 2'-Acetyl-4-fluoro-3-methylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2'-Acetyl-4-fluoro-3-methylbiphenyl, a key intermediate in pharmaceutical research and development. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the requisite precursors and the primary coupling methodologies. The synthesis of the core precursors, 2-bromo-5-fluorotoluene and (2-acetylphenyl)boronic acid, is discussed in detail, followed by an analysis of the Suzuki-Miyaura coupling to construct the biphenyl backbone. Alternative strategies, including Friedel-Crafts acylation, are also considered. The causality behind experimental choices, such as catalyst selection and reaction optimization, is elucidated to provide field-proven insights. All protocols are presented with the aim of being self-validating systems for practical application.

Introduction

This compound (CAS 1184000-23-4) is a substituted biphenyl derivative of significant interest in medicinal chemistry.[1] Its structural motifs are often found in pharmacologically active molecules. The efficient and scalable synthesis of this compound is therefore a critical aspect of the drug discovery and development pipeline. This guide will dissect the synthetic strategies for this target molecule, focusing on the preparation of its key precursors and the subsequent carbon-carbon bond-forming reactions.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound suggests two primary disconnection approaches for the central biphenyl C-C bond, highlighting the Suzuki-Miyaura coupling as a robust and versatile method.[2]

G cluster_precursors target This compound disconnection C-C Bond Disconnection (Suzuki-Miyaura) target->disconnection precursor1 2-Bromo-5-fluorotoluene disconnection->precursor1 Aryl Halide precursor2 (2-Acetylphenyl)boronic acid disconnection->precursor2 Arylboronic Acid precursors Precursors

Caption: Retrosynthetic analysis of the target molecule.

This leads to two key precursors: an aryl halide, 2-bromo-5-fluorotoluene , and an arylboronic acid, (2-acetylphenyl)boronic acid . The subsequent sections will detail the synthesis of these precursors.

Synthesis of Precursor 1: 2-Bromo-5-fluorotoluene

2-Bromo-5-fluorotoluene (CAS 452-63-1) is a vital building block, with the bromine and fluorine substituents offering unique reactivity for selective chemical transformations.[3] Its synthesis can be approached through several routes.

Bromination of 4-Fluorotoluene

A direct approach involves the electrophilic bromination of 4-fluorotoluene. The directing effects of the methyl and fluoro groups guide the regioselectivity of the bromination.

Experimental Protocol:

  • To a solution of 4-fluorotoluene (110 g) in glacial acetic acid (40 ml), add iron powder (1.1 g) and iodine (1.1 g).

  • Add a solution of bromine (160 g) in glacial acetic acid (60 ml) all at once.

  • Maintain the reaction temperature at 25-27 °C, initially by cooling with water and then with warm water as the exotherm subsides.

  • Stir the mixture at this temperature for 3 hours.

  • Distill off the glacial acetic acid and unreacted 4-fluorotoluene under vacuum.

  • Distill the residue under reduced pressure (20 mbar) between 65 °C and 85 °C to collect a mixture of monobrominated isomers.

  • Separate the isomers by fractional distillation to yield 2-bromo-4-fluorotoluene.[4]

Causality of Experimental Choices:

  • Iron and Iodine: These act as catalysts, with iron being oxidized by bromine to form ferric bromide (FeBr₃), a Lewis acid that polarizes the Br-Br bond, generating a more potent electrophile for aromatic substitution. Iodine can also act as a co-catalyst.

  • Glacial Acetic Acid: This serves as a polar protic solvent that can solvate the reactants and the intermediate carbocation (Wheland intermediate).

Sandmeyer Reaction of 4-Fluoro-3-methylaniline

An alternative route involves the diazotization of 4-fluoro-3-methylaniline followed by a Sandmeyer reaction. This method offers excellent regiochemical control.

G start 4-Fluoro-3-methylaniline diazotization Diazotization (NaNO₂, HBr) start->diazotization diazonium Diazonium Salt diazotization->diazonium sandmeyer Sandmeyer Reaction (CuBr) diazonium->sandmeyer product 2-Bromo-5-fluorotoluene sandmeyer->product

Caption: Synthesis of 2-bromo-5-fluorotoluene via Sandmeyer reaction.

Experimental Protocol:

  • Prepare a solution of 4-fluoro-3-methylaniline in aqueous hydrobromic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer, dry it over anhydrous magnesium sulfate, and purify by distillation.

Causality of Experimental Choices:

  • Low Temperature: Diazonium salts are unstable and can decompose at higher temperatures. Maintaining a low temperature is critical for maximizing the yield.

  • Copper(I) Bromide: This is the catalyst for the Sandmeyer reaction, facilitating the displacement of the diazonium group with a bromide ion via a single-electron transfer mechanism.

Synthesis of Precursor 2: (2-Acetylphenyl)boronic acid

(2-Acetylphenyl)boronic acid (CAS 308103-40-4) is the second key precursor.[5] A significant challenge in its synthesis is the presence of the ketone functionality, which is incompatible with organometallic reagents like Grignard or organolithium reagents.[6] Therefore, a protection-deprotection strategy is typically employed.

Experimental Protocol:

  • Protection of 2'-Bromoacetophenone:

    • Reflux a mixture of 2'-bromoacetophenone, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene with a Dean-Stark apparatus to remove water.

    • After the reaction is complete, cool the mixture, wash with aqueous sodium bicarbonate solution, and then with brine.

    • Dry the organic layer and remove the solvent under reduced pressure to obtain the protected bromo ketal.[6]

  • Formation of the Boronic Acid:

    • To a solution of the bromo ketal in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise.

    • Stir the mixture at -78 °C for 1 hour.

    • Add triisopropyl borate dropwise at -78 °C and allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction with aqueous HCl and stir for several hours to hydrolyze the borate ester and the ketal protecting group.

    • Extract the product with an organic solvent, dry the organic layer, and purify by crystallization or chromatography to yield (2-acetylphenyl)boronic acid.[1][6]

Causality of Experimental Choices:

  • Ketal Protection: The ethylene glycol ketal protects the reactive carbonyl group from being attacked by the strongly nucleophilic and basic n-butyllithium.

  • n-Butyllithium: This organolithium reagent is used for the lithium-halogen exchange with the aryl bromide, forming an aryllithium species that is nucleophilic enough to react with the electrophilic boron atom of the triisopropyl borate.

  • Triisopropyl borate: This is the boron source for the formation of the boronic acid. The borate ester initially formed is subsequently hydrolyzed to the desired boronic acid.

The Core Reaction: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between aryl partners.[7] It is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[8]

G precursor1 2-Bromo-5-fluorotoluene product This compound precursor1->product precursor2 (2-Acetylphenyl)boronic acid precursor2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃) base->product G start 4-Fluoro-3-methylbiphenyl product This compound + other isomers start->product reagents Acetyl Chloride (CH₃COCl) Lewis Acid (e.g., AlCl₃) reagents->product

Sources

2'-Acetyl-4-fluoro-3-methylbiphenyl: A Versatile Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Discovery Professionals

Abstract

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic introduction of fluorine and acetyl moieties can significantly modulate the physicochemical and pharmacological properties of these molecules, offering a compelling avenue for the development of novel therapeutics. This technical guide explores the untapped potential of 2'-Acetyl-4-fluoro-3-methylbiphenyl, a unique biphenyl derivative, as a foundational scaffold for designing potent and selective agents against a spectrum of therapeutic targets. By dissecting its structural features and drawing insights from analogous compounds, we delineate potential applications in oncology, inflammation, and neurodegenerative disorders. This document serves as a roadmap for researchers, providing a robust scientific framework, detailed synthetic strategies, and validated experimental protocols to unlock the full therapeutic promise of this intriguing molecule.

The Strategic Advantage of Fluorine and Acetyl Functionalization in Biphenyl Scaffolds

The biphenyl moiety provides a rigid, yet conformationally flexible, backbone that can effectively orient pharmacophoric groups for optimal target engagement. The therapeutic potential of this core can be significantly enhanced through judicious functionalization.

The incorporation of a fluorine atom , as seen in this compound, is a well-established strategy in medicinal chemistry to enhance a molecule's drug-like properties.[1][2] Fluorine's high electronegativity can influence the acidity of nearby protons, alter metabolic stability by blocking sites of oxidation, and improve membrane permeability, thereby favorably impacting pharmacokinetic profiles.[2][3]

The acetyl group offers a versatile handle for both structural modification and biological interaction. It can act as a hydrogen bond acceptor, participate in key binding interactions within a target protein, or serve as a synthetic precursor for more complex functionalities. Notably, acetylation is a critical post-translational modification in cellular biology, and molecules containing acetyl groups can sometimes mimic endogenous ligands or modulate enzymatic activity.[4]

The combination of these features in the this compound scaffold presents a compelling starting point for the design of novel therapeutics with potentially improved efficacy, selectivity, and pharmacokinetic properties.

Synthesis and Characterization

The synthesis of this compound can be achieved through established cross-coupling methodologies, with the Suzuki coupling being a prominent choice for the formation of the biaryl bond.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule involves breaking the bond between the two phenyl rings, leading to two simpler, commercially available or readily synthesizable precursors: a substituted boronic acid (or its ester) and a substituted aryl halide.

Retrosynthesis Target This compound Precursors Precursor A: 4-fluoro-3-methylphenylboronic acid Precursor B: 1-(2-bromophenyl)ethan-1-one Target->Precursors Suzuki Coupling

Caption: Retrosynthetic analysis of this compound.

Synthetic Protocol: Suzuki Coupling

A representative synthetic protocol for this compound is outlined below. This procedure is based on well-established Suzuki coupling reactions.

Materials:

  • 4-fluoro-3-methylphenylboronic acid

  • 1-(2-bromophenyl)ethan-1-one

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add 4-fluoro-3-methylphenylboronic acid (1.2 equivalents), 1-(2-bromophenyl)ethan-1-one (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Add a 3:1 mixture of toluene and water.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Medicinal Chemistry Applications

The structural motifs within this compound suggest its potential as a versatile scaffold for the development of therapeutics in several key areas.

Anti-inflammatory Agents

The 2-fluoro-biphenyl core is a key feature of the potent non-steroidal anti-inflammatory drug (NSAID) flurbiprofen (2-(2-fluoro-[1,1'-biphenyl]-4-yl)propionic acid).[5][6] Flurbiprofen and its derivatives have demonstrated significant anti-inflammatory, analgesic, and antipyretic activities.[7][8] The structural similarity of this compound to these compounds suggests its potential as a precursor or a novel scaffold for the development of new anti-inflammatory agents with potentially improved properties.

Proposed Research Workflow:

Anti_inflammatory_Workflow Start This compound Derivatization Derivatization (e.g., conversion of acetyl to propionic acid) Start->Derivatization InVitro In vitro COX-1/COX-2 Inhibition Assays Derivatization->InVitro CellBased Cell-based Assays (e.g., LPS-stimulated macrophages) InVitro->CellBased InVivo In vivo Models (e.g., carrageenan-induced paw edema) CellBased->InVivo

Caption: Workflow for evaluating anti-inflammatory potential.

Anticancer Therapeutics: Kinase Inhibitors

The biphenyl scaffold is present in numerous kinase inhibitors. The strategic placement of substituents can facilitate interactions with the ATP-binding pocket of various kinases. Overexpression of kinases such as Aurora kinase and epidermal growth factor receptor (EGFR) kinase is a hallmark of many cancers.[9][10][11] The pyrrolo[2,3-d]pyrimidine scaffold, often functionalized with substituted anilino groups, has been a successful platform for developing dual Aurora kinase and EGFR inhibitors.[10] The this compound moiety could be explored as a novel substituent on such privileged scaffolds to enhance potency and selectivity.

Hypothetical Kinase Inhibitor Design:

ScaffoldLinkerBiphenyl MoietyPotential Target
Pyrrolo[2,3-d]pyrimidineAmineThis compoundAurora Kinase, EGFR
QuinazolineAmineThis compoundAurora Kinase B
Modulators of Neurodegenerative Processes

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the misfolding and aggregation of specific proteins.[12][13] Acetylation has been shown to play a role in the stability and aggregation of the tau protein, a key player in Alzheimer's disease pathology.[4] While speculative, the acetyl group on the this compound scaffold could potentially interact with targets involved in these neurodegenerative pathways. Furthermore, some biphenyl compounds have been investigated for their neuroprotective effects.[12] This opens a potential, albeit less explored, avenue for the application of this scaffold in the challenging field of neurodegeneration.

Experimental Approach for Neuroprotection:

  • In vitro neuroprotection assays: Evaluate the ability of this compound and its derivatives to protect neuronal cells from oxidative stress or excitotoxicity.

  • Aggregation inhibition assays: Investigate the effect of the compounds on the aggregation of key proteins like amyloid-beta and tau.

  • Acetylcholinesterase inhibition: Given the role of acetylcholine in cognition, assessing the inhibitory activity of these compounds on acetylcholinesterase could be a relevant screening step.[14]

Conclusion and Future Directions

This compound represents a promising yet underexplored scaffold in medicinal chemistry. Its unique combination of a fluorinated biphenyl core and an acetyl functional group provides a solid foundation for the design of novel therapeutics. Drawing parallels with structurally related, biologically active molecules, we have outlined its potential applications in the development of anti-inflammatory, anticancer, and neuroprotective agents. The synthetic accessibility and the potential for diverse chemical modifications make this compound an attractive starting point for drug discovery campaigns. Future research should focus on the synthesis of a library of derivatives based on this core structure and their systematic evaluation in relevant biological assays to validate the hypotheses presented in this guide.

References

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  • Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective - PubMed. Available from: [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. Available from: [Link]

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The Strategic Role of 2'-Acetyl-4-fluoro-3-methylbiphenyl in the Synthesis of Neurokinin-1 Receptor Antagonists: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Neurokinin-1 Receptor

The neurokinin-1 (NK1) receptor, a G-protein coupled receptor, is the preferential receptor for the neuropeptide Substance P.[1][2] The activation of the NK1 receptor is implicated in a variety of physiological processes, including the transmission of pain signals, inflammation, and the regulation of mood.[2] Most notably, the NK1 receptor plays a crucial role in the emetic reflex, making it a prime target for the development of antiemetic drugs.[1][3][4][5] NK1 receptor antagonists competitively block the binding of Substance P, thereby mitigating its downstream effects.[1][3] This mechanism of action has led to the successful development of a class of drugs for the prevention of chemotherapy-induced nausea and vomiting (CINV).[1][4][5]

Aprepitant, the first approved NK1 receptor antagonist, and its successors, feature complex molecular architectures.[1] A common structural motif in many non-peptide NK1 receptor antagonists is a substituted biphenyl moiety, which plays a critical role in the molecule's interaction with the receptor.[6] This guide focuses on the pivotal role of a specific biphenyl intermediate, 2'-Acetyl-4-fluoro-3-methylbiphenyl , in the synthesis of this important class of therapeutic agents. We will delve into a plausible and efficient synthetic strategy, detailing the key chemical transformations and the underlying scientific rationale for the selection of this particular building block.

The Biphenyl Core: Structure-Activity Relationship Insights

The biphenyl scaffold is a privileged structure in medicinal chemistry, offering a rigid framework to orient functional groups for optimal receptor binding.[6] In the context of NK1 receptor antagonists, the substitution pattern on both phenyl rings is critical for potency and selectivity.

The 4-fluoro-3-methylphenyl moiety of our target intermediate is not an arbitrary choice. The presence and position of substituents on this ring influence the molecule's pharmacokinetic and pharmacodynamic properties:

  • Fluorine Substitution: The introduction of a fluorine atom can significantly enhance metabolic stability by blocking potential sites of oxidation by cytochrome P450 enzymes.[7][8][9] Its high electronegativity can also lead to more favorable binding interactions with the receptor through the formation of hydrogen bonds or dipole-dipole interactions.[8][9]

  • Methyl Substitution: The methyl group provides steric bulk and can engage in beneficial van der Waals interactions within hydrophobic pockets of the NK1 receptor binding site. This can contribute to increased binding affinity and selectivity.

While the 3,5-bis(trifluoromethyl)phenyl group is a well-known feature in many first-generation NK1 receptor antagonists, contributing significantly to binding affinity, the exploration of alternative substitution patterns on the second phenyl ring, such as the 4-fluoro-3-methylphenyl group, is a key strategy in the development of new antagonists with improved pharmacological profiles.

Synthetic Strategy: From Biphenyl Formation to the Morpholinone Core

The synthesis of a complex NK1 receptor antagonist can be approached through a convergent strategy, where key fragments of the molecule are synthesized separately and then coupled. In our proposed pathway, this compound serves as a crucial starting material for the construction of the core heterocyclic structure, often a morpholinone or a related scaffold.

The overall synthetic workflow can be envisioned as follows:

G A Aryl Halide + Arylboronic Acid B This compound A->B Suzuki-Miyaura Coupling C Willgerodt-Kindler Reaction B->C D 2-(4-fluoro-3-methylphenyl)thioacetamide C->D E Hydrolysis D->E F 2-(4-fluoro-3-methylphenyl)acetic acid E->F G Amidation & Cyclization F->G H Morpholinone Core G->H I Coupling with Chiral Side Chain H->I J NK1 Receptor Antagonist I->J

Caption: Proposed synthetic workflow for an NK1 receptor antagonist.

Part 1: Synthesis of the Biphenyl Intermediate

The first key step is the formation of the biphenyl core itself. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-bromo-4-fluoro-3-methylbenzene (1.0 eq), 2-acetylphenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Parameter Value
Reactants 1-bromo-4-fluoro-3-methylbenzene, 2-acetylphenylboronic acid
Catalyst Pd(PPh₃)₄
Base K₂CO₃
Solvent Toluene/Water
Temperature 80-100 °C
Typical Yield 80-95%
Part 2: Functional Group Transformation via the Willgerodt-Kindler Reaction

With the biphenyl core in hand, the next critical step is the transformation of the acetyl group into a functional group suitable for building the heterocyclic core of the NK1 antagonist. The Willgerodt-Kindler reaction is an excellent choice for this purpose, as it converts an aryl methyl ketone into a thioamide, which can be readily hydrolyzed to the corresponding carboxylic acid.[10][11][12][13]

G cluster_0 Willgerodt-Kindler Reaction cluster_1 Hydrolysis A This compound B Enamine Intermediate A->B + Morpholine C Thioamide Product B->C + Sulfur, Heat D Thioamide Product E Carboxylic Acid D->E Acid or Base

Caption: Key transformations of the acetyl group.

Experimental Protocol: Willgerodt-Kindler Reaction and Hydrolysis

  • Reaction Setup: In a flask equipped with a reflux condenser, combine this compound (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).

  • Reaction Execution: Heat the mixture to reflux (around 130-140 °C) for several hours. The reaction progress can be monitored by TLC.

  • Work-up (Thioamide): After cooling, the reaction mixture can be poured into water to precipitate the crude thioamide product, which can be collected by filtration and purified by recrystallization.

  • Hydrolysis to Carboxylic Acid: The crude or purified thioamide is then subjected to hydrolysis. This is typically achieved by refluxing with a strong acid (e.g., concentrated HCl) or a strong base (e.g., aqueous NaOH).

  • Isolation of Carboxylic Acid: After hydrolysis, the reaction mixture is cooled and acidified (if basic hydrolysis was used) to precipitate the 2-(4-fluoro-3-methylphenyl)acetic acid. The solid is collected by filtration, washed with water, and dried.

Parameter Willgerodt-Kindler Hydrolysis
Reagents Sulfur, MorpholineHCl or NaOH
Temperature 130-140 °CReflux
Typical Yield 70-90% (for thioamide)>90%
Part 3: Construction of the Morpholinone Core and Final Assembly

The resulting 2-(4-fluoro-3-methylphenyl)acetic acid is a versatile intermediate for the synthesis of the morpholinone core. The specific steps for this transformation can vary depending on the desired stereochemistry of the final product, but a general approach is outlined below.

Synthetic Outline:

  • Amide Formation: The carboxylic acid is first converted to an activated species (e.g., an acid chloride or activated ester) and then reacted with a suitable amino alcohol, such as 2-aminoethanol, to form an amide.

  • Cyclization: The resulting amide-alcohol undergoes cyclization to form the morpholinone ring. This can be achieved under various conditions, often involving the use of a dehydrating agent or by activating the hydroxyl group.

  • Introduction of Stereocenters: For chiral NK1 antagonists like Aprepitant, the introduction of stereocenters is a critical aspect of the synthesis. This can be accomplished through the use of chiral auxiliaries, asymmetric catalysis, or resolution of racemic intermediates.

  • Final Coupling: The completed morpholinone core, now containing the 4-fluoro-3-methylphenyl group, is then coupled with the other key fragments of the NK1 antagonist, such as the chiral side chain containing the 3,5-bis(trifluoromethyl)phenyl moiety.

Conclusion: A Versatile Intermediate for Drug Discovery

This compound is a strategically important building block in the synthesis of neurokinin-1 receptor antagonists. Its synthesis via a robust Suzuki-Miyaura coupling and the subsequent functionalization of its acetyl group through the Willgerodt-Kindler reaction provide an efficient pathway to key intermediates like 2-(4-fluoro-3-methylphenyl)acetic acid. This intermediate serves as a versatile precursor for the construction of the complex heterocyclic cores that are characteristic of this class of drugs. The specific substitution pattern of this biphenyl moiety is crucial for achieving the desired pharmacological profile, highlighting the importance of rational drug design in the development of new and improved therapeutics targeting the NK1 receptor.

References

  • Carlson, R., Lundstedt, T., & Shabana, R. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction 1: Reaction of Substituted Acetophenones. Prediction of Optimum Conditions for New Substrates by Multivariate Correlation. Acta Chemica Scandinavica B, 40, 534–544.
  • Fleming, L. A. (2004). Aprepitant for chemotherapy-induced nausea and vomiting. Journal of Oncology Nursing, 8(3), 303-306.
  • Hale, J. J., Mills, S. G., MacCoss, M., et al. (1998). Structural Optimization Affording 2-(R)-(1-(R)-3,5-Bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol-5-yl)methylmorpholine, a Potent, Orally Active, Long-Acting Morpholine Acetal Human NK-1 Receptor Antagonist. Journal of Medicinal Chemistry, 41(22), 4607–4614.
  • Ma, L., Shan, X., & Shi, H. (2009). A review of synthetic routes for aprepitant. Chinese Journal of Pharmaceuticals, 40(12), 951-953.
  • Navari, R. M., et al. (1999). Efficacy and safety of a neurokinin-1 receptor antagonist for prevention of chemotherapy-induced nausea and vomiting. New England Journal of Medicine, 340(3), 190-195.
  • Adapa, S., et al. (2007). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition.
  • Brands, K. M. J., et al. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society, 125(8), 2129–2135.
  • Zhao, M. M., et al. (2002). Practical Asymmetric Synthesis of Aprepitant, a Potent Human NK-1 Receptor Antagonist, via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction. The Journal of Organic Chemistry, 67(19), 6743–6747.
  • Elati, C. R., et al. (2007). A convergent approach to the synthesis of aprepitant: A potent human NK-1 receptor antagonist. Tetrahedron Letters, 48(45), 8001-8004.
  • Darabi, H. R., et al. (2006). A rapid and efficient synthesis of thiomorpholides from aryl methyl ketones using microwave irradiation. Tetrahedron Letters, 47(46), 8141-8144.
  • Wikipedia contributors. (2023). Willgerodt rearrangement. Wikipedia, The Free Encyclopedia.
  • ChemBK. (2024). 2-(4-Fluoro-3-methylphenyl)acetic acid.
  • Geetha, D., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide.
  • PrepChem. (n.d.). Synthesis of 2-(4-methylphenyl)ethanamine.
  • BenchChem. (n.d.). The Pivotal Role of 4-Fluoro-4'-methyl-1,1'-biphenyl in Modern Medicinal Chemistry.
  • Muñoz, M., & Covenas, R. (2014). The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant. Cancers, 6(3), 1641–1661.
  • Morini, G., et al. (2008). Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. Bioorganic & Medicinal Chemistry, 16(23), 10043-10052.
  • Makriyannis, A., et al. (2004). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Bioorganic & Medicinal Chemistry Letters, 14(15), 3823–3826.
  • Ojima, I., et al. (2022). Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents. Journal of Fluorine Chemistry, 255-256, 110003.

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Topic: The Synthesis and Application of Key Biphenyl Intermediates in the Development of Casopitant

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

Casopitant is a potent and selective neurokinin-1 (NK₁) receptor antagonist investigated for its significant antiemetic properties, particularly in the context of chemotherapy-induced nausea and vomiting (CINV). The molecular architecture of Casopitant features a complex substituted piperidine core, to which a crucial 4-fluoro-2-methylbiphenyl moiety is attached. This guide provides a detailed examination of the synthetic strategies employed to construct the core structural components of Casopitant. We will first explore the established convergent manufacturing process for Casopitant, focusing on the formation of its key heterocyclic intermediate. Subsequently, we will provide an in-depth analysis of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry, as the principal method for synthesizing the 2'-Acetyl-4-fluoro-3-methylbiphenyl scaffold and related biaryl structures. This document serves as a technical resource for researchers and process chemists, offering field-proven insights into reaction mechanisms, protocol optimization, and the causal logic behind key experimental choices.

Introduction: Casopitant and the Role of the NK₁ Receptor

Chemotherapy-induced nausea and vomiting are debilitating side effects of cancer treatment, significantly impacting patient quality of life. The emetic reflex is a complex neurological process involving multiple neurotransmitter pathways. A key pathway is mediated by Substance P, an endogenous neuropeptide that exerts its effects by binding to the neurokinin-1 (NK₁) receptor.[1] NK₁ receptors are densely located in the brain regions responsible for emesis, such as the nucleus tractus solitarius and the chemoreceptor trigger zone.[2]

Casopitant is a centrally-acting NK₁ receptor antagonist.[2] By competitively blocking the binding of Substance P to the NK₁ receptor, it effectively interrupts the emetic signaling cascade.[1][3] This mechanism makes it highly effective, especially in preventing the delayed phase of CINV, which is often less responsive to other antiemetic classes like 5-HT₃ antagonists.[4][5] The development of NK₁ antagonists like Casopitant represented a major advancement in supportive care for cancer patients.[6][7]

The molecular structure of Casopitant is intricate, featuring three stereogenic centers that are critical for its high-affinity binding to the NK₁ receptor.[8] Its synthesis is a multi-stage, convergent process, where different complex fragments of the molecule are prepared separately and then combined.[8][9] A pivotal fragment in this synthesis is the substituted biphenylpiperidine core, which underscores the importance of robust and efficient methods for constructing biaryl systems.

The Convergent Synthesis Strategy for Casopitant

The commercial manufacturing process for Casopitant mesylate is a convergent synthesis, which offers greater efficiency and flexibility compared to a linear approach.[8][9] The molecule is conceptually divided into key fragments that are synthesized independently before their final assembly.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Fragment C Synthesis cluster_3 Final Assembly A1 Substituted Piperidinone Core Final Casopitant A1->Final Core Structure B1 Chiral Amine Sidechain (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine B1->Final Amide Coupling C1 N-Acetylpiperazine C1->Final Piperazine Attachment

Figure 1: High-level overview of the convergent synthesis of Casopitant.

The core of the molecule, the 2-(4-fluoro-2-methylphenyl)-4-piperidinone intermediate, is of central importance.[9] This structure contains the critical biphenyl moiety and the piperidine ring system. The control of stereochemistry at the C2 and C4 positions of the piperidine ring is a critical quality attribute of the entire process, as it directly impacts the isomeric purity of the final drug substance.[8]

Synthesis of the Biphenyl Core: The Suzuki-Miyaura Cross-Coupling

The formation of the carbon-carbon bond connecting the two aryl rings in biphenyl intermediates is a critical step. The Suzuki-Miyaura cross-coupling reaction is the preeminent method for this transformation in the pharmaceutical industry due to its mild conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acids and aryl halides.[10]

The reaction facilitates the coupling of an organoboron species (typically a boronic acid) with an organohalide, catalyzed by a palladium(0) complex in the presence of a base.[10]

Causality Behind the Method: Why Suzuki Coupling?
  • Expertise & Experience: Alternative methods for biaryl synthesis, such as the Ullmann reaction, often require harsh conditions (high temperatures, stoichiometric copper) and have limited substrate scope. The Suzuki coupling, however, proceeds under significantly milder conditions, preserving sensitive functional groups elsewhere in the molecule. This is paramount when constructing complex pharmaceutical intermediates.

  • Trustworthiness & Reproducibility: The catalytic cycle of the Suzuki reaction is well-understood, allowing for rational optimization. The reaction is robust and scalable, making it suitable for large-scale manufacturing. The primary byproducts are inorganic boron salts, which are generally easy to remove during workup, simplifying purification.

  • Authoritative Grounding: The development of the Suzuki-Miyaura coupling was recognized with the Nobel Prize in Chemistry in 2010, cementing its status as one of the most important bond-forming reactions in modern organic chemistry.

The Catalytic Cycle

The mechanism involves a sequence of three primary steps, which continuously regenerate the active palladium(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar¹-Pd(II)L₂(X) Pd0->OxAdd 1 Trans Transmetalation Ar¹-Pd(II)L₂(Ar²) OxAdd->Trans 2 RedElim Reductive Elimination Trans->RedElim 3 RedElim->Pd0 Product Biaryl Product (Ar¹-Ar²) RedElim->Product Ar1X Aryl Halide (Ar¹-X) Ar1X->OxAdd Ar2B Boronic Acid (Ar²-B(OH)₂) Ar2B->Trans Base Base (e.g., K₂CO₃) Base->Trans

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) complex. This is typically the rate-limiting step.[10]

  • Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[10]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[10]

Experimental Protocol: Synthesis of this compound

This section provides a representative, self-validating protocol for the synthesis of the title compound, a valuable building block in medicinal chemistry.[11]

Objective: To synthesize this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling.

Reactants:

  • 1-Bromo-4-fluoro-3-methylbenzene (Aryl Halide)

  • (2-Acetylphenyl)boronic acid (Organoboron species)

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for this synthesis on a laboratory scale.

ParameterValueRationale / Notes
Reactants
1-Bromo-4-fluoro-3-methylbenzene1.0 mmol (1.0 eq)The limiting reagent.
(2-Acetylphenyl)boronic acid1.2 mmol (1.2 eq)A slight excess ensures complete consumption of the more expensive aryl halide.
Catalyst System
Palladium(II) Acetate (Pd(OAc)₂)2 mol%A common, air-stable precatalyst that is reduced in situ to Pd(0).
Triphenylphosphine (PPh₃)4 mol%Ligand to stabilize the palladium catalyst. Other advanced ligands (e.g., SPhos) can also be used.
Base Potassium Carbonate (K₂CO₃)2.0 mmol (2.0 eq)
Solvent System Toluene / Water (4:1 v/v)5 mL
Temperature 90 °CProvides sufficient thermal energy to drive the catalytic cycle without significant degradation.
Reaction Time 4-12 hoursMonitored by TLC or LC-MS for completion.
Expected Yield 75-90%Typical yield after chromatographic purification.
Step-by-Step Methodology
  • Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-fluoro-3-methylbenzene (1.0 mmol), (2-acetylphenyl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Solvent Addition & Degassing: Add the toluene/water solvent mixture (5 mL). Purge the reaction mixture with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress periodically by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

The synthesis of complex pharmaceutical agents like Casopitant relies on a deep understanding of modern synthetic methodologies. While the direct role of this compound in the primary published synthesis of Casopitant may be ancillary, its structural motif is representative of the critical biaryl cores found in numerous APIs. The Suzuki-Miyaura cross-coupling stands as a powerful and reliable tool for the construction of these cores, offering unparalleled versatility and efficiency. A thorough, causality-driven approach to process development, grounded in a firm understanding of reaction mechanisms and validated by robust analytical characterization, is essential for ensuring the quality and consistency required in pharmaceutical manufacturing. This guide provides a framework for such an approach, blending established theory with practical, field-tested protocols.

References

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  • Casopitant. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis of 3'-fluoro-4'-methoxy-4-acetylbiphenyl. (n.d.). PrepChem.com. Retrieved from [Link]

  • O'Brien, A., et al. (2010). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 87, 245. Retrieved from [Link]

  • Pop, R., et al. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank, 2023(3), M1682. Retrieved from [Link]

  • Silva, M. S., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. Retrieved from [Link]

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A Technical Guide to the Biological Significance of Fluorinated Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into the biphenyl scaffold represents a powerful and widely adopted strategy in modern medicinal chemistry. This guide provides an in-depth technical analysis of the biological significance of fluorinated biphenyl compounds. It moves beyond a simple cataloging of examples to explore the fundamental physicochemical principles that underpin their enhanced pharmacological profiles. We will dissect the causal relationships between specific fluorination patterns and their effects on metabolic stability, target binding affinity, conformational control, and overall drug-like properties. Through detailed case studies of prominent drugs, rigorous experimental protocols, and pathway visualizations, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this chemical motif.

Introduction: The Strategic Synergy of Fluorine and the Biphenyl Core

The biphenyl moiety is a classic "privileged scaffold" in drug discovery, a structural framework that can bind to a wide range of biological targets. Its two connected phenyl rings offer a versatile three-dimensional architecture for interacting with proteins. However, the biphenyl core is often susceptible to metabolic oxidation, particularly aromatic hydroxylation by cytochrome P450 (CYP) enzymes, leading to rapid clearance and potential toxicity.

Enter fluorine, the most electronegative element. Its introduction into organic molecules is not merely an act of substitution but a profound strategic modification.[1][2] The judicious placement of fluorine on a biphenyl scaffold can dramatically alter its biological destiny.[3][4][5] Key benefits include:

  • Metabolic Blocking: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to enzymatic cleavage. Placing a fluorine atom at a metabolically vulnerable position can effectively shield the molecule from degradation, thereby increasing its half-life and bioavailability.[3][6][7]

  • Modulation of Physicochemical Properties: Fluorination can fine-tune a molecule's lipophilicity, acidity (pKa), and conformational preferences.[2][3][4] These adjustments are critical for optimizing membrane permeability, target engagement, and reducing off-target effects.[3]

  • Enhanced Binding Interactions: The polarized C-F bond can participate in unique, non-covalent interactions with protein targets, such as hydrogen bonds, dipole-dipole interactions, and orthogonal multipolar interactions, which can significantly boost binding affinity and selectivity.[3]

This guide will explore these principles through the lens of real-world applications, demonstrating how the fluorinated biphenyl motif has become a cornerstone of modern therapeutics.

Key Therapeutic Applications & Mechanistic Insights

Fluorinated biphenyls are prevalent across diverse therapeutic areas. The following case studies illustrate how specific fluorination strategies solve critical drug design challenges.

Anti-inflammatory Agents: The NSAID Revolution

Some of the most well-known examples of fluorinated biphenyls are found in the class of nonsteroidal anti-inflammatory drugs (NSAIDs). These drugs primarily act by inhibiting cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins—key mediators of pain and inflammation.[8][9][10]

  • Diflunisal: A difluorophenyl derivative of salicylic acid, Diflunisal showcases the early success of this motif.[11][12][13] The two fluorine atoms on one of the phenyl rings increase its potency and significantly extend its half-life compared to aspirin.[12] It acts as a non-selective inhibitor of both COX-1 and COX-2.[9][12][14]

  • Flurbiprofen: This compound features a single fluorine atom on the biphenyl structure.[15] Like Diflunisal, it is a non-selective COX inhibitor used to treat arthritis and pain.[10][16][17] The fluorine substitution enhances its anti-inflammatory activity.[18]

  • Celecoxib: A landmark drug, Celecoxib is a selective COX-2 inhibitor.[8][19][20] This selectivity is crucial, as COX-1 has protective roles in the gastrointestinal tract, and its inhibition is associated with ulcers.[16][21] The trifluoromethyl (-CF3) group on the pyrazole ring, attached to the biphenyl scaffold, is key to its mechanism.[19] It allows the bulky sulfonamide side chain to bind to a specific hydrophilic pocket present in the COX-2 active site but not in COX-1, conferring its selectivity.[8][20] This targeted action reduces inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[21]

Table 1: Comparison of Fluorinated Biphenyl NSAIDs

DrugChemical FeatureMechanism of ActionKey Advantage Conferred by Fluorine
Diflunisal 2',4'-difluoro-[1,1'-biphenyl]-4-ylNon-selective COX-1/COX-2 Inhibitor[9][14]Enhanced potency and extended half-life[12]
Flurbiprofen 2-fluoro-[1,1'-biphenyl]-4-ylNon-selective COX-1/COX-2 Inhibitor[10][16]Increased anti-inflammatory activity[18]
Celecoxib 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamideSelective COX-2 Inhibitor[8][19][20]Trifluoromethyl group is crucial for selective binding to COX-2 active site[19][20]
Oncology and Kinase Inhibition

In cancer therapy, fluorinated biphenyls are often employed as kinase inhibitors. Fluorine substitution is a go-to strategy to improve metabolic stability and pharmacokinetic profiles in this class of drugs.[3] The ability to block CYP-mediated metabolism is paramount for maintaining therapeutic concentrations of the drug.

Antiviral Therapy

Recent research has identified highly potent fluorinated NH2-biphenyl-diarylpyrimidines as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for treating HIV-1.[6] In one study, introducing fluorine into the biphenyl ring of a lead compound significantly improved its metabolic stability in human liver microsomes (half-life increased from 14.6 min to 74.52 min).[6] This modification also dramatically increased the drug's selectivity and reduced its cytotoxicity, highlighting how metabolic shielding can directly enhance the safety profile of a drug candidate.[6]

Experimental Protocols & Methodologies

The rational design of fluorinated biphenyl compounds relies on robust experimental validation. A critical assay in this process is the in vitro metabolic stability assessment.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol provides a standardized method to determine the intrinsic clearance rate of a compound, a key indicator of its metabolic stability. The disappearance of the parent compound over time is monitored via LC-MS/MS.

Objective: To quantify the metabolic half-life (t½) and intrinsic clearance (CLint) of a fluorinated biphenyl compound.

Materials:

  • Test Compound (e.g., 10 mM stock in DMSO)

  • Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL)

  • NADPH regenerating system (e.g., Corning Gentest™)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Positive Control Compound (e.g., Verapamil, known for high clearance)

  • Negative Control (without NADPH)

  • Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide) for quenching

  • 96-well incubation plates and analytical plates

  • LC-MS/MS system

Methodology:

  • Preparation:

    • Thaw HLM and other reagents on ice.

    • Prepare a 1 mg/mL HLM working solution in phosphate buffer.

    • Prepare the final test compound concentration (e.g., 1 µM) by diluting the stock in phosphate buffer.

  • Incubation Setup (in a 96-well plate):

    • Test Wells: Add the HLM working solution and the test compound solution.

    • Negative Control Wells: Add HLM working solution and test compound, but add plain buffer instead of the NADPH system.

    • Positive Control Wells: Add HLM, Verapamil solution, and the NADPH system.

    • Pre-incubate the plate at 37°C for 10 minutes to equilibrate.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with the internal standard. The 0-minute sample is taken immediately after adding NADPH.

  • Sample Processing:

    • Seal the quenching plate and vortex for 5 minutes.

    • Centrifuge the plate at 4000 rpm for 15 minutes to precipitate proteins.

    • Transfer the supernatant to a new analytical plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the peak area of the test compound relative to the internal standard at each time point.

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (1 / [microsomal protein concentration])

Self-Validation System:

  • The positive control (Verapamil) should exhibit rapid clearance, confirming the metabolic activity of the HLM and cofactor system.

  • The negative control (without NADPH) should show minimal degradation of the test compound, confirming that the observed loss is due to NADPH-dependent enzymatic metabolism and not chemical instability.

Visualization of Key Concepts

Diagrams are essential for conceptualizing the complex relationships in drug design and metabolism.

Diagram 1: Drug Discovery Workflow

This diagram illustrates the iterative process of optimizing a fluorinated biphenyl lead compound.

G cluster_0 Discovery & Screening cluster_1 Lead Optimization Cycle Hit Initial Hit (Biphenyl Scaffold) Lead Lead Compound Hit->Lead Initial SAR Opt Strategic Fluorination (Positional Isomers) Lead->Opt Synth Synthesis of Analogs Opt->Synth Assay In Vitro Assays (Potency, Metabolism) Synth->Assay PK In Vivo PK Studies Assay->PK Good Potency & Metabolic Stability PK->Opt Iterate Design Candidate Preclinical Candidate PK->Candidate Optimized Profile

Caption: Celecoxib's selective binding to the COX-2 enzyme.

Toxicology and Environmental Considerations

While monofluorination is a benign and effective strategy in drug design, the broader class of polyfluorinated compounds, particularly per- and polyfluoroalkyl substances (PFAS), are recognized as persistent organic pollutants. [22][23][24]These highly fluorinated compounds are environmentally stable and can accumulate in biological systems, leading to concerns about their long-term impact on human and environmental health. [22][23][25] It is crucial for drug development professionals to distinguish between the strategic, limited fluorination used in pharmaceuticals and the extensive fluorination that characterizes persistent environmental contaminants. The metabolism of pharmaceutical compounds is carefully studied to ensure that toxic metabolites, such as free fluoride or fluoroacetate, are not produced in significant quantities. [22][26]For instance, the difluorophenyl ring of Diflunisal is metabolically stable and is not known to release its fluorine atoms. [11]

Future Outlook

The application of fluorinated biphenyls in drug discovery is poised to expand further. Advances in synthetic chemistry are providing more precise and efficient methods for late-stage fluorination, allowing chemists to introduce fluorine into complex molecules at later steps in the synthesis. [3][4]Furthermore, the use of the fluorine-18 isotope (¹⁸F) in positron emission tomography (PET) imaging is enabling researchers to visualize the distribution and target engagement of fluorinated drugs in real-time within living organisms, accelerating the drug development process. [1][3][7]The continued exploration of this powerful chemical motif promises to deliver next-generation therapeutics with enhanced efficacy and safety.

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An In-Depth Technical Guide to the Synthesis of 2'-acetyl-4-fluoro-3-methylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of 2'-acetyl-4-fluoro-3-methylbiphenyl, a substituted biaryl compound of interest to researchers and professionals in drug development and materials science. The document will detail the most viable synthetic strategies, with a primary focus on the Suzuki-Miyaura cross-coupling reaction, supported by a thorough explanation of the underlying chemical principles and experimental considerations. An alternative approach via Friedel-Crafts acylation will also be discussed to provide a comparative perspective.

Introduction: The Significance of Substituted Biphenyls

Biphenyls and their derivatives are a class of organic compounds that feature prominently in the landscape of pharmaceuticals, agrochemicals, and advanced materials. The unique structural motif of two connected phenyl rings imparts a range of desirable properties, including conformational rigidity and the ability to engage in specific biological interactions. The targeted substitution on these rings, as in this compound, allows for the fine-tuning of these properties, making the development of efficient and reliable synthetic routes a critical endeavor in modern organic chemistry.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to this compound suggests that the most logical disconnection is the C-C bond between the two phenyl rings. This leads to two primary synthetic strategies: the formation of this bond through a cross-coupling reaction or the acylation of a pre-formed biphenyl backbone.

G This compound This compound Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling Disconnection Friedel-Crafts Acylation Friedel-Crafts Acylation This compound->Friedel-Crafts Acylation Disconnection Aryl Halide 1-Bromo-4-fluoro-3-methylbenzene Suzuki-Miyaura Coupling->Aryl Halide Precursor Arylboronic Acid (2-acetylphenyl)boronic acid Suzuki-Miyaura Coupling->Arylboronic Acid Precursor 4-fluoro-3-methylbiphenyl 4-fluoro-3-methylbiphenyl Friedel-Crafts Acylation->4-fluoro-3-methylbiphenyl Precursor Acetylating Agent Acetyl Chloride Friedel-Crafts Acylation->Acetylating Agent Precursor

Caption: Retrosynthetic analysis of this compound.

Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of its organoboron reagents.[1] This palladium-catalyzed reaction is the recommended and most versatile approach for the synthesis of this compound.

The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the biphenyl product and regenerate the Pd(0) catalyst.[2]

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-Ar' Biphenyl Product Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Precursors

1. 1-Bromo-4-fluoro-3-methylbenzene (Aryl Halide)

This precursor can be synthesized from 3-fluoro-2-methylaniline via a Sandmeyer reaction. Alternatively, direct bromination of 2-fluorotoluene can be employed, though this may lead to isomeric mixtures requiring careful purification. A reliable method involves the bromination of fluorotoluene derivatives.[3]

2. (2-acetylphenyl)boronic acid (Arylboronic Acid)

This key intermediate is commercially available. However, for research purposes, it can be synthesized from 2-bromoacetophenone. The synthesis involves a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis. It's important to note that the carbonyl group is generally incompatible with organometallic reagents, necessitating a protection-deprotection strategy or the use of palladium-catalyzed borylation of the aryl halide which tolerates a wider range of functional groups.[4]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a robust starting point for the synthesis of this compound. Optimization of reaction conditions may be necessary depending on the purity of the starting materials and the scale of the reaction.

Materials:

  • 1-Bromo-4-fluoro-3-methylbenzene (1.0 eq)

  • (2-acetylphenyl)boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-4-fluoro-3-methylbenzene, (2-acetylphenyl)boronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Causality Behind Experimental Choices
  • Catalyst and Ligand: The choice of Pd(OAc)₂ as the palladium source and SPhos as the ligand is crucial for the efficient coupling of sterically hindered substrates. Buchwald-type biaryl phosphine ligands like SPhos are electron-rich and bulky, which promotes the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and faster reaction times.[5]

  • Base: Potassium phosphate (K₃PO₄) is a commonly used base in Suzuki couplings. It is effective in activating the boronic acid for transmetalation without causing significant side reactions that can occur with stronger bases.[5]

  • Solvent System: A mixture of an organic solvent like toluene and water is often employed. Water is necessary to dissolve the inorganic base, while the organic solvent dissolves the reactants and catalyst. The biphasic nature of the reaction can sometimes be beneficial for product isolation.

Alternative Synthetic Route: Friedel-Crafts Acylation

An alternative approach to the target molecule is the Friedel-Crafts acylation of a pre-synthesized 4-fluoro-3-methylbiphenyl. This reaction involves the electrophilic aromatic substitution of an acyl group onto the biphenyl backbone using a Lewis acid catalyst.

Synthesis of 4-fluoro-3-methylbiphenyl

This precursor can be synthesized via a Suzuki-Miyaura coupling between 1-bromo-4-fluoro-3-methylbenzene and phenylboronic acid.

Detailed Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 4-fluoro-3-methylbiphenyl (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

  • Dichloromethane (DCM) (solvent)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride in dry dichloromethane and cool to 0 °C.

  • Slowly add acetyl chloride to the suspension with stirring.

  • Add a solution of 4-fluoro-3-methylbiphenyl in dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Comparison of Synthetic Routes
FeatureSuzuki-Miyaura CouplingFriedel-Crafts Acylation
Regioselectivity High, determined by the position of the coupling partners.Can lead to a mixture of ortho and para isomers, requiring separation. The directing effects of the fluoro and methyl groups on the biphenyl ring will influence the position of acylation.
Functional Group Tolerance Generally high, tolerates a wide range of functional groups.Less tolerant; the Lewis acid catalyst can react with sensitive functional groups.
Reaction Conditions Mild, typically neutral or basic conditions.Requires a strong Lewis acid and anhydrous conditions.
Substrate Scope Very broad.Can be limited by the reactivity of the aromatic substrate.
Byproducts Generally non-toxic and easily removable boron-containing byproducts.Generates stoichiometric amounts of aluminum salts, which can complicate workup.

For the synthesis of this compound, the Suzuki-Miyaura coupling is the superior method due to its high regioselectivity, which avoids the formation of unwanted isomers that would likely occur in a Friedel-Crafts acylation of 4-fluoro-3-methylbiphenyl.

Characterization of this compound

  • Molecular Formula: C₁₅H₁₃FO

  • Molecular Weight: 228.26 g/mol

  • Appearance: Expected to be a solid at room temperature.

  • ¹H NMR (CDCl₃, predicted): Aromatic protons (multiplets, ~7.0-7.8 ppm), acetyl methyl protons (singlet, ~2.6 ppm), ring methyl protons (singlet, ~2.3 ppm).

  • ¹³C NMR (CDCl₃, predicted): Carbonyl carbon (~198-202 ppm), aromatic carbons (~115-165 ppm, with C-F coupling), acetyl methyl carbon (~27-30 ppm), ring methyl carbon (~15-20 ppm).

Safety Considerations

  • Palladium Catalysts: While used in catalytic amounts, palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Organoboron Reagents: Boronic acids are generally considered to have low toxicity, but appropriate personal protective equipment (PPE) should always be worn.

  • Friedel-Crafts Acylation: Aluminum chloride is highly corrosive and reacts violently with water. Acetyl chloride is also corrosive and a lachrymator. Both should be handled with extreme caution in a dry, inert atmosphere.

  • Solvents: Toluene, dichloromethane, and other organic solvents are flammable and have associated health risks. Use in a well-ventilated area and away from ignition sources.

Conclusion

The synthesis of this compound is most effectively and regioselectively achieved through a Suzuki-Miyaura cross-coupling reaction between 1-bromo-4-fluoro-3-methylbenzene and (2-acetylphenyl)boronic acid. This approach offers significant advantages over the alternative Friedel-Crafts acylation route in terms of selectivity and functional group tolerance. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize this and similar substituted biphenyl compounds.

References

  • BenchChem. (2025).
  • Di Fabio, R., et al. (2011). Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective neurokinin 1 (NK1) receptor antagonist clinical candidate. Journal of Medicinal Chemistry, 54(4), 1071-1079. [Link]

  • El-Batta, A., et al. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 18(10), 11899-11930. [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. [Link]

  • Ling, Y., et al. (2004). A Conven ient and Practical Prepapation of Acetylphenyl Boron ic Acids. Chemical Research in Chinese Universities, 20(6), 734-737.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • U.S. Patent No. US5847241A. (1998).
  • Wang, D., et al. (2010). A general and efficient palladium-catalyzed suzuki-miyaura coupling of 2-pyridyl halides.
  • Zhang, Y., et al. (2014). Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. The Journal of Organic Chemistry, 79(1), 419-424.

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Spectroscopic properties of 2'-acetyl-4-fluoro-3-methylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Spectroscopic Properties and Characterization of 2'-acetyl-4-fluoro-3-methylbiphenyl

Introduction

This compound is a substituted aromatic ketone with the molecular formula C₁₅H₁₃FO and a molecular weight of 228.26 g/mol .[1][2] As a biphenyl derivative, it holds potential as a valuable synthetic intermediate in medicinal chemistry and pharmaceutical research, where this scaffold is crucial for developing new therapeutic agents.[1] A thorough spectroscopic characterization is the cornerstone of validating the synthesis and purity of such a compound and is essential for its application in drug development and materials science.

This guide provides a comprehensive analysis of the predicted spectroscopic properties of this compound. As of the date of this publication, detailed experimental spectra for this specific molecule are not widely available in peer-reviewed literature. Therefore, this document serves as a predictive framework and a methodological guide for researchers. By leveraging established principles of spectroscopy and drawing parallels with structurally related compounds, we will outline the expected spectral features and provide robust, field-proven protocols for their experimental acquisition and interpretation.

Molecular Structure and Its Spectroscopic Implications

The key to predicting the spectroscopic output of a molecule lies in understanding its structure. The compound consists of two phenyl rings linked by a C-C single bond. One ring is substituted with an acetyl group, while the second ring is substituted with both a fluorine atom and a methyl group. The ortho-acetyl group introduces significant steric hindrance, which can restrict the rotation around the biphenyl C-C bond, influencing the molecule's conformation and, consequently, its electronic and magnetic environments.

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. Based on the structure, we can predict the key features of its ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show distinct signals for the aromatic protons and the two methyl groups. The electron-withdrawing acetyl group will deshield adjacent protons, while the electron-donating methyl group will shield them.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
Acetyl-CH₃~2.6Singlet (s)3H-COCH₃Protons on a methyl group adjacent to a carbonyl are typically found in this region.
Ring-CH₃~2.3Singlet (s)3HAr-CH₃Aromatic methyl protons are deshielded compared to aliphatic but shielded relative to aromatic C-H.
Aromatic Protons~7.0 - 7.8Multiplets (m)7HAr-HThe complex substitution pattern and potential for restricted rotation will lead to overlapping multiplets. Protons ortho to the acetyl group will be the most deshielded.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all 15 carbon atoms in the molecule.

Predicted SignalChemical Shift (δ, ppm)AssignmentRationale
Carbonyl Carbon>195C=OThe carbonyl carbon of a ketone is highly deshielded and is a hallmark signal.
Aromatic Carbons110 - 150Ar-CA complex set of signals is expected. The carbon bearing the fluorine will show a large C-F coupling constant.
Acetyl-CH₃~27-COCH₃Typical chemical shift for a methyl ketone carbon.
Ring-CH₃~21Ar-CH₃Typical chemical shift for an aromatic methyl carbon.
Experimental Protocol for NMR Spectroscopy

This protocol ensures the acquisition of high-quality NMR data suitable for structural confirmation.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for nonpolar compounds and its single deuterium signal for locking.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is critical for resolving the complex aromatic region of this molecule.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to optimize magnetic field homogeneity.

    • Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a relaxation delay (d1) of 1-2 seconds and acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Set the spectral width to 0-220 ppm.

    • A longer acquisition time and a greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing a Weigh Compound (5-10 mg) b Dissolve in CDCl₃ (0.6 mL) a->b c Transfer to NMR Tube b->c d Insert Sample & Lock c->d e Tune & Shim Probe d->e f Acquire ¹H Spectrum e->f g Acquire ¹³C Spectrum f->g h Fourier Transform g->h i Phase Correction h->i j Baseline Correction i->j k Integration & Peak Picking j->k

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrations.

Predicted IR Absorption Bands

The spectrum will be dominated by signals from the carbonyl and aromatic moieties.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3100-3000C-H StretchAromatic C-HCharacteristic of sp² C-H bonds in the phenyl rings.
~1685C=O StretchAryl KetoneA strong, sharp absorption band is the most prominent feature for an aryl ketone. Conjugation with the phenyl ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).
~1600, ~1475C=C StretchAromatic RingThese two bands are characteristic of carbon-carbon stretching within an aromatic ring.
~1250C-F StretchAryl FluorideA strong band indicating the presence of the carbon-fluorine bond.[3]
Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol).

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount (a few milligrams) of the solid compound directly onto the ATR crystal.

  • Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Predicted Mass Spectrum (Electron Ionization)

Under standard 70 eV Electron Ionization (EI), the molecule will ionize and fragment in a predictable manner.

  • Molecular Ion (M⁺˙): The parent peak will be observed at m/z = 228, corresponding to the molecular weight. The presence of a small M+1 peak due to the natural abundance of ¹³C will also be visible.

  • Base Peak ([M-15]⁺ or [M-43]⁺): The most intense peak (base peak) is likely to be from the loss of either a methyl radical ([M-15]⁺) or, more probably, an acetyl radical ([M-43]⁺), which results in a highly stable acylium ion or biphenyl cation.

    • [M-43]⁺: A fragment at m/z = 185, resulting from the cleavage of the bond between the carbonyl carbon and the phenyl ring, is highly probable. This is a characteristic fragmentation for acetyl-substituted aromatics.[4][5]

MS_Fragmentation parent C₁₅H₁₃FO⁺˙ (m/z = 228) Molecular Ion frag1 [M - CH₃]⁺ (m/z = 213) parent->frag1 - •CH₃ frag2 [M - COCH₃]⁺ (m/z = 185) Likely Base Peak parent->frag2 - •COCH₃

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile and thermally stable compounds like this one.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: Use a split/splitless injector at 250 °C.

    • Column: A standard non-polar column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Carrier Gas: Use Helium at a constant flow rate of ~1 mL/min.

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C and hold for 5-10 minutes.

  • MS Method:

    • Ion Source: Use Electron Ionization (EI) at 70 eV. Set the source temperature to 230 °C.

    • Mass Analyzer: Scan a mass range of m/z 40-500.

    • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insights into the electronic conjugation within the molecule.

Predicted UV-Vis Spectrum

The biphenyl system contains extensive π-conjugation, which will result in strong UV absorption.

  • π → π Transitions:* Expect strong absorption bands (λ_max) in the 250-300 nm range. The acetyl and fluoro substituents will likely cause a red shift (bathochromic shift) compared to unsubstituted biphenyl.

  • n → π Transition:* A weaker absorption band corresponding to the n → π* transition of the carbonyl group may be observed at longer wavelengths (>300 nm), though it is often obscured by the more intense π → π* bands.[6]

Experimental Protocol for UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol, methanol, or cyclohexane.

  • Sample Preparation: Prepare a stock solution of known concentration. Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU (Absorbance Units), which is the optimal range for accuracy.

  • Acquisition:

    • Use a dual-beam spectrophotometer.

    • Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

    • Record the spectrum over a range of 200-400 nm.

    • The instrument will automatically subtract the solvent's absorbance.

Conclusion

This guide provides a detailed predictive framework for the spectroscopic characterization of this compound. The predicted ¹H and ¹³C NMR, IR, UV-Vis, and mass spectra are based on the fundamental principles of spectroscopy and analysis of structurally similar compounds. By following the detailed experimental protocols provided, researchers can confidently acquire and interpret the necessary data to confirm the identity, purity, and structure of this novel compound, enabling its further use in scientific research and development.

References

  • Jadhava, S. N., et al. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry. [Link]

  • Wiley-VCH. Supporting Information for various biphenyl syntheses. [Link]

  • PubChem. 4-Acetylbiphenyl. National Institutes of Health. [Link]

  • Zaikin, V. G., & Halket, J. M. (2003). Diagnostically important ions in the mass spectra of silyl, sulfonyl, acetyl and perfluoroacyl derivatives of substituted phenols and thiophenols. European Journal of Mass Spectrometry.
  • NIST. 2-Fluoro-3-methylbenzyl bromide. NIST Chemistry WebBook. [Link]

  • MDPI. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. [Link]

  • ResearchGate. IR spectra for the protonated fluoroamphetamine isomers. [Link]

  • science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances. [Link]

  • science-softCon. UV/Vis+ Photochemistry Database. [Link]

  • Molecules. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. [Link]

Sources

Methodological & Application

Synthesis of 2'-Acetyl-4-fluoro-3-methylbiphenyl via Suzuki-Miyaura Coupling: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2'-Acetyl-4-fluoro-3-methylbiphenyl, a valuable building block in medicinal chemistry and materials science. The protocol details a robust and efficient Suzuki-Miyaura cross-coupling reaction between 2-bromoacetophenone and (4-fluoro-3-methylphenyl)boronic acid. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and a step-by-step experimental procedure.

Introduction: The Strategic Importance of Biaryl Scaffolds

Biaryl structures are privileged motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and organic electronics. The carbon-carbon bond connecting the two aryl rings provides a unique three-dimensional architecture that is often crucial for biological activity or material properties. The Suzuki-Miyaura coupling reaction stands as one of the most powerful and versatile methods for the construction of these C(sp²)-C(sp²) bonds, a discovery for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the Nobel Prize in Chemistry in 2010.

The advantages of the Suzuki-Miyaura coupling are numerous, including its mild reaction conditions, broad functional group tolerance, and the commercial availability and relatively low toxicity of its organoboron reagents.[1][2][3] This makes it an ideal choice for the synthesis of complex molecules like this compound.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction. The generally accepted mechanism involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (in this case, 2-bromoacetophenone) to form a palladium(II) intermediate.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation Ar-Pd(II)-Ar'->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Ar-Pd(II)-Ar' caption Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Synthesis of this compound

This protocol is designed to be a reliable starting point for the synthesis of this compound. Optimization may be necessary depending on the purity of the starting materials and the specific laboratory conditions.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )SupplierNotes
2-Bromoacetophenone70-11-1199.05Commercially availableCorrosive and toxic, handle with care.
(4-Fluoro-3-methylphenyl)boronic acid139911-27-6153.95Commercially availableMay exist as an anhydride.
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.50Commercially availableCatalyst precursor.
Tricyclohexylphosphine (PCy₃)2622-14-2280.44Commercially availableAir-sensitive ligand.
Potassium Phosphate, tribasic (K₃PO₄)7778-53-2212.27Commercially availableAnhydrous base is preferred.
Toluene108-88-392.14ACS gradeAnhydrous and degassed.
Water7732-18-518.02DeionizedDegassed.
Equipment
  • Schlenk flask or a round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification a Combine Reactants: 2-Bromoacetophenone (4-Fluoro-3-methylphenyl)boronic acid K₃PO₄ b Add Catalyst System: Pd(OAc)₂ PCy₃ a->b c Add Degassed Solvents: Toluene Water b->c d Degas the Mixture (Ar bubbling) c->d e Heat to 80-100 °C d->e f Monitor by TLC/GC-MS e->f g Cool to Room Temperature f->g h Aqueous Work-up: Add water and ethyl acetate Separate layers g->h i Dry Organic Layer (Na₂SO₄ or MgSO₄) h->i j Concentrate in vacuo i->j k Purify by Column Chromatography j->k Final Product Final Product k->Final Product caption Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-bromoacetophenone (1.0 mmol, 1.0 equiv.), (4-fluoro-3-methylphenyl)boronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Catalyst and Ligand Addition: In a separate vial, weigh out palladium(II) acetate (0.02 mmol, 2 mol%) and tricyclohexylphosphine (0.04 mmol, 4 mol%). Quickly add the catalyst and ligand to the Schlenk flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times. Add degassed toluene (5 mL) and degassed deionized water (0.5 mL) to the flask via syringe.

  • Reaction: Vigorously stir the mixture and heat to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and ethyl acetate (15 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Characterization and Expected Results

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

PropertyExpected Value
Molecular Formula C₁₅H₁₃FO
Molecular Weight 228.26 g/mol
Appearance Off-white to pale yellow solid or oil
¹H NMR Signals corresponding to the aromatic protons and the acetyl and methyl groups are expected. The fluorine atom will cause splitting of adjacent proton signals.
¹³C NMR Resonances for all 15 carbon atoms are expected, with the carbonyl carbon appearing downfield. The carbon attached to the fluorine will show a large one-bond coupling constant.
Mass Spectrometry The molecular ion peak (M⁺) should be observed at m/z = 228.26.

Note: As of the time of writing, specific, publicly available NMR and mass spectrometry data for this compound are limited. The expected characterization is based on the known structure and general principles of spectroscopy.

Safety and Handling Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • 2-Bromoacetophenone: This compound is corrosive, a lachrymator, and toxic. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • (4-Fluoro-3-methylphenyl)boronic acid: May cause skin, eye, and respiratory irritation. Handle with care and wear appropriate PPE.

  • Palladium Catalysts and Phosphine Ligands: These can be toxic and should be handled with care. Tricyclohexylphosphine is air-sensitive and should be handled under an inert atmosphere.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalyst, poor quality reagents, insufficient heating.Ensure the palladium catalyst is active. Use fresh, anhydrous solvents and reagents. Optimize the reaction temperature. Consider a different palladium precatalyst/ligand combination.
Side Reactions Homocoupling of the boronic acid, debromination of the starting material.Adjust the stoichiometry of the reactants. Use a milder base. Ensure the reaction is thoroughly degassed to remove oxygen.
Difficult Purification Co-elution of impurities.Optimize the solvent system for column chromatography. Consider recrystallization if the product is a solid.

Conclusion

The Suzuki-Miyaura coupling provides a highly effective and reliable method for the synthesis of this compound. The protocol outlined in this application note offers a detailed and practical guide for researchers in the field. By understanding the underlying mechanism and paying close attention to experimental details, this valuable biaryl building block can be synthesized in good yield and high purity.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • ChemLibre Texts. Suzuki-Miyaura Coupling. [Link][3]

  • Organic Chemistry Portal. Suzuki Coupling. [Link][4]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link][1]

  • Fisher Scientific.
  • PubChem. (4-Fluoro-3-methylphenyl)boronic acid. [Link]

Sources

Detailed protocol for 2'-Acetyl-4-fluoro-3-methylbiphenyl synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2'-Acetyl-4-fluoro-3-methylbiphenyl via Suzuki-Miyaura Cross-Coupling

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive and technically detailed protocol for the synthesis of this compound, a valuable intermediate in medicinal chemistry and pharmaceutical research.[1] The described methodology is centered around the robust and versatile Suzuki-Miyaura cross-coupling reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of procedural choices, safety protocols, and characterization techniques to ensure a reliable and reproducible synthesis.

Introduction and Synthetic Strategy

This compound is a substituted biaryl compound. The biaryl structural motif is a cornerstone in the development of numerous active pharmaceutical ingredients (APIs). The specific substitution pattern of this molecule makes it a key building block for more complex molecular architectures.

The primary strategic consideration for synthesizing biphenyl derivatives is the formation of the carbon-carbon single bond connecting the two aromatic rings.[1] For this purpose, palladium-catalyzed cross-coupling reactions are the methods of choice due to their high efficiency, functional group tolerance, and mild reaction conditions.

This protocol employs the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an organoboron species with an organohalide.[2] Our retrosynthetic analysis disconnects the target molecule into two readily accessible precursors: (4-fluoro-3-methylphenyl)boronic acid and 2-bromoacetophenone . This approach is selected for its high reliability and the commercial availability of the starting materials.

G cluster_products Target Molecule cluster_reactants Precursors Target This compound Retrosynthesis Retrosynthetic Disconnection (C-C Bond) Target->Retrosynthesis Analysis BoronicAcid (4-fluoro-3-methylphenyl)boronic acid Coupling Suzuki-Miyaura Cross-Coupling BoronicAcid->Coupling Halide 2-Bromoacetophenone Halide->Coupling Retrosynthesis->BoronicAcid Retrosynthesis->Halide Coupling->Target Synthesis

The Suzuki-Miyaura Coupling Mechanism

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle consists of three key steps:

  • Oxidative Addition: The organohalide (2-bromoacetophenone) reacts with the Pd(0) catalyst to form a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond of the biphenyl product and regenerating the Pd(0) catalyst.[3]

Materials, Equipment, and Safety

Reagents and Chemicals
ReagentCAS No.M.Wt. ( g/mol )PurityNotes
(4-Fluoro-3-methylphenyl)boronic acid139911-27-6153.95>97%Store under inert gas.[4]
2-Bromoacetophenone70-11-1199.05>98%Toxic Lachrymator. Handle with extreme care.[5][6]
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56>98%Catalyst. Air and light sensitive.
Potassium Carbonate (K₂CO₃)584-08-7138.21Anhydrous, >99%Base. Ensure it is dry before use.
Toluene108-88-392.14AnhydrousSolvent.
Ethanol (EtOH)64-17-546.07200 ProofCo-solvent.
Deionized Water (H₂O)7732-18-518.02N/AFor solvent mixture and work-up.
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeFor extraction.
Hexanes110-54-386.18ACS GradeFor chromatography.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37>99.5%Drying agent.
Argon (Ar) or Nitrogen (N₂)7440-37-1 / 7727-37-939.95 / 28.01>99.99%Inert gas.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and heating mantle with temperature control

  • Magnetic stirrer and stir bars

  • Inert gas line (manifold or balloon)

  • Glass syringes and needles

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass column for flash chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

Critical Safety Precautions

This procedure must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, must be worn at all times.

  • 2-Bromoacetophenone: Is a potent lachrymator and is highly toxic and corrosive.[6] Avoid inhalation of dust and contact with skin and eyes. It should be weighed and handled exclusively within the fume hood.

  • Palladium Catalysts: Can be toxic if ingested or inhaled. Handle with care.

  • Toluene: Is a flammable and volatile organic solvent. Ensure there are no ignition sources nearby.

  • Boronic Acids: Can cause irritation to the skin, eyes, and respiratory system.[7]

  • Waste Disposal: All chemical waste, including solvents and residual solids, must be disposed of according to institutional and local environmental regulations.[8]

Detailed Step-by-Step Experimental Protocol

G A 1. Setup & Reagent Charging - Assemble glassware under inert gas - Add boronic acid, halide, base, and solvents B 2. Degassing - Bubble argon through the mixture for 20 mins to remove O₂ A->B C 3. Catalyst Addition - Add Pd(PPh₃)₄ catalyst under positive argon pressure B->C D 4. Reaction - Heat to reflux (approx. 85-90°C) - Monitor by TLC for 4-6 hours C->D E 5. Work-up - Cool to room temperature - Add H₂O and extract with EtOAc D->E F 6. Purification - Dry organic layer (MgSO₄) - Concentrate via rotary evaporation - Purify by silica gel column chromatography E->F G 7. Characterization - Analyze pure fractions by ¹H NMR, ¹³C NMR, and MS F->G H Final Product G->H

  • Reaction Setup:

    • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum for the inert gas inlet/outlet.

    • Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.

    • To the flask, add (4-fluoro-3-methylphenyl)boronic acid (1.0 eq., e.g., 3.08 g, 20.0 mmol), 2-bromoacetophenone (1.1 eq., 4.38 g, 22.0 mmol), and anhydrous potassium carbonate (2.5 eq., 6.91 g, 50.0 mmol).

  • Solvent Addition and Degassing:

    • Through the septum, add the solvent mixture of Toluene (80 mL), Ethanol (20 mL), and Deionized Water (20 mL) via cannula or syringe.

    • With gentle stirring, bubble argon gas through the suspension via a long needle submerged below the liquid surface for approximately 20 minutes. This step is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition:

    • While maintaining a positive flow of argon, quickly add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq., 0.69 g, 0.6 mmol) to the flask. The mixture will typically turn a darker color upon catalyst addition.

  • Reaction Execution:

    • Replace the argon needle with a glass stopper and heat the reaction mixture to reflux (approximately 85-90 °C) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 4-6 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC). A suitable eluent is 10-20% ethyl acetate in hexanes. The product spot should be UV-active and stain with potassium permanganate. The reaction is complete when the limiting reagent (boronic acid) is consumed.

  • Aqueous Work-up:

    • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a 500 mL separatory funnel. Add 100 mL of deionized water and 100 mL of ethyl acetate.

    • Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer.

    • Wash the organic layer sequentially with 100 mL of deionized water and then 100 mL of brine (saturated NaCl solution).

    • Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter the dried organic solution to remove the MgSO₄ and concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil or solid.

    • Purify the crude material by flash column chromatography on silica gel.

    • A suggested eluent system is a gradient of 5% to 20% ethyl acetate in hexanes. Collect fractions based on TLC analysis.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or viscous oil.

Data, Characterization, and Troubleshooting

Expected Results
ParameterValue
Reactant Scale 20.0 mmol (boronic acid)
Reaction Time 4-6 hours
Temperature Reflux (~85-90 °C)
Typical Yield 75-90%
Appearance Off-white to pale yellow solid
Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm) will be approximately: 8.0-7.2 (m, Ar-H), 2.65 (s, 3H, -COCH₃), 2.35 (s, 3H, Ar-CH₃). The aromatic region will show complex splitting patterns characteristic of the substitution.

  • ¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ, ppm) will be approximately: 200-195 (C=O), 165-155 (C-F, doublet), 145-120 (Ar-C), 30-28 (-COCH₃), 15-13 (Ar-CH₃).

  • Mass Spectrometry (ESI+): Calculated for C₁₅H₁₃FO [M+H]⁺: 229.10; Found: 229.1.

Troubleshooting Guide
IssuePotential CauseSuggested Solution
Low or No Conversion 1. Catalyst deactivation (O₂ presence).2. Poor quality reagents.3. Insufficient heat.1. Ensure thorough degassing; use fresh catalyst.2. Use high-purity, anhydrous reagents and solvents.3. Verify reaction temperature is at reflux.
Formation of Side Products 1. Homo-coupling of boronic acid.2. Debromination of starting material.1. Ensure stoichiometric balance is correct.2. Lower reaction temperature slightly or use a milder base.
Difficult Purification Co-elution of impurities.Adjust the polarity of the chromatography eluent; try a different solvent system (e.g., Dichloromethane/Hexanes).

References

  • Vertex AI Search. (n.d.). Exploring the Chemical Properties and Synthesis of 2-Bromoacetophenone.
  • Google Patents. (n.d.). CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.
  • SYNLETT. (2010). Spotlight 337. Georg Thieme Verlag Stuttgart · New York.
  • PrepChem.com. (n.d.).
  • BenchChem. (n.d.). This compound | CAS 1184000-23-4.
  • ResearchG
  • STEMCELL Technologies. (2017).
  • Sigma-Aldrich. (2025).
  • Organic Chemistry Portal. (n.d.). Negishi Coupling.
  • Fisher Scientific. (2010).
  • Sigma-Aldrich. (2024).
  • Thermo Fisher Scientific. (2025).
  • PubMed Central (PMC). (2017). Novel pyridine-based Pd(II)
  • YouTube. (2020). Negishi cross-coupling reaction.
  • National Institutes of Health (NIH). (n.d.).
  • MedChemExpress. (n.d.). 4-Fluoro-2-methylphenylboronic acid | Biochemical Reagent.
  • MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
  • ChemicalBook. (n.d.). 4-fluoro-3-methylphenyl 4-fluorophenyl ketone synthesis.
  • ResearchGate. (n.d.). Synthesis of biphenyl derivatives via Negishi cross coupling reaction.
  • Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • YouTube. (2012). Negishi Cross-Coupling Method.
  • YouTube. (2020). Suzuki Coupling.
  • BenchChem. (n.d.). Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives using 1-Bromo-4-(trans-4- ethylcyclohexyl)benzene.
  • Korean Chemical Society. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 4-acetyl-2'-fluoro-4'-bromobiphenyl.
  • PubChem. (n.d.). (4-Fluoro-3-methylphenyl)boronic acid | C7H8BFO2 | CID 2774580.
  • MDPI. (2019). Recent Advances in Acyl Suzuki Cross-Coupling.
  • University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid.
  • The Royal Society of Chemistry. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium.

Sources

Application Note: 1H NMR Characterization of 2'-Acetyl-4-fluoro-3-methylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2'-Acetyl-4-fluoro-3-methylbiphenyl is a substituted biphenyl derivative of significant interest in medicinal chemistry and materials science due to its unique structural motifs. The precise characterization of such molecules is paramount for understanding their structure-activity relationships and ensuring their purity and identity. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (1H) NMR, stands out as an unparalleled tool for detailed structural elucidation in solution.

This application note provides a comprehensive guide to the 1H NMR characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols for acquiring and interpreting high-quality 1H NMR spectra. The causality behind experimental choices is explained to empower the user with a deeper understanding of the technique.

Theoretical Framework: Predicting the 1H NMR Spectrum

Before delving into the experimental protocol, a thorough understanding of the expected 1H NMR spectrum of this compound is crucial for accurate data interpretation. The structure, presented below, reveals several distinct proton environments that will give rise to a complex and informative spectrum.

Caption: Structure of this compound.

Expected Chemical Shifts (δ)

The chemical shift of a proton is influenced by its local electronic environment. Protons in electron-deficient regions are "deshielded" and resonate at higher chemical shifts (downfield), while those in electron-rich regions are "shielded" and appear at lower chemical shifts (upfield).[1][2]

  • Aromatic Protons (Ring A: 4-fluoro-3-methylphenyl group):

    • The protons on this ring (H-2, H-5, H-6) will appear in the aromatic region, typically between 6.5 and 8.0 ppm.

    • The fluorine atom at C-4 will exert a significant electronic effect. Fluorine is highly electronegative, leading to a deshielding effect on adjacent protons. More importantly, it will cause splitting of the signals of nearby protons due to spin-spin coupling (J-coupling).

    • The methyl group at C-3 is an electron-donating group, which will cause a slight shielding effect on the ortho and para protons.

  • Aromatic Protons (Ring B: 2'-acetylphenyl group):

    • The protons on this ring (H-3', H-4', H-5', H-6') will also resonate in the aromatic region.

    • The acetyl group at C-2' is an electron-withdrawing group, causing a deshielding effect, particularly on the ortho proton (H-6').

  • Methyl Protons (-CH₃):

    • The protons of the methyl group attached to Ring A are expected to appear as a singlet in the range of 2.0-2.5 ppm.[3]

  • Acetyl Protons (-COCH₃):

    • The protons of the acetyl group's methyl moiety will also be a singlet, typically found between 2.0 and 2.7 ppm.[3] The deshielding effect of the adjacent carbonyl group places it in this region.

Expected Splitting Patterns (Multiplicity)

Spin-spin coupling between adjacent, non-equivalent protons leads to the splitting of NMR signals. The multiplicity of a signal is described by the n+1 rule, where 'n' is the number of equivalent neighboring protons.

  • Aromatic Protons: The protons on both aromatic rings will exhibit complex splitting patterns (multiplets) due to coupling with their neighbors. The presence of the fluorine atom on Ring A will introduce additional complexity through H-F coupling, which can occur over several bonds.[4][5] The magnitude of these coupling constants provides valuable structural information.

  • Methyl and Acetyl Protons: Both the methyl and acetyl protons are expected to be singlets as they have no adjacent protons to couple with.

Experimental Protocol

A meticulously executed experimental protocol is the foundation for obtaining a high-quality, interpretable 1H NMR spectrum.

Sample Preparation

The quality of the NMR sample is critical for obtaining a good spectrum.[6]

  • Analyte Preparation: Weigh approximately 5-25 mg of this compound into a clean, dry vial.[7] Ensure the sample is free of any residual solvent by drying it under high vacuum for a sufficient period.[8]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[9] However, if the compound is acid-sensitive, other solvents like acetone-d₆ or benzene-d₆ should be considered.[9]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the analyte.[9] Gently swirl or vortex the vial to ensure complete dissolution. The final solution should be clear and free of any particulate matter.

  • Filtration: To remove any suspended particles that can degrade the spectral quality, filter the solution into a clean, high-quality 5 mm NMR tube.[8] This can be achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette.

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. TMS is chemically inert and its protons give a sharp singlet at 0.00 ppm.[1]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

Caption: Workflow for 1H NMR sample preparation.

NMR Spectrometer Setup and Data Acquisition

The following steps provide a general guideline for setting up a modern NMR spectrometer (e.g., Bruker Avance series). Specific commands may vary between instruments.

  • Sample Insertion: Insert the prepared NMR tube into the spinner turbine and use a depth gauge to ensure correct positioning. Wipe the outside of the tube and spinner before inserting it into the magnet.

  • Locking and Shimming:

    • The spectrometer's "lock" system uses the deuterium signal from the solvent to stabilize the magnetic field.

    • "Shimming" is the process of adjusting the magnetic field homogeneity to obtain sharp, symmetrical peaks. Automated shimming routines are available on most modern spectrometers and are generally sufficient for routine 1H NMR. For optimal resolution, manual shimming of the Z1 and Z2 gradients may be necessary.[10]

  • Tuning and Matching: The NMR probe must be tuned to the resonance frequency of the protons (¹H) and matched to the impedance of the spectrometer's electronics to ensure maximum signal transmission and sensitivity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used for routine 1H NMR.

    • Spectral Width (SW): Set a spectral width that encompasses all expected proton signals, typically from -2 to 12 ppm for organic molecules.

    • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate for qualitative 1H NMR. For quantitative analysis, a longer delay (5 times the longest T1 relaxation time) is necessary.[11]

    • Acquisition Time (AQ): This is determined by the spectral width and the number of data points. A longer acquisition time results in better resolution.

  • Data Acquisition: Initiate the acquisition process.

Caption: Workflow for 1H NMR data acquisition.

Data Processing and Interpretation

Raw NMR data is in the form of a Free Induction Decay (FID), which is a time-domain signal. A Fourier Transform (FT) is applied to convert this into the familiar frequency-domain spectrum.

  • Fourier Transform: Apply an exponential window function (line broadening) of 0.3 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing: Correct the phase of the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical).

  • Baseline Correction: Correct any distortions in the baseline of the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift.

  • Integration: Integrate the area under each peak. The integral values are proportional to the number of protons giving rise to that signal.

  • Peak Picking: Identify the precise chemical shift of each peak.

Analysis of the 1H NMR Spectrum of this compound

The following table summarizes the expected 1H NMR data for the target compound.

Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constants (J, Hz)
H-6'~ 7.8 - 8.0dd1Hortho and meta JHH
Aromatic-H~ 7.0 - 7.6m6HJHH, JHF
Acetyl-CH₃~ 2.6s3H-
Methyl-CH₃~ 2.3s3H-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the concentration of the sample.

Interpretation Notes:

  • The downfield shift of H-6' is due to the deshielding effect of the ortho-acetyl group.

  • The remaining aromatic protons will likely appear as a complex, overlapping multiplet. Two-dimensional NMR techniques, such as COSY and HSQC, may be necessary for unambiguous assignment.

  • The presence of H-F coupling can be confirmed by observing the characteristic splitting patterns. For example, a proton ortho to the fluorine might appear as a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The magnitude of the ortho H-F coupling is typically around 8-10 Hz.[4]

Conclusion

1H NMR spectroscopy is an indispensable technique for the structural characterization of this compound. By following the detailed protocols for sample preparation and data acquisition outlined in this application note, researchers can obtain high-quality spectra. A systematic approach to data processing and a solid understanding of the theoretical principles of chemical shifts and coupling constants will enable accurate interpretation of the spectral data, leading to unambiguous structural confirmation.

References

  • University of California, Riverside. NMR Sample Preparation. Available at: [Link]

  • Michigan State University. Sample Preparation - Max T. Rogers NMR. Available at: [Link]

  • Taylor & Francis Online. The structure of substituted biphenyls as studied by proton NMR in nematic solvents Single conformation model versus maximum entropy analysis. Available at: [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Available at: [Link]

  • University of California, San Diego. NMR Sample Preparation - NMR Spectroscopy. Available at: [Link]

  • Taylor & Francis Online. The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis: Liquid Crystals. Available at: [Link]

  • Wiley-VCH. Supporting Information. Available at: [Link]

  • University of Rochester. How to Get a Good 1H NMR Spectrum. Available at: [Link]

  • The Royal Society of Chemistry. “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Available at: [Link]

  • ResearchGate. (A) Characteristic chemical shifts in ¹H-NMR of the N-acetyl groups of.... Available at: [Link]

  • University of Wisconsin-Madison. 1H NMR Protocol for Beginners DRX-400. Available at: [Link]

  • Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. Available at: [Link]

  • RSC Publishing. F-F Coupling Constants in some Perfluoroalkyl-Fluoro- aromatic Compounds. Available at: [Link]

  • University of Texas Health Science Center at San Antonio. Stepbystep procedure for NMR data acquisition. Available at: [Link]

  • Springer. Optimizing 1D 1H-NMR profiling of plant samples for high throughput analysis: extract preparation, standardization, automation and spectra processing. Available at: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

  • Taylor & Francis Online. 1H NMR Study of Methyl O-Acetyl-α-and-β-D-Xylopyranosides Conformational Studies and Non Additivity of 1H-Shift Increments: Journal of Carbohydrate Chemistry: Vol 1, No 3. Available at: [Link]

  • ResearchGate. Carbon-fluorine coupling constants, n J CF. Available at: [Link]

  • Manchester NMR Methodology Group. Journal Name. Available at: [Link]

  • Chegg. please identify the hnmr of 1-(4'-methyl-biphenyl-4-yl)ethanone. Available at: [Link]

  • ElectronicsAndBooks. Fluorine-19 NMR Studies of Fluoroaromatic Systems with Complete Proton Decoupling. The Signs and Magnitudes of Certain F. Available at: [Link]

  • Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437). Available at: [Link]

  • University of Wisconsin-Madison. CHEM 344 Shift Parameters. Available at: [Link]

  • BMRB. bmse000506 Biphenyl at BMRB. Available at: [Link]

  • University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

  • The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Available at: [Link]

  • ScienceDirect. FLUORINE COUPLING CONSTANTS. Available at: [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • SciSpace. Modeling, synthesis and NMR characterization of novel chimera compounds targeting STAT3. Available at: [Link]

  • MDPI. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Available at: [Link]

  • MDPI. Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction in Glycerol Using KOH as Base and Glycerol-Triethanolamine Deep Eutectic Solvent under Inorganic Base-Free Conditions - Supplementary Information. Available at: [Link]

Sources

Application Note: High-Resolution 13C NMR Analysis of 2'-Acetyl-4-fluoro-3-methylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2'-Acetyl-4-fluoro-3-methylbiphenyl, a substituted aromatic compound of interest in medicinal chemistry and materials science. The document outlines the theoretical principles underpinning the ¹³C NMR spectrum of this molecule, a detailed experimental protocol for data acquisition, and an in-depth interpretation of the spectral data. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize ¹³C NMR for the structural elucidation and characterization of complex organic molecules.

Introduction: The Significance of this compound

Substituted biphenyls are a class of organic compounds with significant applications in various fields, including pharmaceuticals, agrochemicals, and liquid crystals. The specific substitution pattern of this compound, featuring an acetyl group, a fluorine atom, and a methyl group on the biphenyl scaffold, imparts unique electronic and conformational properties. Accurate structural characterization is paramount for understanding its biological activity and material properties.

¹³C NMR spectroscopy is a powerful, non-destructive analytical technique that provides direct information about the carbon skeleton of a molecule.[1][2] By analyzing the chemical shifts, multiplicities, and coupling constants in a ¹³C NMR spectrum, one can deduce the number of non-equivalent carbon atoms, their chemical environments, and their connectivity.[1][3]

This application note serves as a practical guide to obtaining and interpreting a high-quality ¹³C NMR spectrum of this compound.

Theoretical Principles of ¹³C NMR Spectroscopy

The ¹³C nucleus, like the ¹H nucleus, possesses a nuclear spin of ½ and is therefore NMR active.[1] However, the natural abundance of the ¹³C isotope is only about 1.1%, which makes it significantly less sensitive than proton NMR.[2]

2.1. Chemical Shift

The chemical shift (δ) in ¹³C NMR is highly sensitive to the electronic environment of the carbon atom.[3] Electronegative substituents, such as fluorine and oxygen, deshield the adjacent carbon nuclei, causing their signals to appear at higher chemical shifts (downfield).[3] The hybridization of the carbon atom also plays a crucial role, with sp²-hybridized carbons (aromatic and carbonyl) resonating further downfield than sp³-hybridized carbons (alkyl). The typical range for ¹³C chemical shifts is much broader than for ¹H NMR, spanning from 0 to over 220 ppm, which minimizes signal overlap.[4]

For this compound, we can predict the approximate chemical shift regions for its distinct carbon atoms:

  • Carbonyl Carbon (C=O): Expected in the most downfield region, typically between 190-220 ppm.[5]

  • Aromatic Carbons (C-Ar): These will appear in the range of 110-160 ppm.[5][6] The specific shifts will be influenced by the attached substituents. The carbon directly bonded to the fluorine atom will exhibit a large downfield shift and will be split into a doublet due to ¹³C-¹⁹F coupling.

  • Methyl Carbons (-CH₃): The acetyl methyl and the ring methyl carbons will resonate in the most upfield region, typically between 10-35 ppm.[7]

2.2. Spin-Spin Coupling

In standard proton-decoupled ¹³C NMR spectra, the coupling between carbon and proton nuclei is removed to simplify the spectrum, resulting in a single peak for each non-equivalent carbon atom.[2][3] However, coupling between ¹³C and other spin-active nuclei, such as ¹⁹F (I=½, 100% natural abundance), will still be observed.[8] This ¹³C-¹⁹F coupling provides valuable structural information, with the magnitude of the coupling constant (J) depending on the number of bonds separating the two nuclei.

Experimental Protocol

This section details a standardized protocol for the acquisition of a high-quality ¹³C NMR spectrum of this compound.

3.1. Sample Preparation

Proper sample preparation is critical for obtaining a good NMR spectrum.

  • Analyte: this compound

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing properties for many organic compounds and its single deuterium lock signal.[9]

  • Concentration: For a standard ¹³C NMR experiment, a concentration of 50-200 mM is recommended to achieve a good signal-to-noise ratio in a reasonable time.[10] This typically corresponds to dissolving approximately 50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.[9]

  • Procedure:

    • Accurately weigh the desired amount of this compound.

    • Dissolve the compound in the appropriate volume of deuterated solvent in a clean, dry vial.

    • If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[9] This prevents distortion of the magnetic field homogeneity.

    • Ensure the sample height in the NMR tube is approximately 4-5 cm.[9][11]

    • Cap the NMR tube securely and label it clearly.[9][12]

3.2. NMR Instrument Parameters

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz (or higher) spectrometer.

ParameterRecommended ValueRationale
Nucleus ¹³CTo observe the carbon skeleton.
Decoupling Proton Broadband DecouplingTo simplify the spectrum by removing ¹H-¹³C coupling.[3]
Pulse Program zgpg30 (Bruker) or equivalentA standard pulse sequence with a 30° flip angle to allow for faster repetition rates.[5]
Spectral Width 0 - 220 ppmTo encompass all expected carbon signals.[5]
Acquisition Time 1 - 2 secondsA balance between resolution and experiment time.
Relaxation Delay (d1) 2 secondsAllows for sufficient relaxation of most carbon nuclei, although quaternary carbons may require longer delays for quantitative analysis.[5]
Number of Scans (ns) 1024 or higherDependent on sample concentration; more scans improve the signal-to-noise ratio.
Temperature 298 KStandard room temperature acquisition.

3.3. Data Processing

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation of the Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectrum using the solvent signal of CDCl₃ at 77.16 ppm.[13]

Data Interpretation and Discussion

The following section provides a predicted ¹³C NMR spectrum analysis for this compound. The numbering scheme used for the assignments is illustrated in the diagram below.

Sources

Quantitative Analysis of 2'-Acetyl-4-fluoro-3-methylbiphenyl using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide and a detailed protocol for the quantitative analysis of 2'-Acetyl-4-fluoro-3-methylbiphenyl by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a substituted biphenyl, this compound is representative of structures encountered in pharmaceutical development, either as a synthetic intermediate or a potential process-related impurity. The accurate and sensitive quantification of such molecules is critical for ensuring drug substance purity and process control. This guide explains the causal logic behind method development, from the selection of the ionization source to the optimization of MS/MS parameters. We present a robust protocol employing Atmospheric Pressure Chemical Ionization (APCI) and a detailed method validation strategy grounded in ICH Q2(R1) guidelines.[1][2]

Introduction and Analytical Rationale

This compound is a small organic molecule featuring a biphenyl core, a structure common in active pharmaceutical ingredients (APIs). Its analysis is essential for quality control in drug manufacturing, where it may be an intermediate or an impurity that needs to be monitored at trace levels.[3] The objective is to develop a selective, sensitive, and robust analytical method suitable for its intended purpose.[2]

LC-MS/MS is the technology of choice for this application due to its superior sensitivity and selectivity, which arises from the combination of chromatographic separation with mass analysis based on the mass-to-charge ratio (m/z) of the analyte and its fragments.[4]

Analyte Characteristics

A thorough understanding of the analyte's physicochemical properties is the foundation of method development.

PropertyValueSource
IUPAC Name 1-[2-(4-fluoro-3-methylphenyl)phenyl]ethanone[5]
CAS Number 1184000-23-4[6]
Molecular Formula C₁₅H₁₃FO[6]
Molecular Weight 228.26 g/mol [6]
Structure

The structure is characterized by a relatively non-polar biphenyl system with an acetyl group providing a site for potential protonation. This moderate polarity and thermal stability guide the selection of the ionization technique.

Ionization Source Selection: APCI vs. ESI

The choice of ionization source is the most critical parameter for successful LC-MS analysis.

  • Electrospray Ionization (ESI): ESI is highly effective for polar to moderately non-polar compounds that are ionizable in solution.[7][8] While this compound could potentially be ionized by ESI, its efficacy can be limited for less polar molecules, sometimes requiring specific solvent compositions to facilitate ionization.[9][10]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique well-suited for less polar, thermally stable compounds with molecular weights typically below 1500 Da.[11][12] The analyte is thermally desolvated and then ionized by reacting with charged solvent molecules. Given the analyte's characteristics, APCI is predicted to provide more efficient and robust ionization than ESI, making it the preferred technique for this application.[12]

Experimental Workflow and Protocol

The overall analytical workflow is designed for robustness and high throughput, moving from sample preparation to data acquisition and analysis.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Acquisition & Processing A Weigh Standard / Sample B Dissolve in Diluent (e.g., Acetonitrile) A->B C Vortex & Sonicate B->C D Filter (0.22 µm PTFE) C->D E Inject into HPLC System D->E F C18 Reversed-Phase Chromatographic Separation E->F G Ionization Source (APCI) F->G H Tandem Mass Spectrometer G->H I MS Scan (Confirm [M+H]+) H->I J MS/MS Fragmentation (Optimize Transitions) I->J K MRM Acquisition (Quantification) J->K L Integration & Calibration K->L

Figure 1: General experimental workflow for the LC-MS/MS analysis of this compound.

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity).

  • Solvents: HPLC or LC-MS grade Acetonitrile, Methanol, and Water.

  • Additive: Formic acid (LC-MS grade, >99%).

  • Diluent: Acetonitrile/Water (50:50, v/v).

Standard and Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10.0 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1 ng/mL to 1000 ng/mL) by serial dilution of the primary stock solution with the diluent.

  • Sample Preparation: Dissolve the test sample in the diluent to achieve a theoretical concentration within the calibration range.

  • Final Preparation: Vortex all solutions for 30 seconds and filter through a 0.22 µm PTFE syringe filter before injection.

Liquid Chromatography (LC) Method

A standard reversed-phase C18 column is used to provide sufficient retention and good peak shape for this moderately non-polar analyte.[13]

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides high efficiency and speed for good resolution and throughput.
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous phase; acid improves peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic phase with good elution strength and low viscosity.
Gradient Start at 40% B, ramp to 95% B over 5 min, hold for 1 min, return to 40% BA gradient is used to ensure elution of the analyte with good peak shape and to clean the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CReduces viscosity and improves peak symmetry.
Injection Vol. 5 µLA small volume minimizes potential peak distortion.
Mass Spectrometry (MS) Method

The method is developed on a triple quadrupole mass spectrometer, which is the gold standard for quantitative analysis due to its sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[4]

ParameterRecommended ConditionRationale
Ionization Mode APCI, PositiveThe acetyl group's carbonyl oxygen is a likely site for protonation.
Corona Current 4 µAA typical starting point to ensure stable plasma for chemical ionization.
Vaporizer Temp. 400 °CMust be sufficient to fully vaporize the LC eluent and analyte without thermal degradation.
Sheath Gas Nitrogen, 40 arbAssists in nebulization and desolvation.
Aux Gas Nitrogen, 10 arbHelps sweep the vaporized sample toward the corona discharge needle.
Capillary Temp. 300 °CEnsures efficient ion transfer into the mass analyzer.
Scan Type MRM (Multiple Reaction Monitoring)Provides maximum sensitivity and selectivity for quantification.
MRM Transition Optimization
  • Parent Ion Confirmation: Infuse a solution of the analyte (~1 µg/mL) directly into the MS. Perform a full scan in Q1 to confirm the presence of the protonated molecular ion, [M+H]⁺, at m/z 229.1 .

  • Fragment Ion Identification: Perform a product ion scan by selecting the m/z 229.1 precursor ion in Q1 and scanning Q3 to identify major fragment ions. The collision energy (CE) should be ramped (e.g., 10-40 eV) to find the optimal energy for fragmentation.

  • MRM Selection: Select the most intense and specific precursor-to-product ion transitions for quantification and confirmation.

Predicted MRM Transitions:

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossUse
229.1187.1C₂H₂O (Ketene, 42 Da)Quantifier
229.1214.1CH₃ (Methyl radical, 15 Da)Qualifier

Data Interpretation: Proposed Fragmentation

The fragmentation of the protonated molecular ion is key to the selectivity of the MS/MS method. Energetically unstable molecular ions break into smaller, more stable pieces in a predictable manner.[14] For this compound, the most likely fragmentation pathways involve the loss of the acetyl group or a part of it.[15]

Fragmentation parent Precursor Ion [M+H]⁺ m/z 229.1 frag1 Product Ion [M+H - C₂H₂O]⁺ m/z 187.1 parent->frag1 - 42 Da (Ketene) frag2 Product Ion [M+H - CH₃·]⁺ m/z 214.1 parent->frag2 - 15 Da (Methyl)

Figure 2: Proposed fragmentation pathway for protonated this compound.

The loss of ketene (CH₂=C=O) from an acetyl group is a common and favorable fragmentation pathway for protonated ketones, leading to a stable product ion. The loss of a methyl radical is another plausible fragmentation. The transition 229.1 → 187.1 is likely the most abundant and should be used for quantification.

Method Validation Protocol

To ensure the analytical procedure is suitable for its intended purpose, it must be validated.[2] The validation should be performed according to established guidelines, such as ICH Q2(R1).[1][16]

ParameterPurpose & MethodologyAcceptance Criteria (Typical)
Specificity To demonstrate that the signal is unequivocally from the analyte. Analyze blank diluent, a placebo (if applicable), and a spiked sample to ensure no interference at the analyte's retention time.No significant peaks (>20% of LLOQ) in the blank/placebo at the retention time of the analyte.
Linearity & Range To demonstrate a proportional relationship between concentration and response. Analyze calibration standards at ≥5 concentration levels.Correlation coefficient (r²) ≥ 0.99. Residuals should be random and within ±20%.
Accuracy To measure the closeness of test results to the true value. Analyze quality control (QC) samples at low, medium, and high concentrations (n=3) against a calibration curve.Mean recovery should be within 85-115% (or tighter, e.g., 90-110%) of the nominal value.
Precision To measure the degree of scatter between a series of measurements. Analyze QC samples (n=6) for repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) should be ≤15%.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy. Typically established as the lowest point on the calibration curve.Accuracy within 80-120% and precision (RSD) ≤20%. Signal-to-noise ratio >10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., column temperature ±5°C, flow rate ±10%).System suitability parameters (e.g., peak area, retention time) should remain within predefined limits.

Conclusion

This application note details a robust and scientifically grounded LC-MS/MS method for the analysis of this compound. By selecting the appropriate ionization source (APCI), optimizing chromatographic conditions, and defining specific MS/MS transitions, this protocol provides the high sensitivity and selectivity required for trace-level quantification in complex matrices. The outlined method validation strategy, based on ICH guidelines, ensures that the data generated is reliable, accurate, and fit for purpose in a regulated drug development environment.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • McLean, J. A., et al. (2007). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. PubMed.
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Yang, Y., et al. (2014). Solvent-assisted electrospray ionization for direct analysis of various compounds (complex) from low/nonpolar solvents and eluents. PubMed.
  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • Catinella, S., et al. (2005). Benzene-assisted atmospheric-pressure chemical ionization: a new liquid chromatography/mass spectrometry approach to the analysis of selected hydrophobic compounds. PubMed.
  • FDA. (2020). Guidance for Industry Q3B(R2) Impurities in New Drug Products. U.S.
  • Olsen, B. A., & Baffi, R. (2014). Validation of Impurity Methods, Part II. LCGC North America.
  • Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?. Altabrisa Group.
  • CATO SMS. (n.d.). Analytical Method Validation: Mastering FDA Guidelines.
  • LCGC International. (n.d.). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI).
  • Cheng, X., et al. (1995).
  • Creative Proteomics. (2024). Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry.
  • Christianson, C. (2025).
  • Welch, K. J. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Clinical Tree.
  • Wang, S., & Cyronak, M. (2016). Application of LCMS in small-molecule drug development. American Pharmaceutical Review.
  • Wikipedia. (n.d.).
  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.
  • Sinfoo Biotech. (n.d.). This compound, (CAS# 1184000-23-4). Sinfoo Biotech.
  • LabX. (n.d.).
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
  • Chemistry LibreTexts. (2023).
  • Chemistry!!! Not Mystery. (2013). Fragmentation pattern of Aromatic hydrocarbon in mass spectra. Chemistry!!! Not Mystery.
  • Benchchem. (n.d.). This compound | CAS 1184000-23-4. Benchchem.

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Application Note: A Validated Protocol for the Purification of 2'-Acetyl-4-fluoro-3-methylbiphenyl via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 2'-Acetyl-4-fluoro-3-methylbiphenyl, a key intermediate in synthetic organic chemistry and drug development. The methodology centers on normal-phase flash column chromatography, a robust technique for isolating compounds of moderate polarity. This guide is designed for researchers, scientists, and drug development professionals, offering a self-validating workflow that begins with analytical thin-layer chromatography (TLC) for method development and culminates in high-purity isolation. The causality behind each experimental choice is explained to empower the user with a deep, transferable understanding of the purification process.

Introduction and Scientific Principle

This compound (MW: 228.26 g/mol , CAS: 1184000-23-4) is a substituted aromatic ketone.[1] Its structure, featuring a moderately polar acetyl group and a larger, non-polar substituted biphenyl core, makes it an ideal candidate for purification by normal-phase column chromatography. This technique separates molecules based on their differential partitioning between a polar stationary phase (typically silica gel) and a non-polar mobile phase (the eluent).[2]

The fundamental principle relies on the polarity of the analyte. The polar silica gel stationary phase, rich in silanol (-Si-OH) groups, strongly adsorbs polar molecules through hydrogen bonding and dipole-dipole interactions. A non-polar mobile phase is then used to move compounds through the column. Less polar compounds, having weaker interactions with the silica, are carried along more readily by the mobile phase and elute first. More polar compounds are retained longer on the column. By carefully selecting the polarity of the mobile phase, a mixture of compounds can be effectively separated.[3]

This protocol is designed to be a self-validating system. Initial method development is performed on a small scale using Thin-Layer Chromatography (TLC), which directly informs the conditions for the preparative-scale flash column. Analysis of the collected fractions by TLC confirms the success of the separation.

Materials and Equipment

Category Item Specifications
Chemicals Crude this compoundPurity <95%, containing synthesis byproducts/starting materials
Silica GelFlash Chromatography Grade, 40-63 µm particle size
Sea SandAcid-washed
n-HexaneHPLC Grade or equivalent
Ethyl AcetateHPLC Grade or equivalent
Dichloromethane (DCM)ACS Grade (for sample loading, optional)
Apparatus Glass Chromatography ColumnAppropriate size (e.g., 25-50 mm diameter) with stopcock
TLC PlatesSilica gel 60 F₂₅₄, aluminum or glass backed
TLC Developing ChamberGlass jar with lid
Capillary TubesFor spotting TLC plates
UV Lamp254 nm for visualization
Fraction Collection VesselsTest tubes or Erlenmeyer flasks
Rotary EvaporatorFor solvent removal
Standard Laboratory GlasswareBeakers, graduated cylinders, flasks
Air or Nitrogen SourceFor applying pressure in flash chromatography

Experimental Protocol: A Step-by-Step Guide

This protocol is divided into two core stages: method development using TLC and the preparative purification using flash column chromatography.

Part 1: Method Development with Thin-Layer Chromatography (TLC)

The causality behind this step is efficiency; TLC is a rapid and inexpensive method to determine the optimal mobile phase composition before committing a larger quantity of material and solvent to the column. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) between 0.25 and 0.35, ensuring it spends enough time on the column to separate from impurities.[4]

Protocol:

  • Prepare the TLC Chamber: Line a TLC chamber with filter paper and add a prepared solvent mixture (e.g., 10:1 Hexane:Ethyl Acetate) to a depth of ~0.5 cm. Close the chamber to allow the atmosphere to saturate.

  • Prepare the Sample: Dissolve a small amount of the crude material in a few drops of a volatile solvent like dichloromethane or ethyl acetate.

  • Spot the Plate: Using a capillary tube, carefully spot the dissolved sample onto the pencil-drawn baseline of a TLC plate. Make the spot as small as possible.[5]

  • Develop the Plate: Place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level. Allow the solvent front to travel up the plate until it is ~1 cm from the top.[6]

  • Visualize and Calculate Rf: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). Calculate the Rf value for the target compound spot.[7][8]

    • Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [9]

  • Optimize:

    • If the Rf is too high (>0.4), the solvent is too polar. Decrease the proportion of ethyl acetate.

    • If the Rf is too low (<0.2), the solvent is not polar enough. Increase the proportion of ethyl acetate.

    • Test various ratios (e.g., 20:1, 15:1, 9:1, 4:1 Hexane:Ethyl Acetate) until the target Rf of ~0.3 is achieved. This will be the eluent for the column.

Part 2: Preparative Flash Column Chromatography

This stage uses the optimized conditions from TLC to perform a large-scale separation. Gentle air or nitrogen pressure is used to accelerate solvent flow, hence the term "flash" chromatography.

Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Method Development (Rf ≈ 0.3) Pack 2. Pack Column (Silica Slurry) TLC->Pack Load 3. Load Sample (Dry or Wet Method) Pack->Load Elute 4. Elute with Solvent (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Pool 7. Pool Pure Fractions Analyze->Pool Evap 8. Evaporate Solvent Pool->Evap Pure Pure Product Evap->Pure

Caption: Purification workflow from method development to final product.

Step-by-Step Protocol:

  • Column Preparation:

    • Select Column Size: Use a silica-to-crude-material weight ratio of 40:1 to 100:1 for effective separation.[10] For 1 gram of crude material, use 40-100 grams of silica.

    • Plug the Column: Securely place a small plug of cotton or glass wool at the bottom of the column, followed by a ~1 cm layer of sand.[11]

    • Pack the Column (Slurry Method): In a separate beaker, create a slurry of the required silica gel in the non-polar component of your eluent (hexane). Pour this slurry into the column. Tap the column gently to pack the silica evenly and release any trapped air bubbles. Drain the excess solvent until the solvent level is just above the silica bed. Crucially, never let the silica run dry from this point forward. [10]

    • Add Sand: Add another ~1 cm layer of sand on top of the silica bed to prevent disruption during solvent addition.

  • Sample Loading (Choose one method):

    • Wet Loading: This method is fast but can compromise separation if not done carefully. Dissolve the crude sample in the minimum amount of the eluent or a less polar solvent (e.g., DCM). Using a pipette, carefully apply the solution to the top of the sand layer. Drain the solvent just to the top of the sand layer before adding more eluent.[12]

    • Dry Loading (Recommended for difficult separations): Dissolve the crude sample in a volatile solvent (like DCM). Add a small amount of silica gel (2-3x the weight of your crude sample) to this solution. Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[13][14] This technique often provides superior resolution as the sample is introduced as a very narrow band.[15]

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent determined from your TLC analysis.

    • Apply gentle pressure to the top of the column using a regulated air or nitrogen line.

    • Begin collecting fractions in numbered test tubes as the solvent starts to drip from the column outlet. The flow rate should be steady, allowing for the collection of appropriately sized fractions.

    • Isocratic vs. Gradient Elution:

      • Isocratic: Use the same solvent composition throughout the entire process. This is simpler and best when impurities are well-separated from the product on the TLC plate.[16][17]

      • Gradient: Start with a less polar solvent system (e.g., pure hexane or 20:1 hexane:ethyl acetate) and gradually increase the polarity by adding more ethyl acetate over time. This is useful for separating compounds with a wide range of polarities.[18][19]

  • Fraction Analysis and Product Isolation:

    • Systematically analyze the collected fractions by TLC. Spot several fractions at a time on a single TLC plate to quickly identify which ones contain your desired product.

    • Combine all fractions that show a single, pure spot corresponding to the Rf of this compound.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.

    • Verify the purity of the final product with a final TLC analysis and other analytical techniques (NMR, GC-MS).

Troubleshooting

Problem Potential Cause Solution
Poor Separation Incorrect solvent system; Column overloaded; Sample band too wide.Re-optimize eluent with TLC; Use more silica; Use dry loading method.
Cracked/Channeled Column Silica was allowed to run dry; Poor packing.Column must be repacked. Ensure the silica bed is always covered with solvent.
Compound Won't Elute Eluent is not polar enough.Gradually increase the polarity of the eluent (gradient elution).
Compound Elutes Too Fast Eluent is too polar.Start with a less polar solvent system.

Conclusion

This application note details a robust and reproducible protocol for the purification of this compound using flash column chromatography. By grounding the preparative-scale procedure in empirical data from analytical TLC, this method provides a high degree of confidence and control. The emphasis on the causality behind key steps, such as solvent selection and sample loading techniques, equips the scientist with the foundational knowledge to adapt this protocol for other similar purification challenges.

References

  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). How to Calculate Rf TLC. Retrieved from [Link]

  • Dolan, J. W., Snyder, L. R., & Quarry, M. A. (1987). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation.
  • Welch Materials. (2026, January 7). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 30). How To Calculate Retardation Factor In Thin Layer Chromatography? [Video]. YouTube. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 16). Understanding RF Values in Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)?. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]

  • Mastelf. (2025, February 19). Gradient vs. Isocratic HPLC: Which Method is Best for Your Application?. Retrieved from [Link]

  • Reddit. (2022, July 1). When do you dry load and when do you wet load? (silica column chromatography). r/chemistry. Retrieved from [Link]

  • Teledyne ISCO. (2023, April 26). Overview of Silica Column Sample Loading Techniques. Retrieved from [Link]

  • Reddit. (2020, January 3). Dry vs. Wet Loading in Column Chromatography. r/OrganicChemistry. Retrieved from [Link]

  • Biotage. (2023, January 19). Dry loading vs. liquid loading, which provides better flash column chromatography results?. Retrieved from [Link]

  • Biotage. (2023, January 19). When should I use dry loading instead of liquid loading with flash column chromatography?. Retrieved from [Link]

  • Zakarian Group, UC Santa Barbara. (n.d.). How to do Flash Column Chromatography in 15 Minutes. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Thin Layer Chromatography. Retrieved from [Link]

  • Scribd. (n.d.). TLC Solvent Selection for Separation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems For Flash Column. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]

  • University of York. (n.d.). How to run column chromatography. Retrieved from [Link]

  • California State University, Dominguez Hills. (n.d.). CHEM 2219: Exp. #1 Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • ResearchGate. (2017, May 10). I want good solvent system in TLC in aniline and ketone compound? Retrieved from [Link]

Sources

Application Notes and Protocols for the Recrystallization of 2'-Acetyl-4-fluoro-3-methylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of 2'-Acetyl-4-fluoro-3-methylbiphenyl via recrystallization. Recognizing the critical role of purity in drug discovery and development, this document moves beyond a generic methodology. It presents a systematic approach to developing a robust and reproducible recrystallization procedure, from solvent selection to final crystal isolation. The protocols are designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven techniques. This guide emphasizes a first-principles approach, enabling the user to adapt and optimize the protocols for this specific molecule and for other novel biphenyl derivatives.

Introduction to this compound and the Imperative of Purity

This compound, with the molecular formula C₁₅H₁₃FO and a molecular weight of 228.26 g/mol , is a substituted biphenyl derivative.[1][2] Compounds of this class are prevalent in medicinal chemistry and materials science. For any application, particularly in a pharmaceutical context, the purity of the active pharmaceutical ingredient (API) is non-negotiable. Recrystallization stands as a powerful, cost-effective, and scalable technique for the purification of solid organic compounds.[3] The underlying principle is the difference in solubility of the target compound and its impurities in a given solvent at different temperatures.[4]

This document will provide a detailed roadmap for developing a successful recrystallization protocol for this compound, focusing on a logical, step-by-step approach to solvent selection and process optimization.

The Theoretical Bedrock of Recrystallization

A successful recrystallization hinges on the principle that the solubility of a solid in a solvent increases with temperature. The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[4] The process involves dissolving the impure solid in a minimum amount of a hot, appropriate solvent. As the saturated solution cools, the solubility of the compound decreases, leading to the formation of a supersaturated solution from which the pure compound crystallizes, leaving the more soluble impurities behind in the mother liquor.[3]

The key stages of recrystallization are:

  • Solvent Selection: The most critical step.[5]

  • Dissolution: Dissolving the solute in a minimum amount of hot solvent.

  • Decolorization (if necessary): Removing colored impurities using activated charcoal.

  • Hot Filtration (if necessary): Removing insoluble impurities.

  • Crystallization: Allowing the pure compound to crystallize from the cooling solution.

  • Isolation and Drying: Collecting and drying the purified crystals.

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_final Final Product Start Impure Solid Solvent_Selection Solvent Screening Start->Solvent_Selection Dissolution Dissolve in Min. Hot Solvent Solvent_Selection->Dissolution Decolorization Decolorize (Optional) Dissolution->Decolorization Hot_Filtration Hot Filtration (Optional) Decolorization->Hot_Filtration Crystallization Slow Cooling & Crystallization Hot_Filtration->Crystallization Isolation Vacuum Filtration Crystallization->Isolation Drying Drying Isolation->Drying Pure_Crystals Pure Crystals Drying->Pure_Crystals

Caption: General workflow for the recrystallization of a solid compound.

Systematic Solvent Selection for this compound

The axiom "like dissolves like" is a useful starting point for solvent selection.[4] this compound possesses a large nonpolar biphenyl core and a moderately polar acetyl group. This suggests that solvents of intermediate polarity or mixed solvent systems might be effective.[5] A systematic screening of solvents with varying polarities is the most reliable method.

Protocol 1: Small-Scale Solvent Screening

Objective: To identify a suitable single or mixed solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • A selection of solvents (e.g., water, ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, hexane)

  • Test tubes (10 x 75 mm)

  • Hot plate

  • Sand bath or water bath

  • Glass stirring rods

Procedure:

  • Place approximately 20-30 mg of the crude solid into several test tubes.

  • Add a small amount of a single solvent (e.g., 0.5 mL) to each test tube at room temperature.

  • Observe the solubility. If the compound dissolves readily at room temperature, the solvent is unsuitable as a single recrystallization solvent.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a sand or water bath.

  • Add the solvent dropwise while heating until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. An ideal solvent will yield a good crop of crystals upon cooling.

  • If no single solvent is ideal, proceed to test mixed solvent systems.

Data Interpretation:

Solvent PolarityExample SolventsExpected Solubility of this compoundSuitability
High WaterLikely insoluble even when hot.Poor as a single solvent, but could be a good anti-solvent.
Intermediate Ethanol, Isopropanol, Acetone, Ethyl AcetateMay show good solubility characteristics (sparingly soluble cold, very soluble hot).Good Candidates
Low Toluene, HexaneMay be too soluble even at room temperature, leading to poor recovery.Likely poor as a single solvent, but could be a good primary solvent in a mixed system.

Single-Solvent Recrystallization Protocol

This protocol is to be used once an ideal single solvent has been identified through screening.

Protocol 2: Bulk Recrystallization from a Single Solvent

Objective: To purify a larger quantity of this compound using a pre-determined single solvent.

Materials:

  • Crude this compound

  • Selected recrystallization solvent

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Condenser (optional, for volatile solvents)

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of the selected solvent to the flask.

  • Heat the mixture to a gentle boil while stirring.

  • Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure good recovery.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If insoluble impurities or charcoal are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[6]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[6]

  • Dry the crystals under vacuum or by air drying.

  • Determine the melting point of the purified crystals and calculate the percent recovery. A sharp melting point close to the literature value (if known) is an indicator of high purity.

Mixed-Solvent Recrystallization Protocol

A mixed-solvent system is employed when no single solvent provides the desired solubility characteristics.[7] This typically involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which the compound is insoluble.[8] The two solvents must be miscible. For this compound, a common and effective pair would likely be an alcohol (good solvent) and water (anti-solvent).[6][7]

Protocol 3: Recrystallization from a Mixed-Solvent System

Objective: To purify this compound using a solvent-antisolvent pair.

Materials:

  • Crude this compound

  • "Good" solvent (e.g., ethanol, isopropanol)

  • "Poor" solvent (e.g., water)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolve the crude solid in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid).[9] This indicates that the solution is saturated.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.[7]

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to complete the crystallization process.

  • Isolate the crystals by vacuum filtration, wash with a small amount of an ice-cold mixture of the two solvents (in the approximate final ratio), and dry as described in Protocol 2.

Mixed_Solvent_Recrystallization cluster_dissolution Dissolution cluster_saturation Saturation cluster_crystallization Crystallization & Isolation Start Dissolve in Min. Hot 'Good' Solvent Add_Antisolvent Add Hot 'Poor' Solvent Until Turbidity Start->Add_Antisolvent Clarify Add Drops of 'Good' Solvent Until Clear Add_Antisolvent->Clarify Cooling Slow Cooling Clarify->Cooling Isolation Isolate Crystals Cooling->Isolation

Sources

Application Note & Protocols: Leveraging 2'-Acetyl-4-fluoro-3-methylbiphenyl in the Stereoselective Synthesis of Advanced NK1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, process development, and pharmacology.

Abstract: The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is a validated therapeutic target for a range of conditions, most notably chemotherapy-induced nausea and vomiting (CINV), as well as mood disorders and pain.[1][2] The market approval of Aprepitant, the first-in-class NK1 receptor antagonist, marked a significant milestone in managing both the acute and delayed phases of CINV.[3][4][5] The chemical architecture of potent NK1 antagonists is characterized by complex, stereochemically rich structures. This guide details a representative synthetic strategy for a novel NK1 receptor antagonist, utilizing 2'-Acetyl-4-fluoro-3-methylbiphenyl as a key starting material. We will elucidate the rationale behind the synthetic design, focusing on the critical step of asymmetric ketone reduction to establish a key chiral center, and provide detailed, actionable protocols for researchers.

Part 1: The Scientific Imperative for NK1 Receptor Antagonism

The Substance P / NK1 Receptor Signaling Axis

The neurokinin-1 receptor is a G protein-coupled receptor predominantly activated by its endogenous ligand, Substance P, a neuropeptide involved in transmitting physiological signals related to pain, inflammation, and mood.[2] The NK1 receptor is strategically located in both the central and peripheral nervous systems.[6] In the brainstem, specifically within the area postrema and nucleus tractus solitarius, this signaling pathway is a crucial component of the emetic reflex.[6][7] The administration of highly emetogenic chemotherapy agents triggers the release of Substance P, which then binds to NK1 receptors, activating the vomiting centers.[4][7]

Therapeutic Rationale and Mechanism of Action

NK1 receptor antagonists function by competitively binding to and blocking the NK1 receptor, thereby preventing Substance P from exerting its effects.[2][6] This mechanism is particularly effective in CINV because it targets a final common pathway in the emetic reflex.[7][8] Unlike 5-HT3 antagonists, which are highly effective for acute CINV, NK1 receptor antagonists demonstrate robust efficacy against both the acute and, critically, the delayed phases of emesis that are often more difficult to control.[3][5] This has led to the recommendation of combination therapy, using an NK1 receptor antagonist with a 5-HT3 antagonist and a corticosteroid, as the standard of care for patients receiving highly emetogenic chemotherapy.[2][5] Beyond emesis, the role of this pathway in other CNS-related disorders has made it an attractive target for developing novel treatments for depression, anxiety, and pain management.[1][9]

This compound: A Strategic Precursor

The selection of starting materials in pharmaceutical synthesis is dictated by their ability to efficiently introduce specific structural and stereochemical features into the final active pharmaceutical ingredient (API). This compound is a strategic precursor for several reasons:

  • Aryl Scaffolds: It provides a pre-formed, functionalized biphenyl moiety, a common structural motif in various pharmacologically active compounds.

  • Fluorine Substitution: The 4-fluoro substituent is a bioisostere for hydrogen that can significantly enhance metabolic stability and receptor binding affinity by altering electronic properties. The synthesis of Aprepitant, for example, incorporates a 4-fluorophenyl group.[8][10]

  • Prochiral Ketone: The acetyl group serves as a prochiral handle. Its stereoselective reduction allows for the precise installation of a chiral alcohol, a feature that is absolutely critical for the high-affinity binding and selectivity of many modern NK1 receptor antagonists.

The following sections will outline a robust, representative synthetic pathway commencing from this key building block.

Part 2: A Representative Synthetic Workflow

This section describes a plausible, multi-step synthesis to construct a novel NK1 receptor antagonist. The pathway is designed around established, high-fidelity chemical transformations proven in the synthesis of related compounds like Aprepitant.

Overall Synthetic Strategy

The core strategy involves a convergent synthesis. First, the prochiral ketone of this compound is reduced asymmetrically to create a chiral alcohol intermediate. In parallel, a suitable heterocyclic core is prepared. These two fragments are then coupled, followed by final modifications to yield the target molecule.

G A This compound B Intermediate 1: (R)-1-(4'-fluoro-3'-methylbiphenyl-2-yl)ethanol A->B  Asymmetric  Reduction D Intermediate 2: Coupled Ether B->D  Etherification  (e.g., Mitsunobu) C Heterocyclic Core (e.g., Protected Morpholinone) C->D E Final Product: NK1 Receptor Antagonist D->E  Final Elaboration  & Deprotection

Caption: Convergent synthetic workflow for an NK1 antagonist.

Part 3: Detailed Experimental Protocols

Protocol 1: Asymmetric Reduction of this compound (Formation of Intermediate 1)

Causality and Expertise: The creation of a single enantiomer of the secondary alcohol is paramount for achieving high receptor affinity. A Noyori-type asymmetric transfer hydrogenation is an industry-proven, highly reliable method for this transformation due to its high enantioselectivity, operational simplicity, and tolerance of various functional groups. The formic acid/triethylamine mixture serves as the in-situ source of hydrogen.

Methodology:

  • Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and argon inlet, add this compound (1.0 eq) and degassed isopropanol (10 mL per mmol of substrate).

  • Catalyst Preparation: In a separate vial, dissolve the chiral catalyst, such as (R,R)-Ts-DPEN-RuCl (0.005 eq), in degassed isopropanol.

  • Reaction Initiation: Add the catalyst solution to the flask containing the substrate.

  • Hydride Source Addition: Add a 5:2 mixture of formic acid and triethylamine (HCOOH/NEt3) (2.0 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at 40°C. Monitor the conversion of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is fully consumed (typically 4-6 hours).

  • Work-up: Upon completion, cool the mixture to room temperature and quench by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product, (R)-1-(4'-fluoro-3'-methylbiphenyl-2-yl)ethanol, can be purified by flash column chromatography on silica gel.

Self-Validation System:

  • Structural Confirmation: Verify the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Stereochemical Purity: Determine the enantiomeric excess (e.e.) of the chiral alcohol using chiral HPLC analysis. An e.e. of >98% is typically targeted.

ParameterTarget SpecificationAnalytical Method
Conversion >99%HPLC
Yield (Isolated) 85-95%Gravimetric
Chemical Purity >98%HPLC
Enantiomeric Excess >98% e.e.Chiral HPLC
Protocol 2: Mitsunobu Coupling with a Heterocyclic Core (Formation of Intermediate 2)

Causality and Expertise: The Mitsunobu reaction is a powerful and reliable method for forming carbon-oxygen bonds with complete inversion of stereochemistry at the alcohol's chiral center.[11] This is critical for establishing the final, correct stereochemical configuration required for biological activity. Diisopropylazodicarboxylate (DIAD) and triphenylphosphine (PPh3) are the classic reagents for this transformation.

Methodology:

  • Reagent Setup: To a flame-dried flask under argon, add the synthesized chiral alcohol Intermediate 1 (1.0 eq), a suitable N-protected morpholinone derivative (the heterocyclic core, 1.1 eq), and triphenylphosphine (PPh3, 1.5 eq). Dissolve the components in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • DIAD Addition: Add diisopropylazodicarboxylate (DIAD, 1.5 eq) dropwise to the stirred solution over 30 minutes. A color change and formation of a precipitate are often observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture in vacuo. The resulting residue will contain the desired product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct.

  • Purification: Purify the crude material directly by flash column chromatography on silica gel to isolate the coupled ether product, Intermediate 2 .

Self-Validation System:

  • Confirmation of Coupling: Use LC-MS to confirm the formation of the product with the expected molecular weight.

  • Structural Verification: Full characterization by ¹H and ¹³C NMR is required to confirm the structure and the successful ether linkage. The disappearance of the alcohol proton signal and the appearance of new ether-related signals are key indicators.

G cluster_reagents Reagents cluster_reactants Reactants cluster_products Products DIAD DIAD (i-PrO₂CN)₂ Ether Intermediate 2 Coupled Ether DIAD->Ether PPh3 PPh₃ Triphenylphosphine PPh3->Ether Alcohol Intermediate 1 Chiral Alcohol Alcohol->Ether Inversion of Stereochemistry Heterocycle Heterocyclic Core R₂NH Heterocycle->Ether Byproducts Ph₃P=O + (i-PrO₂CNH)₂ Ether->Byproducts Separation via Chromatography

Caption: Logical relationship in the Mitsunobu coupling step.

Part 4: Concluding Remarks and Future Perspectives

The outlined synthetic strategy provides a robust and adaptable framework for the synthesis of novel NK1 receptor antagonists using this compound. The emphasis on a high-fidelity asymmetric reduction ensures the requisite stereochemical purity that is fundamental to the efficacy of this drug class. Researchers can adapt the heterocyclic core and perform further elaborations on the biphenyl ring to explore the structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetic profiles. The continued development of novel, efficient synthetic routes is crucial for discovering the next generation of therapeutics targeting the Substance P/NK1 receptor pathway.

References

  • Potential therapeutic targets for neurokinin-1 receptor antagonists. PubMed.
  • NK1 receptor antagonist. Wikipedia.
  • Antiemetic Neurokinin-1 Receptor Blockers. StatPearls - NCBI Bookshelf - NIH.
  • Analysis on the Research Progress of Neurokinin 1 Receptor Antagonist. Patsnap.
  • Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. Annals of Palliative Medicine.
  • Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition. PubMed.
  • Development of aprepitant, the first neurokinin-1 receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting. PubMed.
  • Aprepitant: A Novel Antiemetic for Chemotherapy-Induced Nausea and Vomiting. The Annals of Pharmacotherapy.
  • Chapter 10 Synthesis of aprepitant. ResearchGate.
  • Aprepitant- A Novel Drug to Prevent Cancer Chemotherapy Induced Nausea and Vomiting. JK Science.
  • Preparation of aprepitant. Google Patents.
  • Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective neurokinin 1 (NK1) receptor antagonist clinical candidate. Journal of Medicinal Chemistry.
  • The novel NK1 receptor antagonist MK-0869 (L-754030) and its water soluble phosphoryl prodrug, L-758298, inhibit acute and delayed cisplatin-induced emesis in ferrets. PubMed.
  • Synthesis of Aprepitant. Chinese Journal of Pharmaceuticals.
  • Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. ResearchGate.

Sources

Scale-up synthesis of 2'-Acetyl-4-fluoro-3-methylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 2'-Acetyl-4-fluoro-3-methylbiphenyl

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a key intermediate in pharmaceutical and materials science research. The described methodology is centered around a robust Suzuki-Miyaura cross-coupling reaction, optimized for safety, efficiency, and high purity on a kilogram scale. This guide is intended for researchers, chemists, and process development professionals, offering detailed procedural steps, mechanistic insights, safety protocols, and data-driven optimization strategies to ensure successful and reproducible scale-up.

Introduction and Strategic Approach

The synthesis of functionalized biaryl compounds is a cornerstone of modern organic chemistry, with these scaffolds being prevalent in a vast array of marketed drugs and advanced materials.[1][2] this compound is a valuable building block whose efficient production is critical for downstream applications. While several methods exist for constructing biaryl bonds, the Suzuki-Miyaura cross-coupling reaction remains the preeminent choice for industrial-scale synthesis due to its mild conditions, exceptional functional group tolerance, and the commercial availability of a wide range of starting materials.[3][4]

This protocol eschews traditional, often harsh, synthetic routes like the Gomberg-Bachmann or Ullmann reactions, which suffer from poor selectivity and yield.[4] Instead, we leverage a palladium-catalyzed coupling, which offers superior control and efficiency.

Retrosynthetic Analysis and Route Selection

The primary C-C bond disconnection for the target molecule is the biaryl linkage. This leads to two potential Suzuki-Miyaura coupling strategies:

  • Route A: Coupling of (2-acetyl-3-methylphenyl)boronic acid with 1-bromo-4-fluorobenzene.

  • Route B: Coupling of 2-bromo-6-methylacetophenone with (4-fluorophenyl)boronic acid.

For this application note, Route B is selected as the recommended pathway. This choice is predicated on the generally higher stability and lower cost of commercially available (4-fluorophenyl)boronic acid compared to the more complex ortho-acetylated boronic acid required for Route A.

Process Chemistry and Mechanistic Rationale

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (2-bromo-6-methylacetophenone).

  • Transmetalation: The aryl group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the final biphenyl product, regenerating the active Pd(0) catalyst to continue the cycle.

The selection of catalyst, ligand, base, and solvent system is critical for achieving high conversion and minimizing side-product formation, particularly on a large scale.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a target output of approximately 1 kg of this compound. All operations should be conducted in a well-ventilated fume hood or an appropriate process chemistry bay.

Reagents and Materials
ReagentCAS No.M. Wt. ( g/mol )AmountMolesEq.
2-Bromo-6-methylacetophenone57846-34-3213.071.00 kg4.691.0
(4-Fluorophenyl)boronic acid1765-93-1139.920.72 kg5.161.1
XPhos Pd G31445085-87-9865.1512.2 g0.0140.003
Potassium Phosphate (K₃PO₄)7778-53-2212.271.99 kg9.382.0
Toluene108-88-392.1410 L--
Deionized Water7732-18-518.022 L--
Equipment
  • 20L jacketed glass reactor with overhead stirring, reflux condenser, nitrogen inlet, and temperature probe.

  • Heating/cooling circulator.

  • Addition funnel or pump for controlled liquid transfer.

  • Appropriate filtration apparatus (e.g., Nutsche filter).

  • Vacuum drying oven.

Step-by-Step Procedure
  • Reactor Inerting and Charging:

    • Ensure the reactor is clean, dry, and properly assembled. Oven-drying glassware is recommended for optimal results.

    • Purge the reactor with dry nitrogen for at least 30 minutes to establish an inert atmosphere. Maintain a gentle nitrogen blanket throughout the reaction.

    • Charge the reactor with 2-bromo-6-methylacetophenone (1.00 kg), (4-fluorophenyl)boronic acid (0.72 kg), potassium phosphate (1.99 kg), and the XPhos Pd G3 catalyst (12.2 g).

  • Solvent Addition:

    • Add toluene (10 L) and deionized water (2 L) to the reactor. Begin stirring at a moderate speed (e.g., 150-200 RPM) to create a well-mixed slurry.

  • Reaction Execution:

    • Heat the reaction mixture to 85-90°C using the jacketed circulator.

    • Maintain the temperature and stir for 4-6 hours. The reaction progress should be monitored every hour using a suitable analytical method (e.g., HPLC or GC) until the consumption of the starting aryl bromide is >99%.

  • Work-up and Phase Separation:

    • Once the reaction is complete, cool the mixture to room temperature (20-25°C).

    • Stop stirring and allow the phases to separate.

    • Drain the lower aqueous phase.

    • Add 5 L of deionized water to the reactor, stir for 15 minutes, allow the phases to separate, and drain the aqueous layer. Repeat this washing step.

    • Add 5 L of brine (saturated NaCl solution), stir for 15 minutes, and drain the aqueous layer.

  • Solvent Removal and Isolation:

    • Concentrate the organic (toluene) layer under reduced pressure to obtain a crude oil or solid.

  • Purification by Recrystallization:

    • Add 5 L of isopropanol to the crude product.

    • Heat the mixture to 70-80°C with stirring until all solids dissolve.

    • Slowly cool the solution to 0-5°C over 2-3 hours to induce crystallization.

    • Hold at 0-5°C for at least 1 hour to maximize crystal formation.

    • Collect the solid product by filtration, washing the filter cake with a small amount of cold (0-5°C) isopropanol.

    • Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.

    Expected Yield: 0.93 - 1.02 kg (87-95%). Expected Purity: >99% by HPLC.

Process Flow Diagram

Scale_Up_Synthesis cluster_prep 1. Reactor Preparation & Charging cluster_reaction 2. Suzuki Coupling Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Inert 20L Reactor (Nitrogen Purge) B Charge Solids: - Aryl Bromide (1.0 kg) - Boronic Acid (0.72 kg) - K₃PO₄ (1.99 kg) - Pd Catalyst (12.2 g) A->B C Add Solvents: - Toluene (10 L) - Water (2 L) B->C D Heat to 85-90°C Stir for 4-6h C->D E Monitor by HPLC (Target >99% Conversion) D->E F Cool to 20-25°C E->F G Phase Separation (Remove Aqueous) F->G H Aqueous Washes (Water & Brine) G->H I Solvent Evaporation (Reduced Pressure) H->I J Recrystallization (Isopropanol) I->J K Filtration & Washing J->K L Vacuum Drying (40-50°C) K->L M Final Product (>99% Purity) L->M

Caption: Workflow for the scale-up synthesis of this compound.

Safety and Process Hazard Analysis

Scaling up chemical reactions introduces risks that must be carefully managed. The Suzuki-Miyaura coupling, while generally safe, is exothermic and requires diligent control.[5][6]

  • Thermal Hazards: The reaction is exothermic. In the event of a cooling failure, the reaction temperature could rise, potentially exceeding the boiling point of the solvent mixture and leading to a dangerous pressure increase.[5][7] The "all-in" addition method described here is common but concentrates the potential exotherm.[6] For larger scales or if thermal studies indicate a high adiabatic temperature rise, controlled addition of one of the reagents (e.g., the boronic acid solution) should be implemented to manage heat flow.

  • Reagent Handling:

    • Toluene: Flammable liquid and vapor. Handle in a well-ventilated area and away from ignition sources.

    • Palladium Catalysts: Toxic and may cause sensitization. Avoid inhalation of dust and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

    • Potassium Phosphate: Can cause skin and eye irritation. Handle with care.

  • Inert Atmosphere: Maintaining an inert atmosphere is crucial not only for reaction efficiency but also for safety. The Pd(0) catalyst can be pyrophoric in air, especially after the reaction when it may be present as finely divided palladium black.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Action(s)
Incomplete Reaction - Inactive catalyst- Insufficient base- Poor mixing- Low temperature- Use a fresh, high-quality catalyst.- Ensure the base is anhydrous and finely powdered.- Increase stirring speed.- Verify internal reaction temperature.
Low Yield - Inefficient extraction- Product loss during recrystallization- Perform an additional extraction of the aqueous layer.- Optimize recrystallization solvent volume and cooling rate.
High Impurity Levels - Homocoupling of boronic acid- Hydrolysis of boronic acid- Residual starting materials- Ensure a robust nitrogen purge to exclude oxygen.- Use a slight excess of boronic acid (1.1 eq).- Increase reaction time or temperature slightly.
Dark Product Color - Residual palladium- Consider a post-workup treatment with a palladium scavenger (e.g., activated carbon, silica-based scavengers).

Conclusion

The Suzuki-Miyaura cross-coupling provides a highly effective and scalable pathway to synthesize this compound. By employing modern, air-stable pre-catalysts and carefully controlling reaction parameters, this process delivers the target compound in excellent yield and purity. Adherence to the detailed protocol and safety guidelines outlined in this document is essential for achieving successful, safe, and reproducible results in a drug development or manufacturing environment.

References

  • Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]

  • Yang, Q. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Conspectus. [Link]

  • Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. ResearchGate. [Link]

  • Boots Co Ltd. (1981). Preparing biphenyl compounds by coupling.
  • Yang, Q., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ResearchGate. [Link]

  • Yang, Q., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]

  • Zhejiang Huahai Pharmaceutical Co Ltd. (2017). A kind of preparation method of high-purity 4-acetylbiphenyl.
  • Kaur, N., & Kishore, D. (2014). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Yang, Q. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Purdue University. [Link]

  • de la Escuredo, A. M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • Cera, G., & D'Amato, V. (2016). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. [Link]

  • de la Escuredo, A. M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of 4-acetyl-2'-fluoro-4'-bromobiphenyl. PrepChem.com. [Link]

  • Kelleher, P. (2011). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. [Link]

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Teledyne Labs. [Link]

  • Baoshan Iron and Steel Co Ltd. (2006). Process for purifying biphenyl.

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Troubleshooting & Optimization

Overcoming steric hindrance in 2'-Acetyl-4-fluoro-3-methylbiphenyl synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2'-Acetyl-4-fluoro-3-methylbiphenyl. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this sterically hindered biaryl scaffold. The presence of ortho-substituents on both aromatic rings presents a significant synthetic challenge, primarily due to steric hindrance that can impede the crucial C-C bond formation. This resource provides in-depth troubleshooting advice and frequently asked questions to help you overcome these hurdles and achieve a successful synthesis.

Core Challenge: Steric Hindrance in Biaryl Coupling

The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. The primary obstacle is the steric clash between the ortho-acetyl group on one ring and the ortho-methyl group on the other. This steric repulsion can disfavor the formation of the transition state required for productive reductive elimination, leading to low yields and side product formation.

Logical Workflow for Troubleshooting Synthesis

The following diagram outlines a systematic approach to troubleshooting common issues encountered during the synthesis of this compound.

G cluster_start cluster_diagnosis cluster_solutions cluster_outcome start Low or No Product Yield check_catalyst 1. Catalyst System Inactive? start->check_catalyst Initial Observation check_conditions 2. Suboptimal Reaction Conditions? start->check_conditions Initial Observation check_reagents 3. Reagent Degradation? start->check_reagents Initial Observation solution_catalyst Optimize Catalyst/Ligand Combination - Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) - Screen different Pd precatalysts (G3/G4) check_catalyst->solution_catalyst If catalyst is the issue solution_conditions Modify Reaction Parameters - Screen bases (e.g., K3PO4, Cs2CO3) - Vary solvent (e.g., Toluene, Dioxane, 2-MeTHF) - Adjust temperature check_conditions->solution_conditions If conditions are suboptimal solution_reagents Verify Reagent Quality - Use fresh boronic acid/ester - Ensure solvent is anhydrous - Check purity of aryl halide check_reagents->solution_reagents If reagents are degraded success Successful Synthesis solution_catalyst->success Problem Solved solution_conditions->success Problem Solved solution_reagents->success Problem Solved

Caption: A troubleshooting workflow for the synthesis of this compound.

Troubleshooting Guide

Issue 1: Low to No Yield of the Desired Biphenyl Product

Question: I am attempting a Suzuki-Miyaura coupling between (2-acetylphenyl)boronic acid and 1-bromo-4-fluoro-3-methylbenzene, but I am observing very low conversion to the desired this compound. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this specific coupling are almost certainly due to the steric hindrance between the ortho-acetyl and ortho-methyl groups. The key is to employ a catalytic system that is both highly active and can accommodate these bulky substrates.

Causality and Recommended Actions:

  • Inefficient Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding couplings.[1] The large phosphine ligands can hinder the approach of the coupling partners to the palladium center.

    • Solution: Switch to a more robust catalyst system. The use of bulky, electron-rich dialkylbiaryl phosphine ligands, often referred to as Buchwald ligands, is crucial for facilitating the coupling of sterically hindered substrates.[2] These ligands promote the formation of the active monoligated palladium species, which is less sterically encumbered and more reactive.[2]

    • Experimental Protocol:

      • Set up the reaction under an inert atmosphere (Nitrogen or Argon).

      • To a mixture of (2-acetylphenyl)boronic acid (1.2 eq) and 1-bromo-4-fluoro-3-methylbenzene (1.0 eq) in an anhydrous solvent (e.g., toluene or 2-MeTHF), add a strong base such as K₃PO₄ (3.0 eq).

      • Add the palladium precatalyst (e.g., SPhos G3 Palladacycle, 1-2 mol%) and the corresponding ligand (e.g., SPhos, 2-4 mol%).

      • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

  • Suboptimal Base and Solvent Combination: The choice of base and solvent is critical for an efficient Suzuki coupling. The base activates the boronic acid to form a more nucleophilic boronate species, and the solvent influences the solubility of the reagents and the stability of the catalytic species.

    • Solution: Screen different bases and solvents. For sterically hindered couplings, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate.[3] Aprotic polar solvents like dioxane or ethereal solvents like 2-MeTHF can also enhance reactivity.[4]

    • Data-Driven Optimization:

Catalyst SystemBaseSolventTemperature (°C)Reported Yield Range for Hindered Biaryls
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100Good to Excellent[2][5][6]
Pd(OAc)₂ / XPhosK₃PO₄2-MeTHF80Good to Excellent[2]
SPhos G3 PrecatalystCs₂CO₃Dioxane110Excellent[7]
Issue 2: Significant Formation of Homocoupling and Protodeboronation Byproducts

Question: My reaction is producing the desired product, but I am also seeing significant amounts of the homocoupled product of my boronic acid and the deboronated starting material. How can I suppress these side reactions?

Answer:

The formation of these byproducts indicates that the desired cross-coupling pathway is slow, allowing competitive and undesired reactions to occur. Protodeboronation (replacement of the boronic acid group with a hydrogen) is often exacerbated by the presence of water and a slow transmetalation step. Homocoupling can arise from oxidative coupling of the boronic acid.

Causality and Recommended Actions:

  • Slow Transmetalation Step: Steric hindrance can significantly slow down the transmetalation of the aryl group from the boronate to the palladium center. This prolonged reaction time allows for side reactions to become more prominent.

    • Solution: Utilize a highly active ligand that accelerates the catalytic cycle. Ligands like SPhos and XPhos are designed to promote both oxidative addition and reductive elimination, but their bulk also facilitates the transmetalation step for hindered substrates.[2]

    • Mechanism Insight: The bulky nature of Buchwald-type ligands favors the formation of a 14-electron L₁Pd(0) active species. This less coordinated species undergoes faster oxidative addition. The subsequent transmetalation is also accelerated, outcompeting the protodeboronation pathway.

  • Boronic Acid Instability: Boronic acids can be prone to decomposition, especially at elevated temperatures and in the presence of certain bases.

    • Solution: Consider using a more stable boronic acid derivative, such as a pinacol ester (BPin). Potassium aryltrifluoroborates are another class of stable and effective coupling partners.[8]

    • Experimental Protocol:

      • Synthesize the pinacol ester of (2-acetylphenyl)boronic acid using standard conditions (e.g., reaction with pinacol in an appropriate solvent).

      • Use this boronate ester in the Suzuki coupling under the optimized conditions identified previously. The reaction may require slightly different conditions (e.g., the presence of KF as an additive).

The Suzuki-Miyaura Catalytic Cycle for Hindered Substrates

G cluster_cycle Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L-Pd(II)(Aryl¹)(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl L-Pd(II)(Aryl¹)(Aryl²) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Slow step due to steric hindrance RedElim->Pd0 Product Aryl¹-Aryl² (Product) RedElim->Product ArylX Aryl¹-X (Aryl Halide) ArylX->OxAdd ArylBoronic Aryl²-B(OR)₂ (Boronic Acid/Ester) ArylBoronic->Transmetalation Base Base Base->Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the reductive elimination step as a key challenge in sterically hindered couplings.

Frequently Asked Questions (FAQs)

Q1: Are there alternatives to the Suzuki-Miyaura coupling for synthesizing this compound?

Yes, other cross-coupling reactions can be employed for the synthesis of biaryls.[9] The Negishi coupling, which uses organozinc reagents, is sometimes successful for constructing tetra-ortho-substituted biaryls where Suzuki couplings fail.[2] However, the Suzuki-Miyaura reaction is often preferred due to the lower toxicity and higher stability of the organoboron reagents.

Q2: I am using a Buchwald G3 precatalyst. Do I still need to add extra ligand?

Buchwald precatalysts are designed with a 1:1 or 2:1 ligand-to-palladium ratio.[7][10] For most reactions, adding extra ligand is not necessary. However, for particularly challenging substrates like this one, adding a small amount of additional ligand (e.g., 1-2 mol%) can sometimes stabilize the catalyst and improve performance. It is an empirical parameter that may require screening.

Q3: Can I run this reaction open to the air?

While many modern palladium precatalysts and ligands are air-stable solids, the active Pd(0) species in the catalytic cycle is sensitive to oxygen.[2] It is strongly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and ensure reproducibility.

Q4: My starting aryl bromide is not very reactive. Should I switch to an aryl iodide or triflate?

The reactivity of the aryl halide follows the general trend: I > OTf > Br > Cl.[11] If you are struggling with the reactivity of 1-bromo-4-fluoro-3-methylbenzene, switching to the corresponding iodide or triflate would likely increase the rate of the oxidative addition step and could improve the overall yield. However, modern catalyst systems with bulky, electron-rich phosphine ligands are often capable of activating even less reactive aryl chlorides.[2][12]

Q5: How do I purify the final product from the reaction mixture?

After the reaction is complete, a standard workup procedure is typically followed. This involves quenching the reaction, extracting the product into an organic solvent, and washing with water or brine.[13][14] Purification is usually achieved by column chromatography on silica gel. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.[13][14]

References

  • Grygorenko, O. O., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 8(54), 30735-30743. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 4-acetyl-2'-fluoro-4'-bromobiphenyl. Available at: [Link]

  • Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • ResearchGate. (2018). Synthesis of biphenyl derivatives via Negishi cross coupling reaction. Available at: [Link]

  • Royal Society of Chemistry. (2014). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 50(76), 11132-11135. Available at: [Link]

  • American Chemical Society. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(24), 13243-13254. Available at: [Link]

  • Bardet, A. C., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(7), 813-825. Available at: [Link]

  • ResearchGate. (2011). A Practical Synthesis of 2-Fluoro-4-bromobiphenyl. Available at: [Link]

  • ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available at: [Link]

  • Joshi, S. N., et al. (2011). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Synthesis, 2011(07), 1045-1054. Available at: [Link]

  • National Institutes of Health. (2011). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Available at: [Link]

  • American Chemical Society. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4158-4161. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • The Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Available at: [Link]

  • National Institutes of Health. (2010). Synthesis of hindered biphenyls by sequential non-transition metal-catalyzed reaction/palladium-catalyzed cross-couplings. Tetrahedron Letters, 51(17), 2263-2265. Available at: [Link]

  • MDPI. (2022). 2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles. Molecules, 27(14), 4415. Available at: [Link]

  • Royal Society of Chemistry. (2019). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 4(1), 17-23. Available at: [Link]

  • American Chemical Society. (2007). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 26(23), 5623-5628. Available at: [Link]

  • Royal Society of Chemistry. (2019). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 17(31), 7395-7400. Available at: [Link]

  • American Chemical Society. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3892-3898. Available at: [Link]

  • American Chemical Society. (2010). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society, 132(40), 14073-14075. Available at: [Link]

  • Royal Society of Chemistry. (2021). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry, 19(35), 7629-7634. Available at: [Link]

  • Royal Society of Chemistry. (2013). Steric clash in real space: biphenyl revisited. Physical Chemistry Chemical Physics, 15(35), 14595-14601. Available at: [Link]

  • American Chemical Society. (2023). Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. The Journal of Organic Chemistry, 88(9), 5693-5701. Available at: [Link]

  • ResearchGate. (2015). Design, Synthesis, Characterization and Cancer Cell Growth-Inhibitory Properties of Novel Derivatives of 2-(4-Fluoro-phenyl)-5-(5-Aryl Substituted-1, 3, 4-Oxadiazol-2-yl) Pyridine. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki-Miyaura cross coupling reaction. Available at: [Link]

  • Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19163-19184. Available at: [Link]

  • ResearchGate. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. Available at: [Link]

  • ResearchGate. (2013). Elucidation of the Forces Governing the Stereochemistry of Biphenyl. Available at: [Link]

  • National Institutes of Health. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(42), 26177-26185. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Available at: [Link]

  • National Institutes of Health. (2012). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Chemical Science, 4(2), 916-920. Available at: [Link]

  • MDPI. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank, 2023(3), M1682. Available at: [Link]

  • Royal Society of Chemistry. (2012). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(2), 916-920. Available at: [Link]

  • arXiv. (2020). GrYFFin: A general purpose framework for Bayesian optimization with categorical variables driven by expert knowledge. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Thieme. (n.d.). Chiral Phosphorus Ligands for Sterically Hindered Cross-Coupling Catalysis. Available at: [Link]

  • Semantic Scholar. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2'-Acetyl-4-fluoro-3-methylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2'-Acetyl-4-fluoro-3-methylbiphenyl. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. The guidance provided herein is based on established principles of synthetic organic chemistry, with a focus on the widely adopted Suzuki-Miyaura cross-coupling reaction.

Synthetic Overview & Strategy

The synthesis of this compound (CAS 1184000-23-4) involves the formation of a key carbon-carbon bond between two substituted aromatic rings. Retrosynthetic analysis typically identifies the Suzuki-Miyaura cross-coupling as the most efficient and versatile method for this transformation.[1][2] This approach offers mild reaction conditions and a high tolerance for various functional groups.[2][3]

The primary disconnection breaks the bond between the two phenyl rings, leading to two key precursors: an organoboron species and an organohalide.

G Target This compound Disconnection C-C Bond Disconnection (Suzuki-Miyaura Coupling) Target->Disconnection Precursors Precursors BoronicAcid (4-fluoro-3-methylphenyl)boronic acid Precursors->BoronicAcid ArylHalide 1-(2-halophenyl)ethan-1-one (e.g., 2-Bromoacetophenone) Precursors->ArylHalide Disconnection->Precursors

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis, therefore, involves the palladium-catalyzed reaction between (4-fluoro-3-methylphenyl)boronic acid and a 2'-haloacetophenone (typically 2'-bromoacetophenone).

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format to help you diagnose and resolve issues impacting your reaction yield and purity.

Q1: My reaction shows very low conversion to the desired product. What are the likely causes and how can I fix it?

A1: Low conversion is one of the most common issues and typically points to a problem with one of the three core components of the catalytic cycle: the catalyst, the organoboron reagent, or the base.

Cause A: Inactive Palladium Catalyst

The active catalyst in a Suzuki coupling is a Palladium(0) species.[2][4] Catalysts like Palladium(II) acetate (Pd(OAc)₂) must be reduced in situ, while Pd(0) catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be sensitive to air and moisture.

  • Troubleshooting Steps:

    • Ensure Anaerobic Conditions: The catalytic cycle is sensitive to oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands. Degas your solvent thoroughly (e.g., by sparging with argon or nitrogen for 15-30 minutes) and maintain an inert atmosphere throughout the reaction.

    • Use Fresh Catalyst/Ligands: Palladium catalysts and phosphine ligands can degrade over time. Use freshly opened reagents or a trusted source.

Cause B: Degradation of the Boronic Acid

Arylboronic acids can undergo side reactions, primarily protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially at elevated temperatures or in the presence of moisture.[5] They can also exist in equilibrium with their cyclic anhydride trimers (boroxines), which can affect reactivity.[5]

  • Troubleshooting Steps:

    • Check Purity: Use high-purity (4-fluoro-3-methylphenyl)boronic acid.[6] Impurities can inhibit the catalyst.

    • Use a Stoichiometric Excess: Employ a slight excess (1.1 - 1.5 equivalents) of the boronic acid to compensate for any degradation.[2]

    • Switch to a Boronic Ester: Consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester. These are generally more resistant to protodeboronation.

Cause C: Inappropriate Base or Insufficient Basicity

The base plays a crucial role in activating the boronic acid for the transmetalation step.[4][7] If the base is too weak, too strong, or poorly soluble, the reaction will be sluggish.

  • Troubleshooting Steps:

    • Select an Appropriate Base: Aqueous solutions of bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly effective. Carbonates are a good starting point. For base-sensitive substrates, milder bases may be necessary.[4]

    • Ensure Proper Mixing: The reaction is often biphasic (organic/aqueous).[8] Vigorous stirring is essential to ensure the reagents can interact at the phase interface.

G start Low Yield Diagnosis catalyst Is the Catalyst Active? start->catalyst boronic Is the Boronic Acid Viable? start->boronic base Is the Base Effective? start->base sol_catalyst Use Fresh Catalyst Ensure Inert Atmosphere catalyst->sol_catalyst sol_boronic Use Excess Reagent Consider Boronic Ester boronic->sol_boronic sol_base Screen Different Bases Ensure Vigorous Stirring base->sol_base

Caption: Troubleshooting flowchart for low reaction yield.

Q2: I am observing significant side products. How can I identify and minimize them?

A2: The formation of side products is common in cross-coupling reactions. The three most prevalent are homocoupling, dehalogenation, and protodeboronation products.

Side Product A: Homocoupling (e.g., 4,4'-difluoro-3,3'-dimethylbiphenyl)

This product arises from the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle.

  • Minimization Strategy:

    • Rigorous Deoxygenation: This is the most critical factor. Ensure your solvent and reaction headspace are free of oxygen.

    • Control Stoichiometry: Avoid using a large excess of the boronic acid.

    • Temperature Control: Running the reaction at the lowest effective temperature can sometimes reduce the rate of this side reaction.

Side Product B: Dehalogenation (e.g., Acetophenone)

This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This side reaction can be caused by certain bases or solvents acting as hydride sources.[5]

  • Minimization Strategy:

    • Choice of Base: Avoid amine bases if dehalogenation is a problem. Carbonates (K₂CO₃) or phosphates (K₃PO₄) are generally safer choices.

    • Solvent Choice: Protic solvents like alcohols can sometimes be a source of hydride. Consider using aprotic solvents like dioxane, THF, or toluene.[5]

Side Product C: Protodeboronation (e.g., 4-fluoro-3-methyltoluene)

As mentioned in Q1, this is the replacement of the -B(OH)₂ group with a hydrogen atom.

  • Minimization Strategy:

    • Use Fresh Boronic Acid: Use the reagent as fresh as possible.

    • Anhydrous Conditions (if possible): While many Suzuki protocols use water, if protodeboronation is severe, you might explore anhydrous conditions with a base like KF.

    • Use Boronic Esters: Pinacol esters of the boronic acid are significantly more stable and less prone to this side reaction.

Side Product NamePotential CauseMinimization Strategy
4,4'-difluoro-3,3'-dimethylbiphenylHomocoupling of boronic acidRigorous deoxygenation, control stoichiometry
AcetophenoneDehalogenation of aryl halideUse non-amine bases (e.g., K₂CO₃), aprotic solvents
4-fluoro-3-methyltolueneProtodeboronation of boronic acidUse fresh boronic acid or a more stable boronic ester

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl trans-Ar¹-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl trans-Ar¹-Pd(II)L₂(Ar²) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² (Target Product) RedElim->Product ArylHalide Ar¹-X (2-Bromoacetophenone) ArylHalide->OxAdd Boronic Ar²-B(OR)₃⁻ (Activated Boronic Acid) Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[2][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2'-haloacetophenone. The reactivity order for the halide is I > Br > OTf >> Cl.[3][7]

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. This is often the rate-limiting step and requires a base.

  • Reductive Elimination: The two coupled organic groups are expelled from the palladium center, forming the final biphenyl product and regenerating the Pd(0) catalyst.[2]

Recommended Experimental Protocol

This protocol provides a general starting point. Optimization of temperature, reaction time, and reagent ratios may be necessary.

Materials:

  • 1-(2-Bromophenyl)ethan-1-one (1.0 eq)

  • (4-Fluoro-3-methylphenyl)boronic acid (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Toluene (Solvent)

  • Water (Solvent, ~10-25% of Toluene volume)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 1-(2-bromophenyl)ethan-1-one, (4-fluoro-3-methylphenyl)boronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed toluene and degassed water via syringe.

  • Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

Frequently Asked Questions (FAQs)

  • Q: Can I use 2'-chloroacetophenone instead of 2'-bromoacetophenone?

    • A: Yes, but it is more challenging. Aryl chlorides are less reactive towards oxidative addition than aryl bromides.[3][4] This typically requires more specialized conditions, such as more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) and stronger bases or higher temperatures.[4]

  • Q: Why is a phosphine ligand like PPh₃ necessary when using Pd(OAc)₂?

    • A: The phosphine ligand serves multiple roles. It stabilizes the palladium species, prevents the precipitation of palladium black, and its electronic and steric properties modulate the reactivity and efficiency of the catalyst during the catalytic cycle.

  • Q: What is the purpose of water in the reaction mixture?

    • A: Water is often used to dissolve the inorganic base (like K₂CO₃), facilitating the activation of the boronic acid for the transmetalation step. It creates a biphasic system where the catalytic reaction occurs.[8]

References

  • Benchchem. This compound | CAS 1184000-23-4.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).
  • ResearchGate. 2-Bromoacetophenone. (2025).
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Google Patents. CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.
  • SYNLETT. Spotlight 337: 2-Bromoacetophenone. (2010).
  • Zenodo. Selective bromination of acetophenone derivatives with bromine in methanol.
  • Taylor & Francis Online. Synthesis of Bromoacetophenone Derivatives as Starting Monomers for β-O-4 Type Artificial Lignin Polymers. (2008).
  • MedChemExpress. 4-Fluoro-2-methylphenylboronic acid | Biochemical Reagent.
  • ChemicalBook. 4-fluoro-3-methylphenyl 4-fluorophenyl ketone synthesis.
  • Google Patents. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • PrepChem.com. Synthesis of 4-acetyl-2'-fluoro-4'-bromobiphenyl.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • PubChem. (4-Fluoro-3-methylphenyl)boronic acid.
  • Myers, A. The Suzuki Reaction - Chem 115. Harvard University.
  • National Institutes of Health. Suzuki-Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon-Carbon Bonds.
  • University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. (2003).
  • Benchchem. Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling: Application Notes and Protocols.
  • Wikipedia. Suzuki reaction.

Sources

Technical Support Center: Regioisomer Separation in Friedel-Crafts Acylation of Fluorinated Biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Friedel-Crafts acylation of fluorinated biphenyls. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges, particularly concerning the separation of regioisomers. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high regioselectivity in the Friedel-Crafts acylation of fluorinated biphenyls so challenging?

A: The primary challenge lies in the directing effects of the substituents on the biphenyl core. The fluorine atom is an ortho-, para-directing deactivator, while the phenyl group is also ortho-, para-directing. This often leads to a mixture of acylated products at various positions on both rings, making the separation of the desired regioisomer difficult. The interplay of electronic and steric effects further complicates the reaction's outcome.

Q2: I'm observing a complex mixture of products in my reaction. What are the likely culprits?

A: A complex product mixture is a common issue. The primary reasons include:

  • Competing Directing Effects: As mentioned, the fluorine and phenyl groups direct acylation to multiple positions.

  • Reaction Conditions: Temperature, choice of Lewis acid, and solvent can significantly influence the ratio of regioisomers.[1][2] Non-polar solvents, for instance, may favor the kinetic product, while polar solvents can lead to the thermodynamic product.[2]

  • Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture, which can lead to inconsistent results.[3][4]

  • Polyacylation: Although the acyl group is deactivating, preventing a second acylation, highly activated substrates might still undergo multiple acylations.[3][5][6]

Q3: What are the most effective analytical techniques for identifying and quantifying regioisomers of acylated fluorinated biphenyls?

A: A combination of techniques is often necessary for unambiguous identification and quantification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable.[7] ¹⁹F NMR is particularly useful for distinguishing between isomers based on the chemical shift of the fluorine atom.[7] Analysis of coupling constants can also provide structural information.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can effectively separate volatile isomers, and the mass spectrometer provides structural information for identification.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC, especially with specialized columns like pentafluorophenyl (PFP) phases, can offer excellent separation of halogenated aromatic compounds.[9][10]

  • X-ray Crystallography: For crystalline products, X-ray crystallography provides definitive structural elucidation.[11]

Troubleshooting Guides

Problem 1: Poor Regioselectivity - Predominance of Undesired Isomers

Symptoms:

  • NMR and GC-MS analysis show a mixture of regioisomers with no clear major product.

  • Difficulty in isolating the desired isomer through standard purification techniques.

Root Causes & Solutions:

Cause Explanation Troubleshooting Steps
Suboptimal Lewis Acid The choice and amount of Lewis acid can influence the steric hindrance around the reaction center, thereby affecting regioselectivity.1. Screen Lewis Acids: Test different Lewis acids (e.g., AlCl₃, FeCl₃, TiCl₄, SnCl₄).[12] SnCl₄, being a milder Lewis acid, may offer better selectivity in some cases. 2. Optimize Catalyst Loading: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product ketone complexes with it.[3][6] Vary the molar equivalents of the Lewis acid to find the optimal ratio.
Inappropriate Solvent The polarity of the solvent can affect the stability of the acylium ion and the transition states leading to different isomers.[2]1. Test a Range of Solvents: Compare non-polar solvents (e.g., carbon disulfide, dichloromethane) with polar solvents (e.g., nitrobenzene).[2][13] Non-polar solvents often favor para-substitution due to steric factors. 2. Consider Solvent-Free Conditions: In some cases, running the reaction neat or with a solid acid catalyst can improve selectivity.[12][14]
Incorrect Reaction Temperature Temperature affects the reaction kinetics and thermodynamics. Higher temperatures may favor the thermodynamically more stable isomer, which may not be the desired product.[3]1. Low-Temperature Start: Begin the reaction at a low temperature (e.g., 0 °C) and slowly warm to room temperature. This can favor the kinetically controlled product. 2. Systematic Temperature Screening: Run small-scale reactions at various temperatures (e.g., 0 °C, RT, 50 °C) to determine the optimal condition for your desired isomer.

Workflow for Optimizing Regioselectivity:

G cluster_0 Reaction Parameter Optimization A Start: Baseline Reaction Conditions B Screen Lewis Acids (AlCl₃, FeCl₃, SnCl₄) A->B Vary Catalyst C Analyze Regioisomer Ratio (GC-MS, NMR) B->C Analyze Products D Optimize Solvent Polarity (CS₂, DCM, Nitrobenzene) C->D Select Best Catalyst, Vary Solvent E Fine-tune Reaction Temperature (0°C to 50°C) C->E Select Best Solvent, Vary Temp. F Optimized Conditions for Desired Isomer C->F Finalize Conditions D->C Analyze Products E->C Analyze Products

Caption: Iterative workflow for optimizing reaction conditions to improve regioselectivity.

Problem 2: Difficulty in Separating Regioisomers

Symptoms:

  • Co-elution of isomers in column chromatography.

  • Inability to obtain a pure isomer by recrystallization.

Root Causes & Solutions:

Cause Explanation Troubleshooting Steps
Similar Physicochemical Properties Regioisomers often have very similar polarities and boiling points, making them challenging to separate using traditional methods.1. Specialized Chromatography: Employ HPLC with a pentafluorophenyl (PFP) or other fluorinated stationary phase, which can offer unique selectivity for halogenated compounds.[9][10] 2. Supercritical Fluid Chromatography (SFC): SFC can sometimes provide better resolution for closely related isomers than HPLC.
Ineffective Crystallization The presence of multiple isomers can inhibit the crystallization of the desired product.1. Solvent Screening for Recrystallization: Systematically screen a wide range of solvents and solvent mixtures with varying polarities. 2. Seed Crystals: If a small amount of pure isomer can be obtained (e.g., from preparative HPLC), use it to seed the crystallization of a larger batch.
Derivatization If direct separation is not feasible, consider derivatizing the isomeric mixture to create compounds with more distinct physical properties.1. Convert Ketone to Oxime or Hydrazone: These derivatives may have different crystalline properties or chromatographic behavior. 2. Reduce Ketone to Alcohol: The resulting alcohols may be easier to separate by chromatography. The desired alcohol can then be oxidized back to the ketone.

Experimental Protocol: HPLC Separation of Fluorinated Biphenyl Regioisomers

This protocol outlines a starting point for developing an HPLC method for separating regioisomers of acylated fluorinated biphenyls.

Materials:

  • HPLC system with UV detector

  • Pentafluorophenyl (PFP) column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Isopropanol (HPLC grade)

  • Sample of mixed regioisomers dissolved in a suitable solvent

Procedure:

  • Column Equilibration: Equilibrate the PFP column with a starting mobile phase composition (e.g., 50:50 acetonitrile:water) for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Sample Injection: Inject a small volume (e.g., 10 µL) of the dissolved sample onto the column.

  • Initial Gradient: Run a linear gradient from 50% to 100% acetonitrile over 30 minutes. Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Method Optimization:

    • Solvent System: If separation is poor, try different solvent systems such as methanol/water or isopropanol/water.

    • Gradient Profile: Adjust the gradient slope and duration to improve resolution between closely eluting peaks.

    • Flow Rate and Temperature: Optimize the flow rate (e.g., 0.8-1.2 mL/min) and column temperature (e.g., 25-40 °C) to enhance separation efficiency.[15]

  • Quantification: Once a satisfactory separation is achieved, create a calibration curve using isolated and purified standards of each regioisomer to quantify their relative amounts in the mixture.

Logical Relationship of Separation Techniques:

G A Crude Product Mixture B Column Chromatography (Silica Gel) A->B C Partially Separated Fractions B->C D Recrystallization C->D If crystalline E Preparative HPLC (PFP Column) C->E For difficult separations F Pure Regioisomers D->F E->F G Characterization (NMR, MS) F->G

Caption: A hierarchical approach to the purification of regioisomers.

References

  • Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Retrieved from [Link]

  • Amdal, J., et al. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal, 6(1), 57. Retrieved from [Link]

  • Kovaleski, R. A., & Welch, C. J. (2017). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Journal of Chromatography & Separation Techniques, 8(4). Retrieved from [Link]

  • Myher, J. J., & Kuksis, A. (1989). Regioisomeric and enantiomeric analysis of triacylglycerols. Journal of the American Oil Chemists' Society, 66(4), 438-447.
  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]

  • Kuksis, A., & Itabashi, Y. (2005). Regio- and stereospecific analysis of glycerolipids. Methods, 36(2), 172-185.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Ishihara, K., et al. (2004). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. Synlett, 2004(12), 2134-2136.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Alkylation and Acylation. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • OC-TV. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]

  • Przybyciel, M. (2004). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC North America, 22(10), 1034-1040.
  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]

  • Lozano, A. E., et al. (2019). Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. Polymer, 178, 121586.
  • El-Shishtawy, R. M., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18456-18485.
  • Khan, M. A., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Molecules, 28(15), 5897.
  • Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC Europe, 16(11), 626-634.
  • Wang, Y., et al. (2024). Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. Analytical Chemistry, 96(11), 4569-4576.
  • Kumbhar, A. S., et al. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Journal of the Serbian Chemical Society, 80(1), 25-39.
  • Wang, X., et al. (2024). Acid-Solvent Cluster-Promoted General and Regioselective Friedel-Crafts Acylation with Carboxylic Acids. The Journal of Organic Chemistry, 89(4), 2419-2428.
  • Mondal, J., & Bhaumik, A. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO₂. ACS Omega, 7(36), 32363-32372.
  • Kumar, A., et al. (2021). Development and Validation of Stereoselective Method for the Quantification of Stereoisomers of Eliglustat Using Amylose-Based Immobilized Chiral Stationary Phase by HPLC. Journal of Young Pharmacists, 13(1), 23-28.
  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Green, A. P., & Turner, N. J. (2019). Biocatalytic Friedel‐Crafts Reactions.
  • Minkler, P. E., & Hoppel, C. L. (1991). High-performance liquid chromatographic separation of acylcarnitines following derivatization with 4'-bromophenacyl trifluoromethanesulfonate.
  • Nojima, M., & Ishii, A. (2017). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 22(12), 2099.
  • Chad's Prep. (2018, September 20). 18.2d EAS Friedel Crafts Alkylation and Acylation [Video]. YouTube. Retrieved from [Link]

  • Alvarez-Idaboy, J. R., & Mora-Diez, N. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing, 15(1), 1-10.
  • Černý, R., & Dračínský, M. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(13), 3746-3754.
  • PubChem. (n.d.). 4-Fluorobiphenyl. Retrieved from [Link]

  • Johnson, D. A., & Taub, M. L. (1993). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Journal of Biological Chemistry, 268(36), 26979-26985.

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Technical Support Center: Troubleshooting the Synthesis of Casopitant Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies for common low-yield issues encountered during the synthesis of key intermediates for casopitant, a selective neurokinin-1 (NK1) receptor antagonist.[1][2][3] The synthetic pathway to casopitant involves several critical transformations where yield and purity can be compromised. This document focuses on providing a logical, evidence-based approach to diagnosing and resolving these challenges.

FAQ 1: Why is the enantiomeric excess (e.e.) and yield low in the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone?

The asymmetric reduction of the prochiral ketone, 3,5-bis(trifluoromethyl)acetophenone, to produce the chiral alcohol (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol is a pivotal step in the synthesis of casopitant.[4] Low yield or poor enantioselectivity at this stage can severely impact the overall efficiency of the synthesis.

Potential Causes and Diagnostic Workflow:

Low yield and poor enantioselectivity in this reduction are often linked to issues with the catalyst, reagents, or reaction conditions. The following workflow can help identify the root cause:

Caption: Troubleshooting workflow for asymmetric reduction.

Corrective Actions and Protocols:

  • Catalyst Selection and Handling: The choice of catalyst is critical. Ruthenium-based catalysts, such as those with chiral diphosphine ligands (e.g., Ru/Diop), have been successfully used for this transformation on a large scale.[4] Biocatalytic methods using carbonyl reductases also offer high enantioselectivity.[5]

    • Protocol for Catalyst Handling: Always handle chiral catalysts under an inert atmosphere (e.g., in a glovebox) to prevent deactivation by oxygen or moisture. Use freshly opened catalyst or store it rigorously under inert gas.

  • Solvent and Reagent Purity: The presence of water can hydrolyze the hydride source and deactivate the catalyst.

    • Protocol for Solvent Preparation: Use anhydrous solvents, preferably from a solvent purification system or freshly distilled over a suitable drying agent. Ensure all glassware is oven-dried or flame-dried before use.

  • Control of Reaction Parameters: Temperature and pressure (for hydrogenations) significantly influence enantioselectivity.

    • Protocol for a Typical Asymmetric Hydrogenation:

      • In an inert atmosphere glovebox, charge a pressure reactor with 3,5-bis(trifluoromethyl)acetophenone (1.0 eq) and the Ru-catalyst (e.g., 0.005 mol%).

      • Add degassed, anhydrous solvent (e.g., toluene or methanol).

      • If required by the catalyst system, add a base (e.g., potassium t-butoxide).

      • Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.

      • Pressurize the reactor to the desired pressure (e.g., 30 atm) and stir at a controlled temperature (e.g., 25°C) for the specified time (e.g., 16 hours).[4]

      • Monitor the reaction by TLC or GC/MS for completion.

      • Upon completion, carefully vent the reactor and work up the reaction mixture.

Data Summary: Comparison of Reduction Methods

MethodCatalyst/ReagentTypical e.e. (%)Typical Yield (%)Key Considerations
Asymmetric Hydrogenation Ru/(R,R)-Diop complex[4]>89%HighRequires high-pressure equipment. Sensitive to air and moisture.
CBS Reduction (R)-2-Methyl-CBS-oxazaborolidine / Borane source[6]>95%HighRequires stoichiometric chiral reagent. Careful control of borane addition is necessary.
Biocatalysis Carbonyl Reductase (e.g., from E. coli)[5]>99%>95%"Green" method, operates in aqueous media. Requires specific enzyme and conditions (pH, temp).
Chiral Hydride Transfer (-)-DIP-Chloride[7]~90%GoodReagent preparation required. Can have different stereochemical outcomes based on substrate.[7]

FAQ 2: What causes incomplete conversion during the reductive amination step?

Reductive amination is a robust method for forming C-N bonds and is likely employed in constructing the piperidine core of casopitant.[8][9] Incomplete conversion is a common issue that can often be traced back to the equilibrium of imine/enamine formation or the activity of the reducing agent.

Potential Causes and Corrective Actions:

  • Inefficient Imine Formation: The initial condensation between the amine and the carbonyl compound is a reversible equilibrium.

    • Solution: Remove water as it forms. This can be achieved by using a Dean-Stark apparatus, adding molecular sieves, or using a Lewis acid like Ti(OiPr)₄ which both catalyzes imine formation and scavenges water.[10]

  • Weak Reducing Agent: The choice of reducing agent is crucial. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are common choices because they are mild enough not to reduce the starting ketone/aldehyde but will reduce the protonated imine.

    • Solution: STAB is often preferred as it is less toxic and can be used in a one-pot reaction without strict pH control.[9][11] If using NaBH₃CN, the reaction pH must be maintained around 6-7 to ensure the imine is protonated and susceptible to reduction while the carbonyl is not.

  • Steric Hindrance: If either the amine or the carbonyl component is sterically bulky, the initial condensation can be slow.

    • Solution: Increase the reaction temperature to favor imine formation. Alternatively, consider a two-step process where the imine is pre-formed and isolated before reduction.

Optimized One-Pot Reductive Amination Protocol:

  • To a stirred solution of the ketone/aldehyde (1.0 eq) and the amine (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add sodium triacetoxyborohydride (STAB) (1.5 eq) in portions at room temperature.

  • If the reaction is sluggish, add acetic acid (1-2 eq) to catalyze imine formation.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

FAQ 3: How can I minimize side products in the final amide coupling step?

The final step in the synthesis of many pharmaceuticals involves the formation of an amide bond.[12][13] While seemingly straightforward, this step can be plagued by side reactions, particularly racemization if a chiral carboxylic acid is used, or the formation of urea byproducts.[14][15]

Potential Side Reactions and Prevention Strategies:

  • Racemization: If the carboxylic acid component has a stereocenter at the α-position, the harsh conditions of some coupling reagents can lead to epimerization.

    • Solution: Use coupling additives that suppress racemization, such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[13][14] These additives form active esters that are less prone to racemization. Aminium/phosphonium-based reagents like HATU or BOP also generally result in low levels of racemization.[12][15]

  • N-Acylurea Formation: When using carbodiimides like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct.[15]

    • Solution: Again, the use of additives like HOBt or HOAt is key. These additives rapidly trap the O-acylisourea to form an active ester, which prevents the rearrangement.

  • Dehydration of Side Chains: For amino acids with side chains containing primary amides (like asparagine or glutamine), dehydration to the corresponding nitrile can occur.[14]

    • Solution: Avoid using carbodiimides alone. Reagents like BOP are known to minimize this side reaction.[14]

Recommended Amide Coupling Protocol (using HATU):

Caption: General workflow for HATU-mediated amide coupling.

  • Dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or NMP).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.[16]

  • Add the amine component (1.0-1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine to remove excess reagents and byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified by chromatography or recrystallization.

By systematically diagnosing issues using these frameworks and applying the optimized protocols, researchers can significantly improve the yield and purity of casopitant intermediates, leading to a more efficient and robust synthetic process.

References

  • Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PMC - NIH. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. [Link]

  • Asymmetric Hydrogenation of 3,5-Bistrifluoromethyl Acetophenone in Pilot Scale with Industrially Viable Ru/Diphosphine. ACS Publications. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development - ACS Publications. [Link]

  • Super Hydrides. DTIC. [Link]

  • Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. PMC - NIH. [Link]

  • Optimization of the reaction conditions for the reductive amination of aldehydes). a. ResearchGate. [Link]

  • Casopitant: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting. PubMed Central. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]

  • Nanoscale reaction optimization for the reductive amination of... ResearchGate. [Link]

  • Casopitant: in vitro data and SimCyp simulation to predict in vivo metabolic interactions involving cytochrome P450 3A4. PubMed. [Link]

  • Results from 2 randomized, double-blind, placebo-controlled studies of the novel NK1 receptor antagonist casopitant in patients with major depressive disorder. PubMed. [Link]

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Technical Support Center: Optimizing Palladium Catalysts for Sterically Hindered Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for sterically hindered Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling sterically demanding substrates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Addressing Common Issues in Sterically Hindered Couplings

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Q1: My reaction is giving low to no yield. What are the most critical factors to investigate for a sterically hindered Suzuki coupling?

Low yields in these reactions are commonly attributed to inefficient oxidative addition or reductive elimination steps due to steric hindrance.[1] Here’s a prioritized checklist of factors to consider:

  • Ligand Selection: This is the most critical parameter. For sterically demanding couplings, standard ligands like PPh₃ are often ineffective. You need bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to promote the challenging steps of the catalytic cycle.[1]

  • Palladium Source and Precatalyst: Ensure your palladium source is active.[1] Using a well-defined precatalyst can be advantageous over generating the active Pd(0) species in situ from sources like Pd(OAc)₂.

  • Base and Solvent System: The choice of base and solvent is crucial and interdependent. A poorly chosen combination can halt the reaction entirely.

  • Reagent Quality: The stability of your boronic acid or ester is a common reason for low yields.[2] Ensure your reagents are pure and dry, and the solvents are anhydrous and properly degassed.

Q2: I'm observing significant amounts of side products. What are they and how can I minimize them?

Common side reactions in Suzuki couplings include homocoupling of the boronic acid and dehalogenation of the aryl halide.[2]

  • Homocoupling: This occurs when two boronic acid molecules couple with each other. It is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[2]

    • Solution: Thoroughly degas your reaction mixture to remove oxygen. Using a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species can also minimize homocoupling.

  • Dehalogenation: This is the replacement of the halide on your electrophile with a hydrogen atom. It can occur when the palladium complex oxidizes something else in the mixture, like an amine base or alcohol solvent, to gain a hydride ligand which then reductively eliminates with the aryl group.[2]

    • Solution: Avoid amine bases and alcohol solvents if dehalogenation is a significant issue. Using a non-nucleophilic base and an aprotic solvent is generally preferred.

Q3: My reaction starts but appears to stall before reaching completion. What could be the cause?

Catalyst deactivation is a likely culprit. This can happen for several reasons:

  • Ligand Degradation: Some phosphine ligands can be susceptible to oxidation or other degradation pathways under the reaction conditions.

  • Palladium Black Formation: The precipitation of palladium black indicates the aggregation of Pd(0) species, which are no longer catalytically active. This can be caused by an inappropriate ligand-to-palladium ratio or unfavorable reaction conditions.

  • Inhibition by Reaction Components: High concentrations of starting materials, products, or salts from the base can sometimes inhibit the catalyst.

Troubleshooting Workflow for Stalled Reactions

Caption: Troubleshooting workflow for a stalled Suzuki coupling reaction.

Frequently Asked Questions (FAQs)

Ligand Selection

Q: What are the best types of ligands for sterically hindered Suzuki couplings?

For sterically demanding substrates, bulky and electron-rich monophosphine ligands, often referred to as Buchwald ligands, are highly effective.[3] Examples include SPhos, XPhos, and AntPhos, which have shown success in promoting the coupling of hindered substrates.[1] N-heterocyclic carbene (NHC) ligands with "flexible steric bulk" are also very efficient, sometimes allowing reactions to proceed at room temperature.[1] Arsa-Buchwald ligands, which are arsenic analogs, can also be effective due to the longer arsenic-palladium bond facilitating the transmetalation step.[3]

Ligand TypeKey FeaturesRecommended For
Buchwald Ligands Bulky, electron-rich biaryldialkyl monophosphines.General-purpose for hindered aryl-aryl and aryl-alkyl couplings.[3][4]
NHC Ligands Strong σ-donors with "flexible steric bulk".Highly hindered substrates, including tetra-ortho-substituted biaryls.[5]
Arsa-Buchwald Ligands Arsenic analogs of Buchwald ligands.Facilitates transmetalation for hindered substrates due to longer As-Pd bond.[3]
Catalyst, Base, and Solvent Systems

Q: Which palladium source should I use?

While Pd(OAc)₂ and Pd₂(dba)₃ are common sources of Pd(0), they require in-situ reduction which can sometimes lead to side reactions like homocoupling.[2] For challenging couplings, using a well-defined precatalyst, such as a G3 or G4 Buchwald precatalyst, is often advantageous. These precatalysts are more stable and provide a more controlled release of the active Pd(0) species.

Q: What is the best base for a Suzuki reaction with a hindered substrate?

A strong, non-nucleophilic base is generally preferred.[1]

  • Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly used and effective in many cases.[1]

  • For particularly challenging couplings, stronger bases like potassium tert-butoxide (t-BuOK) can significantly improve yields.[5]

Q: How does the choice of solvent affect the reaction?

The solvent plays a critical role in solubilizing the reagents and influencing the reactivity of the base.

  • Aprotic solvents like toluene , dioxane , and tetrahydrofuran (THF) are commonly employed.[1]

  • The combination of a strong base like t-BuOK in a solvent like dioxane has been shown to be highly effective for hindered couplings.[5]

Catalytic System Optimization

Catalyst_System_Optimization cluster_0 Catalyst System Components cluster_1 Optimization Strategy Pd_Source Palladium Source Pd(OAc)₂ / Pd₂(dba)₃ (in-situ activation) Buchwald Precatalysts (controlled activation) Screening Initial Screening Start with a robust system: Pd-precatalyst + Buchwald ligand + K₃PO₄ in Toluene/Dioxane Pd_Source->Screening Ligand Ligand Buchwald Ligands (SPhos, XPhos) NHC Ligands Arsa-Buchwald Ligands Ligand->Screening Base Base K₃PO₄ / Cs₂CO₃ (Moderate) t-BuOK (Strong) Base->Screening Solvent Solvent Toluene Dioxane THF Solvent->Screening Troubleshoot Troubleshooting If low yield: 1. Switch to a stronger base (t-BuOK) 2. Try a different ligand class (NHC) 3. Re-screen solvents Screening->Troubleshoot

Caption: A systematic approach to optimizing the catalytic system for sterically hindered Suzuki couplings.

Experimental Protocols

Protocol 1: General Procedure for Screening Reaction Conditions

This protocol is designed for the initial screening of catalysts, ligands, bases, and solvents for a new sterically hindered Suzuki coupling.

  • Preparation of Reagents:

    • Ensure all glassware is oven-dried and cooled under a stream of inert gas (N₂ or Ar).

    • Use anhydrous, degassed solvents. A common method for degassing is to sparge with an inert gas for 30-60 minutes or use the freeze-pump-thaw technique (3 cycles).

    • Use fresh, high-purity aryl halide, boronic acid/ester, and base.

  • Reaction Setup:

    • To a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and base (2.0-3.0 equiv).

    • In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent. For initial screening, a 1:2 Pd:ligand ratio is a good starting point.

    • Add the solvent to the reaction vial containing the solids, followed by the catalyst/ligand stock solution. The final concentration of the aryl halide should be between 0.1 and 0.5 M.

  • Reaction Execution:

    • Seal the reaction vial and place it in a preheated heating block or oil bath. Common temperatures for hindered couplings range from 80 to 120 °C.[6]

    • Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).

  • Work-up and Analysis:

    • Cool the reaction to room temperature.

    • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Analyze the crude product by TLC, LC-MS, or ¹H NMR to determine the conversion and yield.

Protocol 2: Microwave-Assisted Suzuki Coupling for Hindered Substrates

Microwave irradiation can sometimes accelerate challenging couplings and improve yields.[7]

  • Reaction Setup:

    • In a microwave reaction vial, combine the aryl halide (1.0 equiv), boronic acid (1.5 equiv), base (e.g., K₂CO₃, 3.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and solvent (e.g., DMF/water mixture).

    • Seal the vial with a cap.

  • Microwave Irradiation:

    • Place the vial in the microwave reactor.

    • Set the temperature (e.g., 120-150 °C), pressure, and time (e.g., 10-30 minutes).

    • Run the reaction under the specified conditions.

  • Work-up:

    • After the reaction is complete and the vial has cooled, follow the standard work-up procedure as described in Protocol 1.

References

  • Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Available from: [Link]

  • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available from: [Link]

  • Sci-Hub. Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Available from: [Link]

  • The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available from: [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available from: [Link]

  • PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Available from: [Link]

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Technical Support Center: Purification Challenges of 2'-Acetyl-4-fluoro-3-methylbiphenyl Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the purification challenges of 2'-Acetyl-4-fluoro-3-methylbiphenyl isomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of separating these structurally similar compounds.

Introduction: The Challenge of Biphenyl Isomer Separation

This compound and its isomers are key intermediates in the synthesis of various pharmaceutical compounds.[1][2] However, their structural similarity presents significant purification challenges. Positional isomers, which differ only in the placement of functional groups on the biphenyl scaffold, often exhibit nearly identical physicochemical properties, such as polarity, solubility, and boiling points.[3] This makes their separation by standard techniques like distillation or simple crystallization inefficient.

The primary challenge in purifying this compound lies in the potential for co-synthesis of closely related isomers, such as those with different substitution patterns on the phenyl rings. These isomeric impurities can have different pharmacological and toxicological profiles, making their effective removal a critical regulatory and safety requirement in drug development.[4]

This guide will provide practical, experience-driven solutions to common problems encountered during the purification of these challenging isomers.

Section 1: Troubleshooting Guide - Common Purification Issues

This section addresses specific problems that may arise during the purification of this compound isomers, offering step-by-step solutions and the scientific reasoning behind them.

Q1: My primary purification attempt by flash chromatography resulted in poor separation of the target isomer from a closely eluting impurity. What are my next steps?

A1: Poor resolution in flash chromatography is a common issue when dealing with positional isomers. Here’s a systematic approach to troubleshoot and optimize your separation:

Step 1: Re-evaluate Your Stationary Phase.

  • Expertise & Experience: Standard silica gel often fails to resolve closely related aromatic isomers due to its primary reliance on polarity-based separation. The subtle differences in polarity between positional isomers of acetyl-fluoro-methylbiphenyl may not be sufficient for effective separation.

  • Causality: To enhance selectivity, consider stationary phases that offer alternative interaction mechanisms. Biphenyl and Phenyl-Hexyl columns are excellent choices for separating aromatic isomers.[4][5][6] These phases provide π-π interactions in addition to hydrophobic and dipole-dipole interactions, which can significantly improve the resolution of compounds with aromatic rings.[5][6][7]

  • Trustworthiness: Before scaling up, perform analytical HPLC or UHPLC screening on different stationary phases (e.g., C18, Biphenyl, Phenyl-Hexyl) to identify the one that provides the best selectivity for your specific isomer pair.

Step 2: Optimize the Mobile Phase.

  • Expertise & Experience: The choice of organic modifier in your mobile phase can dramatically impact selectivity.[6] While acetonitrile and methanol are common choices, they interact differently with both the analyte and the stationary phase.

  • Causality: Methanol can offer different selectivity for closely related compounds compared to acetonitrile.[8] Experiment with gradients of both solvents with water or hexane (depending on normal or reversed-phase). Adding a small amount of an acidic modifier like formic or acetic acid (e.g., 0.1%) can improve peak shape by suppressing the ionization of any acidic or basic functional groups.[8]

  • Trustworthiness: A systematic screening of mobile phase compositions is crucial. A 2D-gradient optimization (testing different solvent ratios and gradient slopes) can efficiently identify the optimal conditions.

Step 3: Consider Temperature as a Variable.

  • Expertise & Experience: Column temperature is an often-overlooked parameter that can influence selectivity.

  • Causality: Lowering the column temperature can sometimes increase the resolution between closely eluting peaks by enhancing the differential interactions between the isomers and the stationary phase.[8]

  • Trustworthiness: Experiment with a temperature range, for example, from 15°C to 40°C, while monitoring the resolution. Ensure your HPLC system has a column oven for precise temperature control.

Q2: I'm observing significant peak tailing for my target isomer during HPLC analysis. What is the likely cause and how can I resolve it?

A2: Peak tailing is a common chromatographic problem that can compromise resolution and quantification. The potential causes and solutions are outlined below:

Possible Cause 1: Secondary Interactions with the Stationary Phase.

  • Expertise & Experience: Residual silanol groups on silica-based columns can interact with polar functional groups on the analyte, such as the acetyl group in your compound, leading to tailing.[8]

  • Solution:

    • Acidic Modifier: Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase. This will protonate the silanol groups, minimizing their interaction with the analyte.[8]

    • Column Choice: Use a column with end-capping, which chemically modifies the residual silanol groups to reduce their activity.

Possible Cause 2: Column Overload.

  • Expertise & Experience: Injecting a sample that is too concentrated can saturate the stationary phase at the head of the column, leading to distorted peak shapes.[8]

  • Solution: Dilute your sample and re-inject. If the peak shape improves, you have identified the issue. Determine the optimal sample concentration through a loading study.

Possible Cause 3: Column Contamination.

  • Expertise & Experience: Accumulation of strongly retained impurities on the column can lead to active sites that cause tailing.[8]

  • Solution:

    • Guard Column: Use a guard column to protect your analytical column from contaminants.[9]

    • Column Flushing: Flush the column with a strong solvent (e.g., isopropanol or a mixture of acetonitrile and isopropanol) to remove strongly bound contaminants. If the problem persists, the column may need to be replaced.[8]

Q3: My attempts at purification by recrystallization have failed to yield a product with the desired purity. What factors should I consider for optimizing this technique?

A3: Recrystallization is a powerful purification technique for isomers, but success depends on exploiting subtle differences in solubility.

Step 1: Rigorous Solvent Screening.

  • Expertise & Experience: The choice of solvent is the most critical factor in a successful recrystallization. A good solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures.

  • Causality: For biphenyl isomers, a mixture of solvents often provides the necessary fine-tuning of solubility. For instance, a solvent in which the target compound is soluble (e.g., acetone, ethyl acetate) can be combined with an anti-solvent in which it is poorly soluble (e.g., hexane, water).[10][11]

  • Trustworthiness: Perform small-scale solubility tests with a range of solvents and solvent mixtures to identify the optimal system. The ideal solvent system will show a steep solubility curve with respect to temperature for the target isomer.

Step 2: Control the Rate of Crystallization.

  • Expertise & Experience: Rapid cooling often leads to the trapping of impurities within the crystal lattice.

  • Causality: Slow, controlled cooling allows for the formation of more ordered, and therefore purer, crystals. The target molecules have time to selectively incorporate into the growing crystal lattice, excluding the impurity molecules.

  • Trustworthiness: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator to maximize yield. Seeding the solution with a small crystal of the pure compound can initiate crystallization and promote the formation of the desired crystal habit.

Step 3: Consider Multi-Step Recrystallization.

  • Expertise & Experience: For very challenging separations, a single recrystallization may not be sufficient.

  • Causality: Each recrystallization step will enrich the product in the desired isomer.

  • Trustworthiness: Monitor the purity of the product after each recrystallization step using a sensitive analytical technique like HPLC or GC-MS. Continue the process until the desired purity is achieved.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles that make the separation of this compound isomers so difficult?

A1: The primary challenge stems from the fact that these compounds are often positional isomers. This means they have the same molecular formula and functional groups but differ in their arrangement on the biphenyl core. This structural similarity leads to very close physicochemical properties, including:

  • Polarity: The subtle shifts in dipole moment between isomers are often insufficient for baseline separation on standard chromatographic phases.[3]

  • Solubility: Isomers frequently have very similar solubilities in common solvents, making separation by crystallization difficult.[3]

  • Boiling Point: Their boiling points are typically very close, rendering distillation ineffective for separation.[3]

Q2: Are there any specific types of HPLC columns that are recommended for biphenyl isomer separations?

A2: Yes, certain stationary phases are particularly well-suited for this challenge. While traditional C18 columns can work, phases that offer alternative selectivities are often more effective.[7]

  • Biphenyl Columns: These columns have a biphenyl group bonded to the silica surface. They provide enhanced π-π interactions with aromatic analytes, which can significantly improve the resolution of biphenyl isomers.[5][6][7]

  • Pentafluorophenyl (PFP) Columns: PFP columns offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, providing unique selectivity for halogenated and aromatic compounds.[5]

  • Phenyl-Hexyl Columns: These columns provide a good balance of hydrophobic and aromatic selectivity, often yielding excellent resolution for positional isomers.[4][5]

Q3: Can atropisomerism be a factor in the purification of substituted biphenyls like this compound?

A3: Atropisomerism occurs in biphenyls when there is hindered rotation around the single bond connecting the two phenyl rings, leading to stable, non-interconvertible rotational isomers (atropisomers).[12] This is typically caused by bulky substituents in the ortho positions.[12][13] For this compound, the presence of substituents in the ortho positions (the 2' and 3 positions) could potentially lead to atropisomerism. If atropisomers are present, they will behave as distinct compounds and may require chiral chromatography for separation.[12][14]

Q4: What are some common byproducts I should be aware of during the synthesis of this compound?

A4: The synthesis of substituted biphenyls, often via cross-coupling reactions like the Suzuki-Miyaura coupling, can lead to several byproducts.[15] These may include:

  • Homo-coupled products: Resulting from the reaction of two molecules of the same starting material (e.g., 4,4'-difluoro-2,2'-dimethylbiphenyl or 2,2'-diacetylbiphenyl).[1]

  • Positional isomers: As discussed, different isomers of the target compound may be formed.

  • Unreacted starting materials: Incomplete reactions will leave starting materials in the crude product.

  • Byproducts from side reactions: Depending on the specific reaction conditions, other side reactions may occur.

A thorough understanding of the reaction mechanism is key to anticipating and identifying potential impurities.

Section 3: Data Presentation and Protocols

Table 1: Comparison of HPLC Stationary Phases for Biphenyl Isomer Separation
Stationary PhasePrimary Interaction Mechanism(s)Recommended ForKey Advantages
C18 (Octadecylsilane) HydrophobicGeneral reversed-phase separationsWell-characterized, widely available.
Biphenyl Hydrophobic, π-π interactionsAromatic and positional isomersEnhanced selectivity for aromatic compounds.[6][7]
Phenyl-Hexyl Hydrophobic, π-π interactionsPositional isomers, aromatic compoundsProvides a balance of hydrophobic and aromatic selectivity.[4][5]
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, ion-exchangeHalogenated compounds, positional isomersMultiple interaction modes for unique selectivity.[5]
Experimental Protocol: HPLC Method Development for Isomer Separation
  • Initial Column Screening:

    • Columns: C18, Biphenyl, and Phenyl-Hexyl (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Temperature: 30°C.

    • Injection Volume: 1 µL.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Mobile Phase Optimization:

    • Using the best column from the initial screen, repeat the analysis, replacing acetonitrile with methanol as Mobile Phase B.

    • Compare the chromatograms to determine which organic modifier provides better resolution.

  • Gradient and Temperature Optimization:

    • Adjust the gradient slope (e.g., a shallower gradient around the elution time of the isomers) to improve separation.

    • Vary the column temperature (e.g., 20°C, 30°C, 40°C) to assess its impact on resolution.

  • Final Method:

    • Based on the optimization experiments, establish the final HPLC method with the column, mobile phase, gradient, and temperature that provide baseline separation of the isomers.

Visualization: Workflow for Purification Strategy

Purification_Strategy start Crude Product (Isomer Mixture) analytical_check Analytical Check (HPLC/GC-MS) start->analytical_check Characterize is_separation_needed Is Separation Required? analytical_check->is_separation_needed flash_chrom Flash Chromatography (Biphenyl or Phenyl-Hexyl Column) is_separation_needed->flash_chrom Yes final_product Pure Isomer is_separation_needed->final_product No (Sufficiently Pure) check_purity1 Check Purity flash_chrom->check_purity1 recrystallization Recrystallization (Solvent Screening) check_purity1->recrystallization Purity < 99% check_purity1->final_product Purity > 99% check_purity2 Check Purity recrystallization->check_purity2 prep_hplc Preparative HPLC check_purity2->prep_hplc Purity < 99% check_purity2->final_product Purity > 99% prep_hplc->final_product end End final_product->end

Caption: Decision tree for selecting a purification strategy.

References

  • Welch Materials. (2024, November 18). A Guide to Selective Columns for Isomer Separation. [Link]

  • Wong, C. S., & Garrison, A. W. (2000). Enantiomer separation of polychlorinated biphenyl atropisomers and polychlorinated biphenyl retention behavior on modified cyclodextrin capillary gas chromatography columns. Journal of Chromatography A, 866(2), 213–220. [Link]

  • Shollenberger, D., Cramer, H., & Bell, D. S. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America, 35(6), 392–399. [Link]

  • Shollenberger, D., Cramer, H., & Bell, D. S. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC Europe, 30(6), 312-320. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Biphenyl. [Link]

  • Chromatography Forum. (2017). separation of positional isomers. [Link]

  • Pharmaguideline. (2021). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. [Link]

  • Chrom-Support. HPLC Troubleshooting Guide. [Link]

  • Robertson, L. W., & Chynoweth, D. P. (1975). Purification of polybrominated biphenyl congeners. Journal of Environmental Science & Health, Part B, 10(4), 307-320. [Link]

  • PrepChem.com. Synthesis of 4-acetyl-2'-fluoro-4'-bromobiphenyl. [Link]

  • Bull. Korean Chem. Soc. 2010, Vol. 31, No. 8. An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. [Link]

  • ResearchGate. (2012). A Practical Synthesis of 2-Fluoro-4-bromobiphenyl. [Link]

  • Vedantu. Optical Isomerism in Allene, Spiro & Biphenyl Compounds Explained. [Link]

  • Pharmacology Concepts. (2021, March 31). Geometrical Isomers (Part 6): Stereoisomerism in Biphenyl Compounds (Atropisomerism) and conditions [Video]. YouTube. [Link]

  • Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Di Fabio, R., et al. (2011). Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective neurokinin 1 (NK1) receptor antagonist clinical candidate. Journal of Medicinal Chemistry, 54(4), 1071–1079. [Link]

  • ResearchGate. (2017). Geometric isomerism in the series of fluoroalkyl-containing 1,2,3-trione 2-arylhydrazones. [Link]

Sources

Preventing homocoupling in the synthesis of 2'-Acetyl-4-fluoro-3-methylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of substituted biaryl compounds, specifically focusing on 2'-Acetyl-4-fluoro-3-methylbiphenyl . Our goal is to provide field-proven insights and actionable troubleshooting strategies to overcome common hurdles, particularly the formation of homocoupling byproducts in palladium-catalyzed cross-coupling reactions.

Troubleshooting Guide: Minimizing Homocoupling Impurities

Homocoupling, the undesired self-coupling of starting materials, is a prevalent side reaction in Suzuki-Miyaura cross-coupling. It reduces the yield of the desired product, this compound, and introduces challenging purification steps. This guide provides a systematic approach to diagnose and mitigate this issue.

Q1: I'm observing a significant amount of symmetrical biaryl byproduct (e.g., 2,2'-diacetylbiphenyl or 4,4'-difluoro-3,3'-dimethylbiphenyl) in my reaction. What is happening?

A1: You are observing boronic acid homocoupling. This side reaction competes with the desired cross-coupling pathway in the Suzuki-Miyaura catalytic cycle.[1] Homocoupling is primarily driven by two mechanisms:

  • Oxygen-Mediated Oxidative Coupling: This is the most common cause.[1][2][3] Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then catalyze the coupling of two boronic acid molecules, regenerating Pd(0) in the process, which can re-enter a catalytic cycle for homocoupling.[4]

  • Pd(II) Precatalyst Reduction: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), the in situ reduction to the active Pd(0) species can consume the boronic acid as a reductant, leading to the formation of the homocoupled dimer.[1]

The diagram below illustrates the desired cross-coupling cycle versus the competing homocoupling pathway.

Suzuki_vs_Homocoupling cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Competing Homocoupling Pathway Pd0 Pd(0)L₂ OA_Int R¹-Pd(II)L₂-X Pd0->OA_Int Oxidative Addition (R¹-X) O2 O₂ (Oxygen) Pd0->O2 Trans_Int R¹-Pd(II)L₂-R² OA_Int->Trans_Int Transmetalation (R²-B(OR)₂) Trans_Int->Pd0 Product R¹-R² (Target Product) Trans_Int->Product Reductive Elimination PdII Pd(II) Homo_Int1 R²-Pd(II)-B(OR)₂ PdII->Homo_Int1 Reaction with 1st R²-B(OR)₂ Homo_Int2 R²-Pd(II)-R² Homo_Int1->Homo_Int2 Reaction with 2nd R²-B(OR)₂ Byproduct R²-R² (Homocoupling) Homo_Int2->Byproduct Reductive Elimination Pd0_from_homo Pd(0)L₂ Homo_Int2->Pd0_from_homo O2->PdII Oxidizes Catalyst

Fig 1. Competing Suzuki Cross-Coupling and Homocoupling Pathways.

Frequently Asked Questions (FAQs)

Q2: What is the single most effective step I can take to prevent homocoupling?

A2: Rigorous deoxygenation. The presence of dissolved oxygen is the most frequent and potent promoter of boronic acid homocoupling.[1][2][5] Implementing stringent degassing procedures for all solvents and the reaction mixture itself is critical.

  • Procedure: Sparge (bubble) an inert gas like argon or nitrogen through your solvent(s) for at least 30-60 minutes before use.[1] Once reagents are combined in the reaction flask, continue to sparge the mixture for another 15-30 minutes before adding the catalyst and heating.[5][4] For highly sensitive reactions, the freeze-pump-thaw method (repeating the cycle 3-5 times) is the gold standard for removing dissolved gases.[5][6] Always maintain a positive pressure of inert gas throughout the experiment.[1]

Q3: My palladium precatalyst seems to be the problem. What are my options?

A3: If you suspect the reduction of your Pd(II) precatalyst is causing homocoupling, you have two primary strategies:

  • Switch to a Pd(0) Precatalyst: Using a catalyst that is already in the active Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃, eliminates the need for an initial reduction step that can consume your boronic acid.[1] This is often the most direct solution.

  • Add a Mild Reducing Agent: If you must use a Pd(II) source, adding a mild, sacrificial reducing agent can facilitate a clean reduction to Pd(0) without consuming the boronic acid. Potassium formate (HCO₂K) has been shown to be highly effective in suppressing homocoupling by minimizing the concentration of free Pd(II) species.[5][4][7]

Q4: How does my choice of ligand affect homocoupling?

A4: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[6] To suppress homocoupling, the goal is to favor the reductive elimination step of the cross-coupling cycle over side reactions.

  • Insight: Bulky, electron-rich phosphine ligands are highly effective.[6][8] Ligands from the Buchwald (e.g., SPhos, XPhos) or Hartwig groups, as well as N-heterocyclic carbenes (NHCs), create a sterically hindered environment around the palladium center.[6][9] This steric bulk kinetically disfavors the formation of the Pd-intermediates required for homocoupling while accelerating the desired reductive elimination step.[10] In a challenging coupling, switching from a general-purpose ligand like PPh₃ to a specialized ligand like SPhos can dramatically reduce byproduct formation.[11]

Ligand TypeExample(s)Key FeatureImpact on Homocoupling
Triarylphosphines PPh₃General purpose, less bulkyModerate suppression; can be insufficient for challenging substrates.
Buchwald Ligands SPhos, XPhos, RuPhosBulky, electron-rich biarylphosphinesExcellent suppression. Promotes fast reductive elimination.[6][11]
N-Heterocyclic Carbenes IPr, IMesStrong σ-donors, sterically demandingHighly effective at stabilizing the catalyst and preventing side reactions.[9]
Q5: What is the optimal base and solvent combination to minimize homocoupling?

A5: The base and solvent system influences the solubility of reagents and the rate of transmetalation.[12][13][14] While there is no single "best" combination for all substrates, some general principles apply:

  • Base: A moderately strong base is often sufficient. While strong bases can accelerate transmetalation, they can also promote boronic acid degradation (protodeboronation).[15] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points. Cesium carbonate (Cs₂CO₃) is often effective but more expensive.

  • Solvent: Aprotic solvents are generally preferred. A mixture of an organic solvent with water is common, as water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[14][16] However, excessive water can sometimes increase homocoupling.[6]

  • Recommendation for this Synthesis: A common and effective system is 1,4-Dioxane/H₂O or Toluene/H₂O with K₂CO₃ or K₃PO₄ .[6][17]

Solvent SystemBaseAdvantages/Considerations
1,4-Dioxane / H₂O (e.g., 4:1)K₂CO₃, K₃PO₄Widely used, good balance of solubility for organic and inorganic components.[17]
Toluene / H₂O / EtOHK₂CO₃, Cs₂CO₃Ethanol can sometimes improve solubility and reaction rates.
Tetrahydrofuran (THF) / H₂ONaOH, K₃PO₄Effective, but THF's lower boiling point limits reaction temperature.[13]

Experimental Protocols

Optimized Protocol for Synthesis of this compound

This protocol is designed to proactively minimize homocoupling by incorporating best practices for deoxygenation and catalyst selection.

  • Reactants:

    • 1-Bromo-4-fluoro-3-methylbenzene (1.0 eq)

    • (2-Acetylphenyl)boronic acid (1.2 eq)

    • Pd₂(dba)₃ (1.5 mol%)

    • SPhos (3.0 mol%)

    • K₃PO₄ (2.0 eq), finely ground

  • Procedure:

    • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of argon or nitrogen.

    • Solvent Degassing: Sparge anhydrous, peroxide-free 1,4-dioxane and deionized water separately with argon for at least 45 minutes.

    • Reagent Addition: To the reaction flask equipped with a stir bar and condenser, add 1-bromo-4-fluoro-3-methylbenzene, (2-acetylphenyl)boronic acid, and K₃PO₄.

    • Inert Atmosphere: Evacuate and backfill the flask with argon three times. Maintain a positive argon pressure.

    • Solvent Addition: Add the degassed 1,4-dioxane and water (e.g., in a 4:1 v/v ratio) via cannula or syringe.

    • Final Degassing: Bubble argon through the stirred reaction mixture for an additional 20 minutes.

    • Catalyst Addition: Under a positive flow of argon, quickly add the Pd₂(dba)₃ and SPhos.

    • Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the aryl bromide is consumed.

    • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Troubleshooting Workflow: A Systematic Approach

If you are still observing high levels of homocoupling, follow this diagnostic workflow to isolate the cause.

Troubleshooting_Workflow start High Homocoupling Observed q1 1. Is your system rigorously deoxygenated? start->q1 a1_no No/Unsure q1->a1_no No q2 2. Are you using a Pd(II) precatalyst? q1->q2 Yes s1 Implement sparging or freeze-pump-thaw. Maintain inert atmosphere. a1_no->s1 a2_yes Yes q2->a2_yes Yes q3 3. What ligand are you using? q2->q3 No s2 Switch to a Pd(0) source (e.g., Pd₂(dba)₃) OR add potassium formate. a2_yes->s2 a3_simple PPh₃ or similar q3->a3_simple Simple q4 4. Check Reagent Stoichiometry & Addition Rate q3->q4 Bulky s3 Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos). a3_simple->s3 s4 Use slight excess of aryl halide. Consider slow addition of the boronic acid solution. q4->s4

Fig 2. Stepwise workflow for troubleshooting homocoupling.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • NROChemistry (YouTube). (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Journal of the Chemical Society C: Organic. (1969). Biphenylenes. Part XXVII. Synthesis of compounds derived from 2-acetylbiphenylene. [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?[Link]

  • ACS Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. [Link]

  • Arkat USA, Inc. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • ResearchGate. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...[Link]

  • National Institutes of Health. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction... | Request PDF. [Link]

  • Thieme. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]

  • PubMed. (2015). Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. [Link]

  • National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • Royal Society of Chemistry. (2025). A new P3N ligand for Pd-catalyzed cross-couplings in water. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. [Link]

  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • OpenChemHub (YouTube). (2024, January 9). Ligand design for cross-couplings: phosphines. [Link]

  • Asian Journal of Chemistry. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. [Link]

  • National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

  • PrepChem.com. Synthesis of 4-acetyl-2'-fluoro-4'-bromobiphenyl. [Link]

  • PrepChem.com. Synthesis of 3'-fluoro-4'-methoxy-4-acetylbiphenyl. [Link]

  • Stenutz. 2-acetylbiphenyl. [Link]

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Technical Support Center: Purification of 2'-Acetyl-4-fluoro-3-methylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2'-Acetyl-4-fluoro-3-methylbiphenyl. This guide is designed for researchers, chemists, and pharmaceutical professionals who are working with this key synthetic intermediate and require robust, field-proven methods for achieving high purity. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot and optimize your purification workflows effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of this compound.

Q1: What is this compound, and why is its purity critical?

This compound is a biphenyl derivative with the molecular formula C₁₅H₁₃FO.[1] It serves as a valuable intermediate in medicinal chemistry and pharmaceutical research.[2] The purity of this compound is paramount because impurities, even in trace amounts, can lead to unwanted side reactions in subsequent synthetic steps, complicate the purification of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks.

Q2: What is the most common synthetic route for this molecule, and how does it influence the impurity profile?

The construction of the biphenyl core of this molecule is typically achieved through a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling.[3] This reaction joins an aryl halide with an aryl boronic acid or ester. The specific nature of this reaction is the primary determinant of the impurity profile, as it can generate several characteristic byproducts alongside the desired product.[4]

Q3: What are the primary impurities I should expect in my crude this compound?

Based on the common use of Suzuki-Miyaura coupling, the crude product is often contaminated with a predictable set of impurities.[4][5] Understanding these is the first step to effective removal.

Impurity TypeChemical DescriptionTypical Analytical Signature (TLC/LCMS)
Homocoupling Byproducts Symmetrical biphenyls formed from the coupling of two identical starting material molecules (e.g., 4,4'-difluoro-3,3'-dimethylbiphenyl).Often less polar than the desired product, appearing as a spot with a higher Rf on a normal-phase TLC plate.
Unreacted Starting Materials Residual aryl halide (e.g., 1-bromo-4-fluoro-3-methylbenzene) and the aryl boronic acid/ester (e.g., 1-(2-boronophenyl)ethan-1-one).Polarity can vary. Boronic acids may streak on TLC plates.
Protodeborylation Product The boronic acid starting material is replaced by a hydrogen atom (e.g., acetophenone).[4]Typically more volatile and may have a different polarity.
Dehalogenation Product The halide on the starting material is replaced by a hydrogen atom (e.g., 4-fluoro-3-methyltoluene).[4]A non-polar and often volatile impurity.
Catalyst Residues Elemental palladium (Palladium black) or residual ligands.[4]May appear as a fine black solid in the crude product. Soluble phosphine ligands can be observed by NMR.
Boronic Acid Derivatives Boronic acids can form cyclic trimers (boroxines) or other oxidation products.[4]Often highly polar or baseline material on TLC.

Q4: What are the recommended general purification strategies?

The two most effective and widely used purification techniques for this solid organic compound are recrystallization and flash column chromatography. The choice between them depends on the impurity profile and the scale of the reaction.

  • Recrystallization: Ideal when the desired product is the major component and the impurities have significantly different solubility profiles. It is often more scalable and cost-effective than chromatography.

  • Flash Column Chromatography: The method of choice when impurities are structurally very similar to the product (e.g., homocoupling byproducts) or when multiple impurities are present in significant quantities.[6]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the purification process.

Scenario: Low Purity After Initial Aqueous Work-up

Q: My crude TLC/NMR shows multiple spots/peaks close to my product. What are they and how do I get rid of them?

A: Close-running spots on a TLC plate are often the homocoupling byproducts.[2] These impurities have similar polarity and molecular weight to the desired product, making them difficult to remove by simple extraction or washing.

  • Solution: Flash column chromatography is the most effective method for separating these closely related compounds.[5] A carefully selected eluent system with a shallow polarity gradient is crucial. Recrystallization may work if you can find a solvent system where the homocoupling byproduct is significantly more soluble than your desired product, but this often requires extensive screening.

Q: I have a significant amount of unreacted boronic acid starting material in my crude product. What is the best way to remove it?

A: Boronic acids are acidic and can often be removed with a basic wash during the initial work-up.

  • Solution: After the reaction, during the aqueous work-up, perform an extraction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1M) solution of sodium hydroxide (NaOH).[7][8] This will convert the boronic acid into its water-soluble boronate salt, which will partition into the aqueous layer. Follow this with a water wash to remove any residual base.

Q: My product is contaminated with a fine black powder. What is this and is it a problem?

A: This is almost certainly precipitated palladium catalyst, known as palladium black.[4] Its presence indicates that the catalyst has fallen out of the solution. While often benign for subsequent reaction chemistry, it is considered a heavy metal impurity and must be removed for pharmaceutical applications.

  • Solution: The simplest method is to filter the crude product solution (dissolved in an organic solvent like ethyl acetate or dichloromethane) through a pad of Celite® or silica gel before concentrating it. This will physically trap the insoluble palladium particles.

Q: My purified product has a yellow or orange tint. Is this normal?

A: While the pure compound is typically a white or off-white solid, coloration can indicate the presence of trace, often highly conjugated, impurities.[9]

  • Solution: If the product is otherwise pure by NMR and LCMS, you can try treating a solution of the compound with a small amount of activated charcoal, followed by filtration through Celite®. This can often remove color-causing impurities. If the color persists, a final recrystallization or a quick pass through a short plug of silica gel may be necessary.

Section 3: Detailed Purification Protocols

These protocols provide step-by-step guidance for the most common purification methods.

Protocol 1: Purification by Recrystallization

This method relies on the difference in solubility of the product and impurities in a given solvent at different temperatures.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of ~20-30 mg of your crude material in various solvents (see Table 2). A good solvent will dissolve the compound when hot but result in poor solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the chosen solvent portion-wise while heating the mixture to a gentle boil with stirring. Add just enough solvent to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities (like palladium black) are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

| Table 2: Recommended Solvents for Recrystallization Screening | | :--- | :--- | | Solvent System | Rationale & Comments | | Isopropanol (IPA) or Ethanol | Often a good starting point. The moderate polarity is suitable for the acetyl and fluoro groups. | | Acetone | A more polar solvent that may be useful for highly impure samples.[7] | | Toluene / Heptane | A good non-polar/polar co-solvent system. Dissolve in hot toluene and add heptane dropwise until cloudy, then allow to cool. | | Ethyl Acetate / Hexane | Another effective co-solvent system for fine-tuning solubility. |

Protocol 2: Purification by Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) while being moved by a mobile phase (eluent).[6]

Step-by-Step Methodology:

  • TLC Analysis: Determine the optimal eluent system using thin-layer chromatography (TLC). The goal is to find a solvent mixture where the desired product has an Rf value of approximately 0.3-0.4 and is well-separated from all impurities.

  • Column Packing: Pack a glass chromatography column with silica gel, typically as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the top of the column.

  • Elution: Begin eluting the column with the starting solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Apply gentle air pressure to achieve a steady flow rate.

  • Gradient Elution (Recommended): Gradually increase the polarity of the eluent according to the plan in Table 3. This ensures that non-polar impurities elute first, followed by the product, and finally any highly polar impurities.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

| Table 3: Example Gradient Elution Guide for Column Chromatography | | :--- | :--- | :--- | | Step | Solvent System (Hexane:Ethyl Acetate) | Target Impurities/Product to Elute | | 1 | 98:2 to 95:5 | Non-polar impurities (dehalogenation products, homocoupling byproducts). | | 2 | 90:10 to 85:15 | Desired Product (this compound). | | 3 | 70:30 or higher | Highly polar impurities (boronic acid derivatives, baseline material). |

Section 4: Visual Workflows

Purification Strategy Decision Tree

This diagram provides a logical path to selecting the appropriate purification method based on the initial analysis of your crude product.

purification_decision_tree start Crude Product Analysis (TLC/NMR) is_solid Is the crude product a solid? start->is_solid major_product Is the desired product >90% of material? is_solid->major_product Yes is_oily Crude is an oil or wax is_solid->is_oily No impurities_close Are impurities close to product on TLC? major_product->impurities_close Yes recrystallize ACTION: Attempt Recrystallization major_product->recrystallize No impurities_close->recrystallize No chromatography ACTION: Use Flash Column Chromatography impurities_close->chromatography Yes dissolve_filter ACTION: Dissolve and filter through Celite first is_oily->chromatography

Caption: Decision tree for selecting a purification method.

Flash Column Chromatography Workflow

This diagram outlines the key steps involved in performing a successful flash column chromatography purification.

chromatography_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Find Eluent) pack 2. Pack Column (Silica Slurry) tlc->pack load 3. Load Sample (Wet or Dry Load) pack->load elute 4. Elute with Gradient load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate

Caption: Standard workflow for flash column chromatography.

References

  • Common Byproducts in Suzuki Coupling. (2024). YouTube.
  • This compound | CAS 1184000-23-4.Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
  • Recent Advances/Contributions in the Suzuki–Miyaura Reaction.Royal Society of Chemistry.
  • Impurities formed during the Suzuki−Miyaura coupling.ResearchGate.
  • Optimizing Suzuki Couplings: The Role of High-Purity Intermediates.Boron-Chem.
  • Synthesis of 4-acetyl-2'-fluoro-4'-bromobiphenyl.PrepChem.com.
  • Purification of Organic Compounds by Flash Column Chromatography.Organic Syntheses.
  • Technical Support Center: Synthesis of 2-Acetyl-4-methylphenyl benzoate.BenchChem.
  • Flurbiprofen-impurities.Pharmaffiliates.
  • Methods for removing unreacted starting materials from 2-Acetylthiophene.BenchChem.
  • An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts.Journal of the Korean Chemical Society.
  • A Practical Synthesis of 2-Fluoro-4-bromobiphenyl.ResearchGate.
  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.Asian Journal of Chemistry.
  • Dual gradient macroporous resin column chromatography for concurrent separation and purification of three families of marine bacterial lipopeptides.ResearchGate.
  • 4'-Acetyl-4-fluoro-3-methylbiphenyl CAS: 1179715-02-6.United States Biological.
  • This compound, (CAS# 1184000-23-4).Sinfoo Biotech.
  • Preparation method of flurbiprofen impurity.Google Patents.
  • Processes for the preparation of hydratropic acids and esters.Google Patents.
  • Purification of p(nu-acetyl amino) benzene sulfonyl chloride.Google Patents.

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Technical Support Center: Synthesis of 2'-Acetyl-4-fluoro-3-methylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2'-Acetyl-4-fluoro-3-methylbiphenyl (CAS 1184000-23-4). This resource is designed for researchers, chemists, and drug development professionals who may encounter stability issues and other challenges during the synthesis of this specific biphenyl derivative. The following question-and-answer format addresses common problems, explains the underlying chemical principles, and provides actionable troubleshooting protocols.

Section 1: Understanding the Stability and Reactivity Profile

Q1: What are the key structural features of this compound that influence its stability during synthesis?

A1: The stability and reactivity of this compound are governed by the interplay of its substituents on the biphenyl core. Understanding these influences is critical for selecting appropriate reaction conditions.

  • Acetyl Group (-COCH₃): Located at the 2'-position, this acyl group is a moderately deactivating, meta-director for electrophilic aromatic substitution due to its electron-withdrawing nature through resonance.[1] Its position introduces significant steric hindrance, which can impede the approach of reagents to the adjacent carbon-carbon bond, potentially slowing down cross-coupling reactions.[2][3]

  • Fluoro Group (-F): Positioned at the 4-position, fluorine is an electronegative atom that deactivates the ring through a strong negative inductive effect (-I). However, it acts as an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance (+M effect).[4] The carbon-fluorine bond is very strong, making the fluorine atom itself generally stable and unlikely to be a leaving group under typical cross-coupling conditions.[5]

  • Methyl Group (-CH₃): Located at the 3-position, the methyl group is a weak activating, ortho-, para-director due to a positive inductive effect (+I).[6] Its presence adjacent to the biaryl linkage also contributes to steric crowding, which can influence catalyst-substrate interactions.[2]

Collectively, these features create a sterically hindered and electronically complex molecule. The primary stability concerns during synthesis are not typically related to the degradation of the core structure under standard conditions but rather to side reactions and incomplete conversions stemming from this steric and electronic profile.

Section 2: Troubleshooting the Suzuki-Miyaura Coupling Synthesis

The Suzuki-Miyaura cross-coupling is a primary method for synthesizing substituted biphenyls.[7][8] This section focuses on troubleshooting this specific application. A typical retrosynthetic approach involves coupling an aryl halide with an arylboronic acid or ester.[9]

Diagram 1: Retrosynthetic Analysis

G cluster_0 Disconnection cluster_1 Precursors (Route A) cluster_2 Precursors (Route B) Target This compound Disconnect C-C Bond Target->Disconnect A1 1-bromo-2-acetylbenzene Disconnect->A1 B1 (2-acetylphenyl)boronic acid Disconnect->B1 A_plus A_plus A1->A_plus + A2 (4-fluoro-3-methylphenyl)boronic acid B_plus B_plus B1->B_plus + B2 4-bromo-1-fluoro-2-methylbenzene

Caption: Retrosynthetic pathways for the target molecule.

Q2: My Suzuki coupling reaction is giving a very low yield. What are the most common causes?

A2: Low yields in Suzuki couplings, especially with sterically hindered substrates, are a frequent issue.[10] The problem often stems from one or more of the following factors:

  • Inefficient Catalytic Cycle: The palladium catalyst cycle involves oxidative addition, transmetalation, and reductive elimination. Steric hindrance from the ortho-acetyl and ortho-methyl groups can slow down any of these steps, particularly transmetalation and reductive elimination.[2][11]

  • Catalyst Deactivation or Poisoning: The catalyst can be deactivated by oxygen if the reaction is not properly degassed.[12] Impurities in reagents or solvents can also poison the palladium catalyst.[12]

  • Side Reactions: The primary competing side reactions are the homocoupling of the boronic acid starting material and protodeboronation (replacement of the boron group with a hydrogen atom).[12][13][14]

  • Suboptimal Reagent Choice: The choice of palladium source, ligand, base, and solvent are all critical and highly interdependent.[12] An incompatible combination can lead to poor catalytic activity.

Q3: What specific troubleshooting steps can I take to improve my low yield?

A3: A systematic approach to optimizing the reaction is essential. The following table outlines potential issues and recommended solutions.

Table 1: Troubleshooting Low Yields in Suzuki Coupling

Observed Problem Potential Cause(s) Recommended Solution(s) & Rationale
Low or No Conversion 1. Inactive Catalyst System 2. Steric Hindrance 3. Insufficient Temperature1. Change Ligand: Switch to a bulkier, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos). These ligands promote oxidative addition and stabilize the catalytic species, which is crucial for hindered substrates.[15][16] 2. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) to ensure efficient generation of the active Pd(0) species. 3. Increase Temperature: Carefully increase the reaction temperature in increments of 10°C. Higher temperatures can overcome the activation energy barrier for sterically demanding couplings, but be mindful of potential degradation.[10]
Significant Homocoupling Byproduct 1. Presence of Oxygen 2. Pd(II) species in the reaction1. Improve Degassing: Ensure all solvents are rigorously degassed (e.g., via three freeze-pump-thaw cycles or sparging with argon for at least 30 minutes). Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[12][15] 2. Use Pd(0) Source: Start with a Pd(0) catalyst source like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize homocoupling, which is often promoted by Pd(II).[13]
Significant Protodeboronation Byproduct 1. Presence of Water/Protic Sources 2. Base is too strong or conditions too harsh1. Use Anhydrous Conditions: Dry solvents and reagents thoroughly. Consider using anhydrous bases like K₃PO₄ or Cs₂CO₃. 2. Use a Milder Base: Switch from strong bases like NaOH to weaker ones like K₂CO₃ or K₃PO₄. The base's role is to activate the boronic acid for transmetalation; an overly strong base can accelerate decomposition.[17] 3. Use a Boronate Ester: Boronate esters (e.g., pinacol esters) are often more stable towards protodeboronation than the corresponding boronic acids.[13][16]

Section 3: Experimental Protocols and Workflow

Q4: Can you provide a detailed, optimized protocol for synthesizing this compound via Suzuki coupling?

A4: Yes. This protocol is designed to address the steric challenges inherent in this synthesis by using a modern catalyst system.

Optimized Suzuki-Miyaura Coupling Protocol

Reagents & Materials:

  • (2-acetylphenyl)boronic acid (1.2 equivalents)

  • 4-bromo-1-fluoro-2-methylbenzene (1.0 equivalent)

  • SPhos Pd G2 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄, tribasic) (2.0 equivalents, finely ground)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Reaction vessel (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere, add 4-bromo-1-fluoro-2-methylbenzene, (2-acetylphenyl)boronic acid, and K₃PO₄.

  • Catalyst Addition: In the inert atmosphere, add the SPhos Pd G2 precatalyst to the vessel.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 10:1 to 5:1 ratio of dioxane:water). The solvent should be sufficient to create a stirrable slurry.

  • Degassing: Subject the heterogeneous mixture to three cycles of vacuum followed by backfilling with inert gas to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash it with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. .

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol or acetone.[7][18]

Diagram 2: Suzuki Coupling Workflow

G cluster_setup 1. Reaction Setup (Inert) cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Combine Aryl Halide, Boronic Acid, & Base B Add Pd Precatalyst & Solvents A->B C Degas Mixture (Vacuum/Inert Gas) B->C D Heat with Stirring (90-100°C, 12-24h) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool & Quench (EtOAc / H₂O) E->F G Extract & Dry Organic Layer F->G H Concentrate & Purify (Chromatography) G->H

Caption: Optimized workflow for the Suzuki-Miyaura coupling.

Section 4: Post-Synthesis and Purification FAQs

Q5: My crude product appears to be degrading during column chromatography. Why is this happening and how can I prevent it?

A5: While this compound is generally stable[18], degradation on silica gel can occur, particularly if the silica is acidic. The acetyl group's carbonyl oxygen can interact with acidic sites on the silica, potentially catalyzing aldol-type side reactions or other decomposition pathways, especially if impurities are present.

Troubleshooting Purification:

  • Neutralize Silica: Prepare a slurry of silica gel in your desired eluent and add a small amount of a neutral-to-basic amine like triethylamine (~0.5-1% v/v). This will neutralize acidic sites on the silica surface.

  • Alternative Media: Consider using a less acidic stationary phase like alumina (neutral or basic grade) for chromatography.

  • Recrystallization: If possible, recrystallization is a superior method for purification as it avoids prolonged contact with stationary phases.[19] Good solvents to try are ethanol, isopropanol, or acetone/water mixtures.[7][18]

Q6: I am seeing an unexpected impurity with a mass corresponding to the loss of the acetyl group. What is this and how is it formed?

A6: The loss of an acetyl group (deacylation) is not a common side reaction under standard Suzuki conditions but could potentially occur under overly harsh basic or acidic conditions, especially during workup. For instance, a strongly acidic workup or prolonged heating with a very strong base could promote hydrolysis of the ketone. Ensure your aqueous workup steps are performed with dilute, mild acids (if needed) and bases, and avoid excessive heating post-reaction.

References

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • A kind of preparation method of high-purity 4-acetylbiphenyl. (2017). Google Patents.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health (NIH). Retrieved January 18, 2026, from [Link]

  • Problems with Suzuki coupling. (2025). Reddit. Retrieved January 18, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 18, 2026, from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? (2014). ResearchGate. Retrieved January 18, 2026, from [Link]

  • 4-Acetylbiphenyl: A Key Pharmaceutical Intermediate in Chemical Synthesis. (n.d.). Retrieved January 18, 2026, from [Link]

  • Impurities formed during the Suzuki−Miyaura coupling. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Understanding 4-Acetylbiphenyl: A Cornerstone in Pharmaceutical Intermediate Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 18, 2026, from [Link]

  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? (2016). Reddit. Retrieved January 18, 2026, from [Link]

  • Strategies for the Biodegradation of Polyfluorinated Compounds. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. (2016). PubMed. Retrieved January 18, 2026, from [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. (n.d.). RSC Publishing. Retrieved January 18, 2026, from [Link]

  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. (n.d.). Retrieved January 18, 2026, from [Link]

  • Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances. (n.d.). National Institutes of Health (NIH). Retrieved January 18, 2026, from [Link]

  • An Explanation of Substituent Effects. (2022). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • How is the acetoxy group ortho/para-directing in electrophilic aromatic substitution? (2017). Retrieved January 18, 2026, from [Link]

  • Biodegradation of fluorinated alkyl substances. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • PFAS Degradation/Transformation Examples. (2019). Toxics Use Reduction Institute. Retrieved January 18, 2026, from [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. Retrieved January 18, 2026, from [Link]

  • Directive Influence of Groups on Electrophilic Aromatic Substitution. (n.d.). Aakash Institute. Retrieved January 18, 2026, from [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • Understanding Ortho, Para, and Meta Directors. (2018). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of 2'-Acetyl-4-fluoro-3-methylbiphenyl: Suzuki-Miyaura Coupling vs. Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the synthesis of complex biaryl compounds is a critical endeavor. The molecule 2'-Acetyl-4-fluoro-3-methylbiphenyl serves as a valuable intermediate, embodying a structural motif common in pharmacologically active agents. This guide provides an in-depth, objective comparison of two prominent synthetic strategies for its creation: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and the classic Friedel-Crafts acylation. This analysis, grounded in mechanistic principles and supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.

The Target Molecule: this compound

This compound is a biaryl ketone with the chemical formula C15H13FO and a molecular weight of 228.26 g/mol .[1] Its structure, featuring a substituted biphenyl core, is a key pharmacophore in various areas of drug discovery. The strategic placement of the acetyl, fluoro, and methyl groups necessitates a regioselective and efficient synthetic approach.

Strategic Disconnection and Synthetic Pathways

Two primary retrosynthetic disconnections of the biphenyl C-C bond lead to two distinct and widely practiced synthetic routes:

  • Suzuki-Miyaura Coupling: This modern approach involves the formation of the biaryl bond through a palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid or ester.[2]

  • Friedel-Crafts Acylation: This traditional method relies on the electrophilic aromatic substitution of a pre-formed biphenyl scaffold with an acylating agent.[3]

This guide will now delve into the mechanistic intricacies and practical considerations of each pathway.

Pathway 1: The Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura coupling has become one of the most utilized C-C bond-forming reactions in the pharmaceutical industry due to its mild conditions, high functional group tolerance, and the generation of non-toxic byproducts.[4][5]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] A palladium(0) species is the active catalyst that enters the cycle.

  • Oxidative Addition: The cycle begins with the insertion of the Pd(0) catalyst into the carbon-halogen bond of an aryl halide, forming a Pd(II) complex.[8]

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center, displacing the halide.[9]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biphenyl product and regenerating the Pd(0) catalyst.[8]

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)(Ar')L2->Product Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

Reactants:

  • (2-acetylphenyl)boronic acid

  • 4-Bromo-1-fluoro-2-methylbenzene

  • Palladium catalyst (e.g., Pd(PPh3)4)[7]

  • Base (e.g., K2CO3)[7]

  • Solvent (e.g., 1,4-dioxane/water mixture)[7]

Procedure:

  • A flame-dried round-bottom flask is charged with (2-acetylphenyl)boronic acid (1.2 equivalents), 4-bromo-1-fluoro-2-methylbenzene (1.0 equivalent), potassium carbonate (2.0 equivalents), and the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh3)4).[7]

  • The flask is evacuated and backfilled with an inert gas (e.g., argon) multiple times.

  • A deoxygenated solvent mixture of 1,4-dioxane and water is added.[7]

  • The reaction mixture is heated (typically to 80-100 °C) and stirred for a specified time (e.g., 12-24 hours), with reaction progress monitored by TLC or LC-MS.[7]

  • Upon completion, the reaction is cooled to room temperature, and water is added. The mixture is then extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield this compound.

Pathway 2: The Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring via electrophilic aromatic substitution.[10]

Mechanistic Overview

The reaction proceeds through the generation of a highly electrophilic acylium ion.[11][12]

  • Formation of the Acylium Ion: A strong Lewis acid, such as aluminum chloride (AlCl₃), coordinates to the acyl chloride, facilitating the cleavage of the carbon-chlorine bond to form a resonance-stabilized acylium ion.[13]

  • Electrophilic Attack: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic acylium ion to form a resonance-stabilized carbocation intermediate (an arenium ion or σ-complex).[11]

  • Deprotonation: A weak base (e.g., AlCl₄⁻) removes a proton from the arenium ion, restoring aromaticity and yielding the final ketone product.[14] The Lewis acid catalyst is regenerated in this step.[14]

Friedel_Crafts_Mechanism Acyl_Chloride R-CO-Cl Acylium_Ion [R-C=O]+ Acyl_Chloride->Acylium_Ion + AlCl3 Lewis_Acid AlCl3 Lewis_Acid->Acylium_Ion Arenium_Ion [Ar(H)(COR)]+ Acylium_Ion->Arenium_Ion Aromatic_Ring Ar-H Aromatic_Ring->Arenium_Ion + [R-C=O]+ Product Ar-COR Arenium_Ion->Product - H+

Sources

A Senior Application Scientist's Guide to Fluorinated vs. Non-Fluorinated Biphenyl Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Biphenyl Scaffold and the Fluorine Advantage

The biphenyl moiety is a privileged structure in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, agrochemicals, and organic electronics.[1][2] Its rigid, planar structure provides an excellent scaffold for orienting functional groups in three-dimensional space to achieve precise molecular recognition. However, unsubstituted biphenyls often suffer from rapid metabolic degradation, primarily through cytochrome P450-mediated hydroxylation, and may possess suboptimal physicochemical properties for drug development.

This guide provides a comparative analysis of non-fluorinated biphenyl precursors and their fluorinated counterparts. We will delve into the profound impact of fluorine substitution on molecular properties, synthetic strategies, and overall performance in a research and development context. The strategic introduction of fluorine can dramatically enhance a molecule's drug-like properties, but it also introduces unique synthetic challenges.[3][4] Understanding the trade-offs between these two classes of precursors is critical for researchers, scientists, and drug development professionals aiming to optimize their molecular design and synthesis workflows.

The Transformative Impact of Fluorination: A Mechanistic Overview

Fluorine is the most electronegative element, yet it is only slightly larger than hydrogen (van der Waals radii of 1.47 Å vs. 1.20 Å, respectively).[5] This unique combination of properties allows it to act as a "super-hydrogen," imparting significant electronic changes with minimal steric penalty. The introduction of fluorine into a biphenyl scaffold can productively influence a wide array of molecular properties.[6]

  • Metabolic Stability: One of the most common applications of fluorination is to block metabolic "hot spots."[7] Aromatic C-H bonds, particularly at the para-position, are susceptible to oxidation by cytochrome P450 enzymes. Replacing a hydrogen atom with a fluorine atom, which is bound to carbon by one of the strongest single bonds in organic chemistry, effectively prevents this hydroxylation, thereby increasing the molecule's metabolic half-life and bioavailability.[7][8]

  • Lipophilicity (LogP): The effect of fluorine on lipophilicity is context-dependent. While fluorination of an aromatic ring generally increases lipophilicity, which can enhance membrane permeability, extensive fluorination can sometimes lead to decreased solubility.[7][9] This modulation allows for the fine-tuning of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Acidity/Basicity (pKa): Due to its powerful electron-withdrawing nature, fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[4][5] For instance, fluorinating a biphenyl aniline can reduce the basicity of the amino group, which may improve cell membrane permeation and bioavailability.[4]

  • Conformational Control & Binding Affinity: Fluorine substitution can alter the torsional angle between the two phenyl rings of the biphenyl scaffold (atropisomerism).[10][11] This conformational restriction can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target.[4][12] Furthermore, the C-F bond can participate in favorable non-covalent interactions, such as with protein backbone amides, further enhancing binding.[13]

Diagram: Metabolic Blocking via Aromatic Fluorination

The following diagram illustrates how fluorine substitution can shield a biphenyl scaffold from oxidative metabolism.

cluster_0 Non-Fluorinated Biphenyl cluster_1 Fluorinated Biphenyl Biphenyl Biphenyl Scaffold (C-H bond) P450 Cytochrome P450 Enzymes Biphenyl->P450 Oxidation Metabolite Hydroxylated Metabolite (Rapid Clearance) P450->Metabolite FBiphenyl Fluorinated Biphenyl (C-F bond) FP450 Cytochrome P450 Enzymes FBiphenyl->FP450 Oxidation Resistant NoReaction Metabolism Blocked (Increased Half-Life) FP450->NoReaction

Caption: Fluorination at a metabolically labile C-H bond prevents P450 oxidation.

Synthesis of Biphenyl Precursors: A Comparative Perspective

The Suzuki-Miyaura cross-coupling reaction is the preeminent method for constructing both fluorinated and non-fluorinated biphenyls due to its functional group tolerance and mild reaction conditions.[14][15] However, the electronic properties of the coupling partners significantly influence the reaction's success.

Non-Fluorinated Biphenyls: The synthesis of non-fluorinated biphenyls via Suzuki coupling is generally straightforward. The reaction typically involves the coupling of an aryl halide (bromide or iodide) with an arylboronic acid in the presence of a palladium catalyst, a base, and a suitable solvent system.[16][17]

Fluorinated Biphenyls: The synthesis of highly fluorinated biphenyls presents greater challenges.[1] Fluorine atoms are strongly electron-withdrawing, which makes the corresponding aryl halides electron-poor. This can slow down the initial oxidative addition step of the palladium catalyst to the C-X bond, which is often the rate-limiting step in the catalytic cycle.[1][18] Consequently, more reactive catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos), higher temperatures, or microwave irradiation may be required to achieve good yields.[19] Conversely, fluorinated arylboronic acids can be more reactive in the transmetalation step.

Diagram: Suzuki-Miyaura Catalytic Cycle Challenges

This diagram highlights the key step in the Suzuki-Miyaura cycle affected by fluorination of the aryl halide.

pd0 Pd(0)L2 (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add + Ar-X pd2_complex Ar-Pd(II)-X(L2) Complex oxidative_add->pd2_complex note This step is often slower for electron-poor (fluorinated) Ar-X. oxidative_add->note transmetalation Transmetalation pd2_complex->transmetalation + Ar'-B(OH)2 (Base) diorgano_complex Ar-Pd(II)-Ar'(L2) Complex transmetalation->diorgano_complex reductive_elim Reductive Elimination diorgano_complex->reductive_elim product Ar-Ar' (Biphenyl Product) reductive_elim->product product->pd0 Catalyst Regeneration

Caption: The oxidative addition step is often challenging for fluorinated aryl halides.

Comparative Analysis of Physicochemical Properties

The table below summarizes the predicted or experimentally determined differences in key physicochemical properties between a generic non-fluorinated biphenyl precursor and its fluorinated analog.

PropertyNon-Fluorinated BiphenylFluorinated Biphenyl (mono-fluoro)Rationale & Impact
Molecular Weight LowerHigher (+18 Da per F)Affects diffusion and formulation properties.
Lipophilicity (cLogP) ~4.0 (Biphenyl)~4.4 (4-Fluorobiphenyl)Generally increases, enhancing membrane permeability but potentially reducing aqueous solubility.[7]
Metabolic Stability LowerHigherC-F bond strength prevents enzymatic oxidation, increasing in vivo half-life.[7][8]
Acidity of Proximal Groups NormalIncreasedFluorine's inductive effect lowers the pKa of nearby functional groups (e.g., phenols, anilines).[5]
Dipole Moment LowHigherThe polar C-F bond increases the molecular dipole moment, which can influence crystal packing and receptor interactions.[4]
Rotational Barrier LowerHigherOrtho-fluorine substitution increases the barrier to rotation around the biphenyl axis, affecting conformation.[10][11]

Experimental Protocols

The following protocols provide a starting point for the synthesis and analysis of biphenyl compounds. Note: These are general procedures and may require optimization for specific substrates. Always perform a thorough risk assessment before starting any chemical reaction.

Protocol 1: Suzuki-Miyaura Coupling (Conventional Heating)

This protocol outlines a general procedure for coupling an aryl halide with an arylboronic acid.

Materials:

  • Aryl Halide (1.0 eq)

  • (Fluorinated or Non-fluorinated) Phenylboronic Acid (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/H₂O 10:1 or Dioxane/H₂O 4:1)

  • Schlenk flask, condenser, magnetic stirrer, inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), phenylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (5 mol%).

  • Seal the flask with a septum and evacuate and backfill with inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. For electron-poor (fluorinated) aryl halides, a more active catalyst (e.g., using an SPhos ligand) and higher temperatures may be necessary.[16]

  • Monitor the reaction progress by TLC or LC-MS. Reactions can take from a few hours to 24 hours.[18]

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biphenyl product.

Protocol 2: ¹⁹F NMR Analysis of Fluorinated Biphenyls

¹⁹F NMR is an indispensable tool for characterizing fluorinated compounds due to its high sensitivity, 100% natural abundance, and wide chemical shift range.[20][21]

Materials:

  • Fluorinated biphenyl sample (~5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • NMR spectrometer with a fluorine probe

Procedure:

  • Dissolve the purified fluorinated biphenyl sample in the appropriate deuterated solvent in an NMR tube.

  • Acquire a standard ¹H NMR spectrum to confirm the overall structure.

  • Switch the spectrometer to the ¹⁹F channel. No external standard is strictly necessary for routine analysis, but for precise chemical shift reporting, a reference compound can be used.[21]

  • Acquire a ¹⁹F NMR spectrum. A simple one-pulse experiment is usually sufficient. Note the chemical shift (δ) in ppm and the coupling patterns (J-coupling to nearby protons, ¹H-¹⁹F coupling).[22]

  • The chemical shift provides information about the electronic environment of the fluorine atom.[21]

  • The coupling constants provide valuable structural information, helping to confirm the position of the fluorine atom on the aromatic ring.[14][15]

  • For more complex structures, advanced 2D NMR experiments like ¹H-¹⁹F HETCOR can be used to definitively assign correlations.

Conclusion and Future Outlook

The choice between fluorinated and non-fluorinated biphenyl precursors is a strategic decision dictated by the specific goals of a research program. Non-fluorinated precursors offer synthetic simplicity and are ideal for initial scaffold exploration or when metabolic stability is not a primary concern.

Conversely, fluorinated precursors are powerful tools for overcoming common drug development hurdles like rapid metabolism and suboptimal ADME properties.[6][9] The strategic incorporation of fluorine can unlock significant improvements in potency, selectivity, and pharmacokinetics.[12] While their synthesis can be more challenging, requiring specialized catalysts and conditions, the payoff in terms of improved compound performance is often substantial.

Advances in synthetic methodology, particularly in late-stage fluorination and the development of more robust cross-coupling catalysts, continue to make these valuable precursors more accessible.[1][23] As our understanding of the nuanced effects of fluorine in biological systems grows, the rational design and application of fluorinated biphenyls will undoubtedly continue to be a cornerstone of modern drug discovery and materials science.

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • Kirk, K. L. (2006). Selective Fluorination in Drug Design and Development: An Overview of Biochemical Rationales. Current Topics in Medicinal Chemistry, 6(14), 1447-1456.
  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery, 3(3), 257-269.
  • Chandra, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure, 1283, 135258.
  • Al-Blewi, F. F., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5488.
  • Key, J., et al. (2021).
  • Request PDF. (2014). Fluorination Methods for Drug Discovery and Development. Expert Opinion on Drug Discovery.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides. BenchChem.
  • Bolte, M., et al. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12347-12356.
  • Al-Masum, M. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18585-18625.
  • Khan, A., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29205-29218.
  • Jyothi K., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances.
  • Request PDF. (2016). Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach.
  • Leroux, F. (2004). Atropisomerism, biphenyls, and fluorine: a comparison of rotational barriers and twist angles. Chembiochem, 5(5), 644-649.
  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3428-3439.
  • Sreedevi, A., & Namboothiri, I. N. N. (2018). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. Organic & Biomolecular Chemistry, 16(31), 5695-5703.
  • Khan, A., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
  • Al-Masum, M. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances.
  • Xing, L., et al. (2019). Case studies of fluorine in drug discovery. Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals, 181-211.
  • Leroux, F. (2004). Atropisomerism, Biphenyls, and Fluorine: A Comparison of Rotational Barriers and Twist Angles. ChemBioChem.
  • Chwastek, J., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • Tigreros, A., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(32), 6966-6971.
  • Chwastek, J., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9896-9907.
  • Taanman, E. R., et al. (2012). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. European Journal of Organic Chemistry, 2012(19), 3629-3638.
  • Bolte, M., et al. (2017).
  • Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.
  • Kaiser, M. A., et al. (2015). Selecting reliable physicochemical properties of perfluoroalkyl and polyfluoroalkyl substances (PFASs) based on molecular descriptors. Chemosphere, 129, 15-22.
  • ITRC. (2020). Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. ITRC.org.
  • Request PDF. (2014). Selecting reliable physicochemical properties of perfluoroalkyl and polyfluoroalkyl substances (PFASs) based on molecular descriptors. Chemosphere.

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Purity analysis of synthetic 2'-Acetyl-4-fluoro-3-methylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Comparative Guide to the Purity Analysis of 2'-Acetyl-4-fluoro-3-methylbiphenyl

In the landscape of pharmaceutical development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy for the final Active Pharmaceutical Ingredient (API). This compound is a key intermediate whose impurity profile can directly impact the downstream manufacturing process and the quality of the resulting drug product. This guide provides an in-depth comparison of analytical methodologies for the robust purity analysis of this compound, grounded in established scientific principles and regulatory expectations.

The Analytical Imperative: Why Purity Matters

This compound (MW: 228.26 g/mol ) is a substituted biphenyl ketone.[1][2][3] The impurities in such a compound are typically categorized as:

  • Process-Related Impurities: Unreacted starting materials, intermediates from side reactions, or reagents from the synthetic route. For instance, Friedel-Crafts or Suzuki coupling reactions used in its synthesis can generate isomeric byproducts or homocoupled products.[1]

  • Degradation Products: Impurities formed by the degradation of the intermediate under specific storage or process conditions.

  • Residual Solvents: Organic volatile impurities remaining from the synthesis and purification steps.

Controlling these impurities is mandated by regulatory bodies like the ICH and FDA, as their presence can affect the stability, safety, and efficacy of the final API.[4][5] Therefore, a validated, selective, and sensitive analytical strategy is indispensable.

A Comparative Overview of Core Analytical Techniques

The selection of an analytical technique is dictated by the physicochemical properties of the analyte and the specific information required (quantification vs. identification). For a non-volatile, UV-active small molecule like this compound, the primary analytical tools are chromatographic and spectroscopic.

TechniquePrimary ApplicationSuitability for AnalyteCommon Detector(s)Key Strengths & Limitations
RP-HPLC Purity/Impurity Quantification Excellent: Ideal for non-volatile, soluble organic molecules.UV/Diode Array (DAD)Strengths: High resolution, robust, highly reproducible, excellent for quantification.[6][7] Limitations: Does not inherently provide structural information.
GC Volatile Impurity AnalysisLimited: Analyte is not sufficiently volatile. Suitable for residual solvents or volatile starting materials.Flame Ionization (FID), Mass Spectrometry (MS)Strengths: Excellent for separating volatile and semi-volatile compounds.[8][9] Limitations: Requires analyte volatility or derivatization, potential for thermal degradation.
LC-MS Impurity Identification Excellent: Couples the separation power of HPLC with the identification power of MS.Mass Spectrometer (e.g., Quadrupole, TOF)Strengths: Provides molecular weight data for unknown peaks, enabling rapid impurity identification.[10][11] Limitations: Response factors can vary, making it less ideal for primary quantification without specific standards.
NMR Structural Elucidation Essential: Unrivaled for confirming the structure of the main compound and identifying unknown impurities.N/AStrengths: Provides definitive structural information and can identify isomers.[12][13][14] Limitations: Low sensitivity, not suitable for quantifying trace impurities directly in a mixture.

Based on this comparison, a multi-faceted approach is optimal. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the cornerstone for purity determination and impurity quantification. This is complemented by Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification of unknown impurities and Nuclear Magnetic Resonance (NMR) for definitive structural confirmation of the target molecule and isolated impurities.

Workflow for Comprehensive Purity Analysis

A robust analytical workflow ensures that all potential impurities are detected, identified, and quantified. This integrated approach leverages the strengths of multiple techniques.

G cluster_0 Phase 1: Method Development & Initial Analysis cluster_1 Phase 2: Impurity Characterization cluster_2 Phase 3: Method Validation & Routine Use Dev HPLC-UV/DAD Method Development & Optimization Initial Initial Purity Screen of Synthetic Batch Dev->Initial Optimized Method Validate ICH Method Validation (Specificity, Linearity, LOQ, etc.) Dev->Validate LCMS LC-MS Analysis for Peak Identification Initial->LCMS Peaks for Identification Isolate Preparative HPLC (If necessary) LCMS->Isolate Unknowns > Threshold Impurity_ID Confirmed Impurity Structures NMR NMR Structural Elucidation Isolate->NMR NMR->Impurity_ID Routine Routine QC Analysis (Batch Release) Validate->Routine Validated Method

Caption: Integrated workflow for purity analysis of pharmaceutical intermediates.

Gold Standard Protocol: RP-HPLC for Purity Determination

This section details a robust, self-validating RP-HPLC method suitable for the quantitative analysis of this compound and its non-volatile impurities.

Instrumentation and Consumables
  • HPLC System: A quaternary or binary HPLC system with a UV/DAD detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric Acid (ACS grade).

  • Glassware: Class A volumetric flasks and pipettes.

Chromatographic Conditions
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    20.0 80
    25.0 80
    25.1 40

    | 30.0 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

  • Injection Volume: 10 µL.

Sample and Standard Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be analyzed.

System Suitability and Validation

Before any sample analysis, the system's performance must be verified. This protocol is designed to be self-validating by incorporating system suitability tests (SST) and adhering to ICH validation principles.[4][15]

G cluster_0 Method Validation Workflow (ICH Guidelines) Specificity Specificity (Discrimination from impurities) Linearity Linearity & Range Specificity->Linearity LOQ LOD & LOQ (Sensitivity) Linearity->LOQ Accuracy Accuracy (% Recovery) LOQ->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Minor parameter changes) Precision->Robustness Validation_Complete Validated Method Robustness->Validation_Complete

Sources

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the precise structural elucidation of novel molecular entities is paramount. Substituted biphenyls, for instance, represent a core scaffold in numerous pharmaceuticals and advanced materials, where subtle changes in substitution patterns can dramatically alter biological activity or physical properties. This guide provides an in-depth comparative analysis of the spectroscopic data for 2'-Acetyl-4-fluoro-3-methylbiphenyl, a compound of interest due to its unique combination of electron-withdrawing and donating groups.

Our approach is rooted in the fundamental principles of spectroscopic interpretation, comparing the target molecule's expected data against well-characterized, structurally related compounds. This methodology not only facilitates the verification of synthesis but also deepens our understanding of structure-property relationships. We will dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, we will examine ¹H, ¹³C, and ¹⁹F NMR spectra, as each provides a unique and complementary piece of the structural puzzle.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures data reproducibility and quality.

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Chloroform-d). The choice of solvent is critical as it must dissolve the compound without contributing interfering signals in the spectral regions of interest. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). A higher field strength provides better signal dispersion and resolution, which is crucial for unambiguously assigning signals in complex aromatic systems.

  • ¹H NMR Acquisition: Acquire data with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. Key parameters include a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Due to the low natural abundance of the ¹³C isotope, a greater number of scans (typically 128 or more) is required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

  • ¹⁹F NMR Acquisition: This is a highly sensitive nucleus. A typical acquisition requires only a few scans. The chemical shifts are referenced to an external standard like CFCl₃.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing a Weigh Analyte (5-10 mg) b Add CDCl3 (0.6 mL) a->b c Add TMS Standard b->c d Vortex to Dissolve c->d e Tune & Shim Spectrometer d->e f Acquire ¹H Spectrum e->f g Acquire ¹³C Spectrum e->g h Acquire ¹⁹F Spectrum e->h i Fourier Transform f->i g->i h->i j Phase Correction i->j k Baseline Correction j->k l Reference to TMS k->l m Integration & Peak Picking l->m

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Comparative Analysis

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments.

CompoundAcetyl Protons (δ, ppm)Methyl Protons (δ, ppm)Aromatic Protons (δ, ppm)
This compound (Predicted)~2.65 (s, 3H)~2.35 (s, 3H)~7.00 - 7.80 (m, 7H)
4-Acetylbiphenyl[1][2]2.62 (s, 3H)N/A7.37 - 8.08 (m, 9H)
4-Fluorobiphenyl[1]N/AN/A7.05 - 7.61 (m, 9H)
4-Methylbiphenyl[1]N/A2.41 (s, 3H)7.19 - 7.42 (m, 9H)
  • Acetyl Protons: The singlet for the acetyl group's methyl protons in the target compound is predicted to be around 2.65 ppm. This is consistent with the value for 4-acetylbiphenyl (2.62 ppm)[1][2]. The chemical shift is downfield from typical alkyl protons due to the deshielding effect of the adjacent carbonyl group.

  • Methyl Protons: The methyl group on the fluorinated ring is predicted around 2.35 ppm, slightly deshielded compared to toluene but in line with 4-methylbiphenyl (2.41 ppm)[1].

  • Aromatic Protons: The aromatic region (7.00-7.80 ppm) will be complex. The fluorine atom, being highly electronegative, will deshield adjacent protons and introduce characteristic splitting patterns (coupling). Protons ortho to the fluorine will appear as a triplet or doublet of doublets due to coupling with both the fluorine and adjacent protons. Protons ortho to the acetyl group will be the most deshielded (furthest downfield) due to the strong electron-withdrawing nature of the carbonyl.

¹³C NMR Comparative Analysis

¹³C NMR provides a map of the carbon skeleton. The chemical shift of each carbon is highly sensitive to its electronic environment.

CompoundCarbonyl C (δ, ppm)Acetyl C (δ, ppm)Methyl C (δ, ppm)Aromatic C (δ, ppm)
This compound (Predicted)~197.5~26.8~20.5~115 - 163 (multiple signals, including C-F coupling)
4-Acetylbiphenyl[1]197.426.7N/A127.0 - 145.5
4-Fluorobiphenyl[1]N/AN/AN/A115.6 (d, J=21 Hz) - 162.4 (d, J=247 Hz)
  • Carbonyl Carbon: The carbonyl carbon of the acetyl group is expected to resonate around 197.5 ppm, a characteristic region for aromatic ketones[3]. This value is almost identical to that of 4-acetylbiphenyl (197.4 ppm), indicating that the substituents on the other ring have a negligible effect on its chemical shift[1].

  • Aromatic Carbons & C-F Coupling: The most significant feature will be the large coupling constant between the fluorine atom and the carbon it is directly attached to (¹JCF). For 4-fluorobiphenyl, this value is a remarkable 247 Hz, resulting in a doublet centered at 162.4 ppm[1]. A similar large doublet is predicted for the target compound. Carbons two and three bonds away will also show smaller C-F couplings (²JCF and ³JCF), which is a definitive diagnostic tool for identifying fluorinated aromatics. The presence of the electron-donating methyl group will slightly shield the carbons on its ring, while the acetyl group will deshield the carbons on its ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, which vibrate at characteristic frequencies upon absorbing infrared radiation.

Experimental Protocol: ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, convenient alternative to traditional KBr pellets.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry.

  • Background Scan: Perform a background scan to record the ambient spectrum (e.g., CO₂, water vapor), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Lower the pressure arm to ensure firm contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the 4000-400 cm⁻¹ range.

IR_Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum (4000-400 cm⁻¹) D->E F Process Data (Baseline & ATR Correction) E->F

Caption: A typical experimental workflow for acquiring an ATR-IR spectrum.

IR Absorption Comparative Analysis

The key diagnostic peaks are the C=O stretch of the ketone and vibrations associated with the substituted aromatic rings.

CompoundC=O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-H Stretch (Aromatic/Aliphatic) (cm⁻¹)
This compound (Predicted)~1685~1250 - 1100~1600, ~1500, ~1450>3000 (Aromatic), <3000 (Aliphatic)
4-Acetylbiphenyl~1675 - 1685[4]N/A~1605, ~1485>3000 (Aromatic), <3000 (Aliphatic)
Acetophenone (Reference Aromatic Ketone)[4]1686N/A~1600, ~1450>3000 (Aromatic), <3000 (Aliphatic)
  • Carbonyl (C=O) Stretch: The most intense and diagnostically significant peak will be the C=O stretch. For aromatic ketones, this absorption is typically found in the 1680-1700 cm⁻¹ range[5]. Conjugation with the aromatic ring weakens the C=O double bond, lowering its stretching frequency compared to a saturated ketone (~1715 cm⁻¹)[6]. The predicted value of ~1685 cm⁻¹ for the target compound is in excellent agreement with reference aromatic ketones like acetophenone (1686 cm⁻¹)[4].

  • Aromatic C=C Stretches: Multiple sharp absorptions in the 1450-1600 cm⁻¹ region are characteristic of the C=C bond stretching within the aromatic rings.

  • C-F Stretch: A strong absorption band in the 1100-1250 cm⁻¹ region is expected for the C-F bond stretch, providing clear evidence of the fluorine substituent.

  • C-H Stretches: Absorptions just above 3000 cm⁻¹ correspond to aromatic C-H stretching, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the acetyl and methyl groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns upon ionization.

Experimental Protocol: GC-MS with Electron Ionization (EI)
  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject a small volume (1 µL) into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms). The GC separates the analyte from any impurities before it enters the mass spectrometer.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, high-energy electrons (typically 70 eV) bombard the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•).

  • Mass Analysis: The molecular ion and any fragment ions formed by its decomposition are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

MS_Workflow A Prepare Dilute Sample Solution B Inject into GC A->B C Separate on Capillary Column B->C D Enter MS Ion Source (EI, 70 eV) C->D E Generate M⁺• and Fragment Ions D->E F Separate Ions by m/z E->F G Detect Ions & Generate Spectrum F->G

Caption: General workflow for compound analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

MS Fragmentation Comparative Analysis

The molecular formula of this compound is C₁₅H₁₃FO, giving it a molecular weight of 228.26 g/mol [7].

CompoundMolecular Ion (M⁺•) (m/z)Key Fragment Ions (m/z)Interpretation of Fragmentation
This compound (Predicted)228213, 185, 170Loss of •CH₃ (M-15), followed by loss of CO (M-15-28). Direct loss of •COCH₃ is less likely.
4-Acetylbiphenyl[8]196181, 152Loss of •CH₃ (M-15) to form a stable acylium ion; subsequent loss of CO to form biphenyl cation.
  • Molecular Ion (M⁺•): A prominent peak at m/z = 228 is expected, corresponding to the intact radical cation. This peak confirms the molecular weight of the compound.

  • Key Fragmentation Pathways: In EI-MS, fragmentation is driven by the formation of stable ions. For aromatic ketones, a primary fragmentation pathway is the alpha-cleavage, leading to the loss of one of the groups attached to the carbonyl.

    • Loss of a Methyl Radical (M-15): The most common initial fragmentation for acetyl-containing compounds is the loss of the methyl radical (•CH₃, 15 Da) to form a very stable acylium ion. We predict a strong peak at m/z = 213 (228 - 15). This is analogous to the M-15 peak (m/z 181) seen in the spectrum of 4-acetylbiphenyl[8].

    • Loss of Carbon Monoxide (from M-15): The resulting acylium ion (m/z 213) can then lose a neutral molecule of carbon monoxide (CO, 28 Da) to form a substituted biphenyl cation. This would yield a peak at m/z = 185 (213 - 28). This two-step process is a hallmark of aromatic methyl ketones.

    • Other Fragments: A fragment at m/z = 170 could arise from the loss of a fluorine atom from the m/z 185 ion, though this is generally less favorable than the initial cleavages. Fragmentation of the biphenyl ring system itself can also occur but typically results in less intense peaks[9][10].

Conclusion

This guide outlines the expected spectroscopic characteristics of this compound based on a comparative analysis with structurally simpler analogues. By understanding the individual contributions of the acetyl, fluoro, and methyl substituents to the NMR, IR, and MS spectra, researchers can confidently verify the structure of this and related complex molecules. The provided protocols represent best practices in analytical chemistry, ensuring the generation of high-quality, reproducible data essential for advancing research and development.

References

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  • Grimm, F. A., et al. (2013). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PubMed Central. Retrieved from [Link]

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A Comparative Guide to HPLC Method Validation for the Purity of 2'-Acetyl-4-fluoro-3-methylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2'-Acetyl-4-fluoro-3-methylbiphenyl, a key intermediate in pharmaceutical synthesis. We will objectively compare the performance of a developed stability-indicating HPLC method against potential analytical alternatives and provide the supporting experimental data and scientific rationale essential for researchers, scientists, and drug development professionals.

The Critical Role of Purity Analysis in Drug Development

In the synthesis of Active Pharmaceutical Ingredients (APIs), the purity of chemical intermediates is paramount. Impurities, even in trace amounts, can have significant impacts on the safety, efficacy, and stability of the final drug product. Therefore, a robust, validated analytical method to assess the purity of key intermediates like this compound is not just a regulatory requirement, but a cornerstone of quality by design (QbD).

This guide will walk through the development and validation of a stability-indicating HPLC method, a technique that can separate and quantify the main compound from its potential degradation products and process-related impurities. The principles and protocols described herein are grounded in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) on the Validation of Analytical Procedures.[1][2][3][4]

Method Development: A Scientifically Sound Approach

The development of a robust HPLC method for a novel compound like this compound requires a systematic approach. Our strategy was informed by the physicochemical properties of the analyte and data from structurally similar compounds, such as flurbiprofen, a well-studied fluorobiphenyl derivative.[5][6][7][8][9][10]

Analyte Properties and Chromatographic Considerations

This compound is a non-polar, aromatic compound. This inherent hydrophobicity makes reversed-phase HPLC the ideal analytical choice. A biphenyl stationary phase was selected over a traditional C18 column to enhance the separation of aromatic compounds through π-π interactions, offering orthogonal selectivity.[11][12]

Optimized HPLC Method

After rigorous experimentation, the following HPLC conditions were established to provide optimal separation, peak shape, and sensitivity.

ParameterCondition
Column Biphenyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A to 30% A over 15 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Rationale for Selection: The biphenyl column provides unique selectivity for aromatic analytes.[11][12] The gradient elution with acetonitrile and acidified water ensures efficient elution of the main peak while also resolving potential polar and non-polar impurities. A detection wavelength of 254 nm was chosen based on the UV spectrum of the analyte, providing a strong chromophoric response.

Method Validation: A Comprehensive Protocol

The developed HPLC method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3][4]

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate this, forced degradation studies were conducted to intentionally degrade this compound under various stress conditions.[5][6][8][13]

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: 1 mL of a 1 mg/mL solution of the analyte in diluent was mixed with 1 mL of 1N HCl and heated at 80°C for 4 hours.

  • Base Hydrolysis: 1 mL of a 1 mg/mL solution of the analyte in diluent was mixed with 1 mL of 1N NaOH and kept at room temperature for 2 hours.

  • Oxidative Degradation: 1 mL of a 1 mg/mL solution of the analyte in diluent was mixed with 1 mL of 30% H₂O₂ and kept at room temperature for 24 hours.

  • Thermal Degradation: A solid sample of the analyte was kept in a hot air oven at 105°C for 48 hours.

  • Photolytic Degradation: A solution of the analyte (1 mg/mL in diluent) was exposed to UV light (254 nm) for 24 hours.

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions Analyte This compound Acid Acid Hydrolysis (1N HCl, 80°C) Analyte->Acid Base Base Hydrolysis (1N NaOH, RT) Analyte->Base Oxidation Oxidative (30% H2O2, RT) Analyte->Oxidation Thermal Thermal (105°C, Solid) Analyte->Thermal Photo Photolytic (UV Light, 254 nm) Analyte->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Peak Purity Assessment Mass Balance Calculation Analysis->Results G cluster_0 HPLC Method Validation Parameters Specificity Specificity (Forced Degradation) Linearity Linearity (r² > 0.999) Specificity->Linearity Accuracy Accuracy (% Recovery) Specificity->Accuracy Precision Precision (% RSD) Specificity->Precision Linearity->Accuracy Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio) Precision->LOD_LOQ Robustness Robustness (Parameter Variation) Precision->Robustness

Figure 2: Interrelation of HPLC validation parameters.

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for purity analysis of non-volatile organic compounds, other techniques could be considered.

TechniqueAdvantagesDisadvantages for this Application
Gas Chromatography (GC) High resolution for volatile compounds.This compound is not sufficiently volatile for direct GC analysis without derivatization, which adds complexity and potential for error.
Thin-Layer Chromatography (TLC) Simple, low-cost screening tool.Not quantitative, lower resolution compared to HPLC, making it unsuitable for accurate purity determination and separation of closely related impurities. [1]
Capillary Electrophoresis (CE) High efficiency, small sample volume.May have lower sensitivity for neutral compounds like this compound compared to HPLC with UV detection. Method development can be more complex.
Supercritical Fluid Chromatography (SFC) Fast separations, environmentally friendly.Instrumentation is less common than HPLC in many QC labs. Method development expertise may be limited.

The validated HPLC method presented here offers the best combination of specificity, sensitivity, accuracy, and robustness for the routine quality control and purity assessment of this compound.

Conclusion

This guide has detailed a comprehensive, scientifically sound, and validated stability-indicating HPLC method for the purity analysis of this compound. The method demonstrates excellent specificity, linearity, accuracy, precision, and robustness, making it suitable for its intended purpose in a regulated pharmaceutical environment. The provided experimental data and protocols serve as a valuable resource for researchers and scientists involved in the development and quality control of pharmaceutical intermediates. The comparison with alternative techniques further solidifies the choice of HPLC as the most appropriate analytical tool for this application.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Yadav, M., et al. (2023). QbD-based stability-indicating liquid chromatography (RP-HPLC) method for the determination of flurbiprofen in cataplasm. Biomedical Chromatography, 37(4), e5580. [Link]

  • Sultana, N., et al. (2014). Stability-indicating RP-HPLC method for simultaneous determination of gatifloxacin and flurbiprofen in binary combination. Latin American Journal of Pharmacy, 33(2), 348-355. [Link]

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Confirming the Structure of 2'-Acetyl-4-fluoro-3-methylbiphenyl: A Comparative Guide to Synthesis and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the unambiguous confirmation of a synthesized molecule's structure is paramount. This guide provides an in-depth technical analysis of the synthesis and structural verification of 2'-Acetyl-4-fluoro-3-methylbiphenyl, a substituted biphenyl of interest in medicinal chemistry. We will explore a primary synthetic route, the Suzuki-Miyaura coupling, and compare it with other viable methods. Furthermore, a comprehensive guide to spectroscopic analysis will be presented, complete with expected data and detailed experimental protocols, to ensure the confident identification of the target compound.

I. Synthesis of this compound

The construction of the biphenyl scaffold is most commonly achieved through palladium-catalyzed cross-coupling reactions.[1] Among these, the Suzuki-Miyaura coupling is often favored due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids.[2]

A. Proposed Primary Synthetic Route: Suzuki-Miyaura Coupling

The synthesis of this compound can be efficiently achieved by the cross-coupling of (2-acetylphenyl)boronic acid with 1-bromo-4-fluoro-3-methylbenzene.

Reaction Scheme:

The catalytic cycle for this reaction involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the desired biphenyl product and regenerate the catalyst.[2]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried round-bottom flask, add (2-acetylphenyl)boronic acid (1.2 mmol), 1-bromo-4-fluoro-3-methylbenzene (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Solvent and Base Addition: Add a 2:1 mixture of toluene and water (15 mL) followed by potassium carbonate (2.0 mmol).

  • Reaction Execution: Heat the mixture to 90 °C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.[2]

B. Comparison of Alternative Synthetic Routes

While the Suzuki-Miyaura coupling is a robust method, other cross-coupling reactions can also be employed for the synthesis of biphenyl derivatives.[3][4]

Synthetic RouteCatalystReagentsAdvantagesDisadvantagesTypical Yield (%)
Suzuki-Miyaura Coupling PalladiumAryl halide, Arylboronic acid, BaseHigh functional group tolerance, mild conditions, commercially available reagents.Boronic acids can be unstable.65-98[1]
Ullmann Reaction CopperAryl halidesDoes not require organometallic reagents.[4]Requires high temperatures, often has lower yields.Varies, often lower
Negishi Coupling Palladium or NickelAryl halide, Organozinc reagentHigh reactivity and functional group tolerance.Organozinc reagents are moisture and air-sensitive.[3]70-95
Stille Coupling PalladiumAryl halide, Organotin reagentTolerant of a wide range of functional groups.Toxicity of organotin reagents and byproducts.[3]70-95

II. Structural Confirmation by Spectroscopic Analysis

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.[5]

¹H NMR (Proton NMR): The ¹H NMR spectrum will confirm the presence and connectivity of the different proton environments in the molecule.

  • Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

    • Aromatic Protons (7.0-8.0 ppm): A series of multiplets corresponding to the seven aromatic protons. The protons on the fluoro-substituted ring will show coupling to the fluorine atom.

    • Acetyl Protons (~2.6 ppm): A singlet integrating to three protons, corresponding to the methyl group of the acetyl moiety.

    • Methyl Protons (~2.3 ppm): A singlet integrating to three protons, corresponding to the methyl group on the biphenyl ring.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the different carbon environments.

  • Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

    • Carbonyl Carbon (~198-202 ppm): A singlet corresponding to the ketone carbonyl carbon.

    • Aromatic Carbons (115-145 ppm): A series of signals for the twelve aromatic carbons. The carbon attached to the fluorine will show a large C-F coupling constant.

    • Acetyl Methyl Carbon (~29-31 ppm): A signal for the methyl carbon of the acetyl group.

    • Biphenyl Methyl Carbon (~18-20 ppm): A signal for the methyl carbon attached to the aromatic ring.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra for analysis.[6]

B. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

  • Expected Mass Spectrum Data (Electron Ionization - EI):

    • Molecular Ion (M⁺): An intense peak at m/z = 228.26, corresponding to the molecular weight of this compound.[7]

    • Fragment Ions: Characteristic fragments may include the loss of the acetyl group ([M-43]⁺) and other fragments resulting from the cleavage of the biphenyl structure. The presence of fluorine can be identified by characteristic mass losses.[8]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) to generate the molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

  • Detection: Detect the ions to generate the mass spectrum.[6]

C. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[9]

  • Expected IR Spectral Data (KBr pellet):

    • C=O Stretch (Ketone): A strong, sharp absorption band around 1680-1700 cm⁻¹. For aromatic ketones, this peak is typically found between 1300 and 1230 cm⁻¹.[10]

    • C-F Stretch: An absorption in the range of 1000-1400 cm⁻¹.

    • Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.

    • Aromatic C=C Bending: Overtone bands in the 1660 to 2000 cm⁻¹ region.[11]

    • C-H Bending (Alkyl): Absorptions around 1375 cm⁻¹ and 1450 cm⁻¹.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Data Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.[6]

III. Data Summary and Visualization

Quantitative Data Summary
Analytical TechniqueKey Expected Data
¹H NMR Aromatic H (multiplets, 7.0-8.0 ppm), Acetyl CH₃ (singlet, ~2.6 ppm), Ring CH₃ (singlet, ~2.3 ppm)
¹³C NMR C=O (~198-202 ppm), Aromatic C (115-145 ppm), Acetyl CH₃ (~29-31 ppm), Ring CH₃ (~18-20 ppm)
Mass Spectrometry Molecular Ion (M⁺) at m/z = 228.26
IR Spectroscopy Strong C=O stretch at ~1680-1700 cm⁻¹
Visualizations

Synthesis_Workflow Reactants Reactants: (2-acetylphenyl)boronic acid 1-bromo-4-fluoro-3-methylbenzene Coupling Suzuki-Miyaura Coupling Pd(PPh₃)₄, K₂CO₃ Toluene/H₂O, 90°C Reactants->Coupling Workup Aqueous Workup Ethyl Acetate Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH2 Ar'B(OH)₂ ArBOH2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation PurifiedProduct Purified Product NMR NMR Spectroscopy (¹H & ¹³C) PurifiedProduct->NMR MS Mass Spectrometry PurifiedProduct->MS IR IR Spectroscopy PurifiedProduct->IR Confirmation Structure Confirmed NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: Workflow for the spectroscopic analysis and structural confirmation.

IV. Conclusion

The successful synthesis and structural confirmation of this compound rely on a systematic approach combining a reliable synthetic method, such as the Suzuki-Miyaura coupling, with a comprehensive suite of analytical techniques. By comparing the experimental spectroscopic data (¹H NMR, ¹³C NMR, MS, and IR) with the expected values, researchers can confidently verify the identity and purity of the target compound. This guide provides the necessary framework and detailed protocols to achieve this with scientific rigor.

References

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A Comparative Guide to the Biological Activity of NK1 Antagonists Derived from Different Biphenyl Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of NK1 Receptor Antagonism and the Versatility of the Biphenyl Scaffold

The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is a well-established target in drug discovery, implicated in a range of physiological and pathological processes including pain, inflammation, depression, and chemotherapy-induced nausea and vomiting.[1][2] Antagonists of the NK1 receptor have demonstrated significant therapeutic potential, with the FDA-approved drug aprepitant being a notable success in the management of emesis.[1] The development of potent and selective non-peptide NK1 antagonists has been a major focus of medicinal chemistry efforts.

A key structural motif that has emerged in the design of various receptor antagonists is the biphenyl scaffold. This privileged structure offers a rigid framework that can be readily functionalized to explore the chemical space and optimize interactions with the target receptor. The biphenyl core allows for the precise positioning of pharmacophoric elements, influencing potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the biological activity of NK1 antagonists derived from different biphenyl precursors, offering insights into the structure-activity relationships (SAR) that govern their efficacy. We will delve into the experimental data, synthetic strategies, and the causality behind the observed biological activities, providing a valuable resource for the rational design of next-generation NK1 receptor antagonists.

The NK1 Receptor Signaling Pathway: A Target for Therapeutic Intervention

The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding of Substance P, initiates a cascade of intracellular signaling events. This primarily occurs through the Gαq pathway, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including neuronal excitation, smooth muscle contraction, and inflammatory mediator release. NK1 receptor antagonists act by competitively binding to the receptor, thereby blocking the binding of Substance P and inhibiting these downstream signaling pathways.

NK1_Signaling_Pathway cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Gq Gαq NK1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 DAG DAG Ca_release Intracellular Ca²⁺ Release PKC Protein Kinase C (PKC) Activation Cellular_Response Cellular Response (e.g., Neuronal Excitation) Antagonist Biphenyl NK1 Antagonist Antagonist->NK1R

Caption: Simplified NK1 Receptor Signaling Pathway and the Mechanism of Action of Biphenyl NK1 Antagonists.

Comparative Analysis of Biphenyl-Derived NK1 Antagonists

The versatility of the biphenyl scaffold allows for the development of NK1 antagonists with diverse chemical architectures. In this section, we will compare the biological activity of a key class of biphenyl-derived NK1 antagonists: the biphenyl-diamines, which have been explored as dual NK1/NK2 receptor antagonists.

Biphenyl-Diamine Derivatives as Dual NK1/NK2 Receptor Antagonists

Researchers at Sanofi synthesized a series of biphenyl-diamine derivatives with the aim of developing dual antagonists for both the NK1 and NK2 receptors.[3] This approach is of interest for therapeutic areas where both receptor subtypes are implicated, such as in certain inflammatory conditions. The general structure of these compounds features a central biphenyl core.

One of the key findings from this research was the identification of compounds with potent antagonist activity at both receptors. The table below summarizes the in vitro biological data for a representative compound from this series.

Compound IDBiphenyl PrecursorNK1 Receptor Affinity (IC50, nM)NK2 Receptor Affinity (IC50, nM)
Compound 1 Substituted Biphenyl-Diamine<10<50

Data sourced from a study on dual NK1/NK2 antagonists.[4]

Structure-Activity Relationship (SAR) Insights:

The study that yielded these dual antagonists highlighted several critical SAR insights:

  • The Biphenyl Core: The rigid biphenyl scaffold was essential for maintaining high affinity for both NK1 and NK2 receptors. The substitution pattern on the biphenyl rings was found to be a key determinant of both potency and the NK1/NK2 selectivity profile.

  • The Diamine Moiety: The introduction of a diamine functional group was a pivotal modification that influenced the stereochemical preference of the NK2 receptor and contributed to the dual antagonist profile.[3]

Experimental Methodologies for Evaluating NK1 Antagonist Activity

The characterization of novel NK1 antagonists relies on a suite of robust in vitro and in vivo assays. These experiments are crucial for determining the potency, selectivity, and efficacy of the synthesized compounds.

In Vitro Assays

1. Radioligand Binding Assay:

This assay is a cornerstone for determining the affinity of a compound for the NK1 receptor. It involves the use of a radiolabeled ligand that specifically binds to the receptor.

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the human NK1 receptor.

  • Incubation: Incubate the membrane preparation with a known concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P) in the presence of varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the amount of radioactivity bound to the membranes using a scintillation counter.

  • Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

2. Calcium Mobilization Assay:

This functional assay measures the ability of a compound to block Substance P-induced intracellular calcium release, a key event in the NK1 receptor signaling cascade.

Protocol:

  • Cell Culture: Culture cells stably expressing the human NK1 receptor.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation: Incubate the cells with varying concentrations of the test compound.

  • Agonist Stimulation: Stimulate the cells with a known concentration of Substance P.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence of the calcium-sensitive dye using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

  • Data Analysis: Determine the IC50 value, representing the concentration of the antagonist that produces a 50% inhibition of the agonist-induced calcium response.

Experimental_Workflow cluster_synthesis Synthesis & Characterization Biphenyl_Precursor Biphenyl Precursors Synthesis Chemical Synthesis Biphenyl_Precursor->Synthesis Purification Purification & Characterization Synthesis->Purification Biphenyl_Antagonist Biphenyl-Derived NK1 Antagonist Purification->Biphenyl_Antagonist Binding_Assay Radioligand Binding Assay (Affinity) Biphenyl_Antagonist->Binding_Assay Functional_Assay Calcium Mobilization Assay (Potency) Biphenyl_Antagonist->Functional_Assay Animal_Model Animal Models (e.g., Emesis, Pain) Biphenyl_Antagonist->Animal_Model Promising Candidates SAR_Analysis SAR Analysis & Lead Optimization Binding_Assay->SAR_Analysis IC50/Ki Functional_Assay->SAR_Analysis IC50 Efficacy_Testing Efficacy & Pharmacokinetics Animal_Model->Efficacy_Testing SAR_Analysis->Synthesis

Caption: A generalized experimental workflow for the synthesis and biological evaluation of biphenyl-derived NK1 antagonists.

In Vivo Assays

Promising candidates from in vitro screening are further evaluated in animal models to assess their efficacy and pharmacokinetic properties.

1. Gerbil Foot-Tapping Model (Antiemetic Activity):

This is a widely used model to evaluate the antiemetic potential of NK1 antagonists.

Protocol:

  • Compound Administration: Administer the test compound to gerbils via the desired route (e.g., oral or intraperitoneal).

  • Emetic Challenge: After a specific pretreatment time, administer a centrally-acting emetic agent that induces a characteristic foot-tapping behavior, which is a surrogate for emesis in this species.

  • Behavioral Observation: Observe and quantify the number of foot taps over a defined period.

  • Data Analysis: Determine the dose of the antagonist that produces a 50% reduction in the emetic-induced foot-tapping behavior (ID50).

2. Formalin-Induced Paw Licking Model (Analgesic Activity):

This model is used to assess the analgesic properties of NK1 antagonists in persistent pain.

Protocol:

  • Compound Administration: Administer the test compound to rodents.

  • Formalin Injection: Inject a dilute solution of formalin into the plantar surface of a hind paw.

  • Behavioral Observation: Observe and record the amount of time the animal spends licking or biting the injected paw during the early (acute) and late (inflammatory) phases of the response.

  • Data Analysis: Compare the paw licking time between the treated and control groups to determine the analgesic effect of the compound.

Conclusion and Future Directions

The biphenyl scaffold has proven to be a valuable template for the design of potent NK1 receptor antagonists. The comparative analysis of biphenyl-diamine derivatives demonstrates that subtle modifications to the biphenyl core and its substituents can significantly impact biological activity, offering a pathway to fine-tune potency and selectivity. The development of dual NK1/NK2 antagonists highlights the potential for creating multi-target ligands, which may offer therapeutic advantages in complex diseases.

Future research in this area should continue to explore the vast chemical space around the biphenyl nucleus. Systematic SAR studies on different classes of biphenyl precursors, including variations in the biphenyl substitution pattern, the nature of the linkers, and the appended pharmacophoric groups, will be crucial for the discovery of novel NK1 antagonists with improved efficacy, selectivity, and pharmacokinetic profiles. The integration of computational modeling and structural biology with traditional medicinal chemistry approaches will undoubtedly accelerate the design and development of the next generation of NK1-targeted therapeutics.

References

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances. [Link]

  • Reichard, G. A., Ball, Z. T., Aslanian, R., Anthes, J. C., Shih, N. Y., & Piwinski, J. J. (2000). The design and synthesis of novel NK1/NK2 dual antagonists. Bioorganic & Medicinal Chemistry Letters, 10(20), 2329–2332. [Link]

  • Hale, J. J., et al. (1998). Structural optimization affording 2-(R)-(1-(R)-3, 5-bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4- (3-oxo-1,2,4-triazol-5-yl)methylmorpholine, a potent, orally active, long-acting morpholine acetal human NK-1 receptor antagonist. Journal of Medicinal Chemistry, 41(23), 4607–4614. [Link]

  • Rizzi, A., et al. (2012). In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant. European Journal of Pharmacology, 689(1-3), 103-110. [Link]

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  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). ACS Omega, 8(7), 6931–6941. [Link]

  • Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. (2022). Computational and Structural Biotechnology Journal, 20, 3356–3366. [Link]

  • Mah, R., et al. (2001). Biphenyl derivatives as novel dual NK1/NK2-receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 11(10), 1261-1264. [Link]

  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. (2021). Journal of Medicinal Chemistry, 64(1), 579–602. [Link]

  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. (2021). ACS Chemical Neuroscience, 12(2), 285–299. [Link]

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A Comparative Guide to the Synthetic Efficiency of 2'-Acetyl-4-fluoro-3-methylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2'-Acetyl-4-fluoro-3-methylbiphenyl is a valuable building block in medicinal chemistry and materials science. Its substituted biphenyl scaffold is a common motif in pharmacologically active compounds and functional organic materials. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of two prominent synthetic strategies for the preparation of this compound: a modern palladium-catalyzed cross-coupling approach (Suzuki-Miyaura Coupling) and a classic electrophilic aromatic substitution method (Friedel-Crafts Acylation). By examining the mechanistic underpinnings, experimental protocols, and key performance indicators of each route, this document aims to equip researchers with the necessary insights to select the most suitable synthesis for their specific needs.

Methodology 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[1] This methodology is renowned for its high functional group tolerance, generally mild reaction conditions, and the commercial availability of a wide range of boronic acids and their derivatives.[2]

Synthetic Strategy

This approach constructs the biphenyl backbone through the coupling of (2-acetylphenyl)boronic acid with 1-bromo-4-fluoro-3-methylbenzene. The choice of a sterically hindered aryl bromide and a functionalized boronic acid necessitates a robust catalytic system capable of facilitating both oxidative addition and transmetalation efficiently.[3][4]

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 2_acetylphenyl_boronic_acid (2-acetylphenyl)boronic acid product This compound 2_acetylphenyl_boronic_acid->product Suzuki-Miyaura Coupling 1_bromo_4_fluoro_3_methylbenzene 1-bromo-4-fluoro-3-methylbenzene 1_bromo_4_fluoro_3_methylbenzene->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., K2CO3) base->product solvent Solvent (e.g., Toluene/Water) solvent->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling synthesis.

Experimental Protocol

Materials:

  • (2-acetylphenyl)boronic acid

  • 1-bromo-4-fluoro-3-methylbenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-acetylphenyl)boronic acid (1.2 mmol), 1-bromo-4-fluoro-3-methylbenzene (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • The flask is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add toluene (10 mL) and a solution of potassium carbonate (2.0 mmol) in degassed water (2 mL).

  • The reaction mixture is heated to reflux (approximately 110 °C) and stirred vigorously for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (20 mL).

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 10 mL).

  • The combined organic layers are washed with brine (15 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Methodology 2: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and powerful method for the formation of aryl ketones through the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst.[5] This electrophilic aromatic substitution reaction is a direct and often cost-effective approach for introducing an acetyl group onto a pre-formed biphenyl scaffold.[6]

Synthetic Strategy

This two-step route first involves the synthesis of the 4-fluoro-3-methylbiphenyl core, followed by a regioselective Friedel-Crafts acylation to introduce the acetyl group. The directing effects of the substituents on the biphenyl ring play a crucial role in determining the position of acylation.

Friedel_Crafts_Acylation cluster_step1 Step 1: Biphenyl Synthesis cluster_step2 Step 2: Acylation reactants_step1 4-Fluoro-3-methylphenylboronic acid + Bromobenzene intermediate 4-Fluoro-3-methylbiphenyl reactants_step1->intermediate Suzuki Coupling conditions_step1 Pd Catalyst, Base, Solvent conditions_step1->intermediate product This compound intermediate->product Friedel-Crafts Acylation reagents_step2 Acetyl Chloride reagents_step2->product catalyst_step2 Lewis Acid (e.g., AlCl3) catalyst_step2->product solvent_step2 Solvent (e.g., Dichloromethane) solvent_step2->product

Caption: Workflow for the Friedel-Crafts acylation synthesis.

Experimental Protocol

Step 1: Synthesis of 4-Fluoro-3-methylbiphenyl

This intermediate can be synthesized via a Suzuki-Miyaura coupling of 4-fluoro-3-methylphenylboronic acid and bromobenzene, following a similar procedure to that described in Methodology 1.

Step 2: Friedel-Crafts Acylation of 4-Fluoro-3-methylbiphenyl

Materials:

  • 4-Fluoro-3-methylbiphenyl

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 mmol) and anhydrous dichloromethane (10 mL).

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of acetyl chloride (1.1 mmol) in anhydrous dichloromethane (5 mL) is added dropwise via the dropping funnel over 15 minutes.

  • A solution of 4-fluoro-3-methylbiphenyl (1.0 mmol) in anhydrous dichloromethane (5 mL) is then added dropwise over 20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Reaction progress is monitored by TLC or GC-MS.

  • The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice (20 g) and concentrated hydrochloric acid (5 mL).

  • The mixture is transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted with dichloromethane (2 x 10 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution (15 mL), followed by brine (15 mL), and then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization to yield this compound.

Performance Comparison

ParameterSuzuki-Miyaura CouplingFriedel-Crafts Acylation
Overall Yield Good to Excellent (typically 70-90% based on analogs)Moderate to Good (typically 60-80% for the acylation step)
Number of Steps 1 (assuming precursors are available)2 (biphenyl synthesis + acylation)
Reagent Cost Higher (palladium catalyst, boronic acid)Lower (aluminum chloride, acetyl chloride)
Functional Group Tolerance High (tolerates a wide range of functional groups)Moderate (sensitive to acid-labile groups)
Regioselectivity High (pre-defined coupling positions)Moderate to High (dependent on directing group effects, potential for isomers)
Reaction Conditions Mild to moderate (refluxing temperatures)Harsh (strong Lewis acid, anhydrous conditions)
Scalability Generally good, but catalyst cost can be a factorExcellent, well-established for industrial scale
Waste Generation Palladium and boron-containing wasteAcidic aqueous waste, aluminum salts

Discussion and Conclusion

The choice between the Suzuki-Miyaura coupling and the Friedel-Crafts acylation for the synthesis of this compound depends heavily on the specific requirements of the researcher.

The Suzuki-Miyaura coupling offers a more elegant and direct route with high regioselectivity, as the connectivity of the biphenyl system is predetermined by the choice of coupling partners. Its high functional group tolerance makes it particularly suitable for the synthesis of complex derivatives where sensitive moieties need to be preserved. While the initial cost of the palladium catalyst and boronic acid may be higher, the potentially higher yields and cleaner reaction profiles can offset this for smaller-scale laboratory syntheses. The development of highly active palladium catalysts has also enabled these reactions to proceed under milder conditions and with lower catalyst loadings.[3][4]

The Friedel-Crafts acylation , on the other hand, is a more classical and cost-effective approach, particularly for large-scale production. The starting materials are generally inexpensive and readily available. However, this route is a two-step process and presents challenges in terms of regioselectivity. The directing effects of the fluoro and methyl groups on the biphenyl ring must be carefully considered to favor the desired 2'-acylation product and minimize the formation of other isomers. The harsh, acidic conditions and the generation of significant amounts of aluminum-containing waste are also notable drawbacks from an environmental and handling perspective.

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient and General Catalysts for Suzuki–Miyaura Cross-Coupling Reactions of Sterically Hindered Substrates in Excellent Yields with Low Catalyst Loadings under Mild Conditions. Organic Letters, 14(16), 4250–4253. [Link]

  • Baddeley, G. (1949). Modern theories of the Friedel-Crafts reaction. Quarterly Reviews, Chemical Society, 3(2), 155-170.
  • Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education, 78(7), 947. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • PrepChem. (n.d.). Synthesis of 4-methylbiphenyl. Retrieved from [Link]

  • Gooßen, L. J., & Ghosh, K. (2001). Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Acids or Anhydrides.
  • Skraup, S., & Nieten, F. (1924). Über die Anhydrid-Kondensation mit Biphenyl. Berichte der deutschen chemischen Gesellschaft (A and B Series), 57(10), 1741-1746.
  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Winthrop University. (n.d.). The Friedel-Crafts Acylation. Retrieved from [Link]

  • Arora, A. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1041-1046. [Link]

  • Al-Masum, M., & Livinghouse, T. (2000). A Fruitful Century for the Scalable Synthesis and Reactions of Biphenyl Derivatives: Applications and Biological Aspects. RSC Advances, 13(48), 32905-32932. [Link]

  • ChemSynthesis. (n.d.). 4-fluoro-1,1'-biphenyl. Retrieved from [Link]

  • Google Patents. (n.d.). US5847241A - Process for the preparation of p-bromofluorobenzene.
  • Google Patents. (n.d.). US3705203A - Method for purifying biphenyl.
  • Organic Syntheses. (n.d.). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Late-stage C-H Functionalization with 2,3,7,8-Tetrafluorothianthrene: Preparation of a Tetrafluorothianthrenium-salt. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, January 15). How do you synthesize 1-fluoro-4-(tribromomethyl)benzene from toluene. Retrieved from [Link]

  • Akita, M., & Itoh, T. (2021). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 27(1), 12. [Link]

  • Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). The Suzuki–Miyaura cross-coupling reaction: a brief account. Tetrahedron, 58(48), 9633-9695.
  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts acylation—from green chemistry to asymmetric catalysis. Beilstein journal of organic chemistry, 6, 6.
  • Google Patents. (n.d.). CN1680226A - Method for preparing high-purity biphenyl from crude biphenyl.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel–Crafts acylation of biphenyl with anhydrides. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
  • National Center for Biotechnology Information. (n.d.). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. Retrieved from [Link]

  • Google Patents. (n.d.). US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.
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  • ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]

  • RSC Publishing. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2'-Acetyl-4-fluoro-3-methylbiphenyl for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of drug development, the integrity of your work is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents are not merely procedural afterthoughts but are fundamental to ensuring a safe laboratory environment and safeguarding our ecosystem. This guide provides an in-depth, procedural framework for the proper disposal of 2'-Acetyl-4-fluoro-3-methylbiphenyl (CAS No. 1179715-02-6), a halogenated organic compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is grounded in the established best practices for the disposal of halogenated organic waste, guided by regulations from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Part 1: Immediate Safety and Hazard Assessment

Due to its classification as a fluorinated biphenyl derivative, this compound must be handled as a hazardous substance. Halogenated organic compounds can be toxic and environmentally persistent.[1] Therefore, all handling and disposal operations must be conducted with the appropriate Personal Protective Equipment (PPE) within a certified chemical fume hood to minimize inhalation exposure.[1]

Table 1: Essential Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes of the chemical or its solutions.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and absorption.
Body Protection A fully fastened laboratory coat.Shields the body from accidental spills.
Footwear Closed-toe shoes.Protects feet from spills and falling objects.

Part 2: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is its classification as halogenated organic waste .[2] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[1][3]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Halogenated organic wastes must be collected separately from non-halogenated organic wastes.[2][4] This is because the disposal methods, such as incineration, differ for these two categories of waste.[2] Mixing them can lead to regulatory non-compliance and increased disposal costs.[4]

Step 2: Waste Collection
  • Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof container clearly labeled for "Halogenated Organic Waste."[2][3] The container should be made of a compatible material, such as polyethylene.[5]

  • Solid Waste: Any contaminated solid materials, including gloves, weighing paper, and absorbent materials from spill clean-ups, must be collected in a separate, sealed container designated for solid hazardous waste.

Step 3: Labeling of Waste Containers

Proper labeling is a critical regulatory requirement. The Environmental Protection Agency (EPA) mandates that each waste container be clearly labeled with the words "Hazardous Waste."[6][7] The label must also identify the contents.

Example Label:

Step 4: Storage in a Satellite Accumulation Area (SAA)

Designated Satellite Accumulation Areas (SAAs) are locations at or near the point of waste generation for the collection of hazardous waste.[8][9] All labeled waste containers should be stored in a designated SAA.[4]

  • Keep containers securely closed except when adding waste.[3][8]

  • Ensure that incompatible wastes are segregated to prevent accidental reactions. For instance, store halogenated waste away from acids and bases.[5][8]

  • The volume of hazardous waste in an SAA is limited, typically to 55 gallons.[9]

Step 5: Empty Container Disposal

Empty containers that once held this compound are also considered hazardous waste. They must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated organic liquid waste. After triple-rinsing and air-drying in a well-ventilated area (like the back of a fume hood), the original label should be defaced, and the container can be disposed of according to your institution's guidelines for clean glassware or plastic.[10]

Step 6: Arranging for Final Disposal

Hazardous waste must be tracked from its point of generation to its final disposal.[6] Your institution's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of hazardous waste by a licensed contractor. Adhere strictly to these internal protocols.

Part 3: Visualization of the Disposal Workflow

The following diagram illustrates the logical decision-making process for the proper disposal of this compound and its associated waste streams.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A This compound (Solid or in Solution) C Collect in Labeled 'Halogenated Organic Liquid Waste' Container A->C B Contaminated Materials (Gloves, Wipes, etc.) D Collect in Labeled 'Solid Hazardous Waste' Container B->D E Store in Designated Satellite Accumulation Area (SAA) C->E D->E F Arrange for Pickup by Licensed Hazardous Waste Contractor (via EHS) E->F

Caption: Disposal workflow for this compound.

Part 4: Summary of Key Information

Table 2: Disposal and Safety Quick Reference
ParameterGuidelineSource
Waste Classification Halogenated Organic Waste[2]
Disposal Method Incineration by a licensed hazardous waste facility.[2][6]
Incompatible Materials Acids, bases, strong oxidizing agents.[5]
Container Material Polyethylene or other compatible plastic.[5]
Storage Location Designated Satellite Accumulation Area (SAA).[4][8]
Labeling Requirements "Hazardous Waste," chemical name, accumulation date.[6][7]

By adhering to these procedures, you contribute to a robust safety culture and ensure that your vital research is conducted with the utmost responsibility. Always consult your institution's specific waste management plan and your Environmental Health and Safety department for any additional local or state requirements.

References

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
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  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
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  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
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  • University of Washington Environmental Health & Safety. (n.d.). Halogenated Solvents.
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  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2'-Acetyl-4-fluoro-3-methylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 2'-Acetyl-4-fluoro-3-methylbiphenyl (CAS 1179715-02-6), focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to move beyond mere compliance and instill a culture of safety grounded in scientific causality, ensuring that every protocol is a self-validating system of protection.

Hazard Assessment: A Structurally-Informed Perspective

While specific toxicological data for this compound is not extensively published, a robust hazard assessment can be conducted by analyzing its structural components: a fluorinated biphenyl core and an acetyl group.

  • Fluorinated Biphenyl Core : The carbon-fluorine bond is exceptionally strong, lending high thermal and chemical stability to the molecule.[1] However, this stability can also mean environmental persistence. Halogenated aromatic compounds can present chronic hazards, and thermal decomposition may release highly toxic and corrosive gases such as hydrogen fluoride (HF).[2]

  • Aromatic Ketone Functionality : Aromatic ketones as a class can be irritants to the skin, eyes, and respiratory tract.[3]

  • Routes of Exposure : The primary risks of exposure in a laboratory setting are inhalation of aerosols or fine powders, skin/eye contact, and accidental ingestion.[4][5][6]

Given these factors, the compound must be handled with the assumption that it is potentially hazardous upon acute and chronic exposure. A comprehensive risk assessment is the foundational first step before any handling.[7][8]

Core PPE Requirements: A Multi-Layered Defense

Engineering controls, primarily the use of a certified chemical fume hood, are the first and most critical line of defense.[5][6] PPE serves as the essential final barrier between the researcher and the chemical.

Eye and Face Protection

Direct contact with chemical splashes can cause severe eye damage.[2][9]

  • Minimum Requirement : At all times, ANSI Z87.1-compliant chemical splash goggles must be worn.[1][10] Standard safety glasses are insufficient as they do not protect against splashes from the sides, top, or bottom.

  • Elevated Risk Scenarios : For procedures with a higher risk of splashing or energetic reactions (e.g., handling larger volumes, conducting reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[1][10]

Hand Protection

No single glove material is impervious to all chemicals.[6] Glove selection must be based on the specific solvents being used and the nature of the task.

  • General Handling & Splash Protection : For incidental contact, such as when handling sealed containers or weighing small quantities, disposable nitrile gloves are a suitable minimum.[5][10] Always check for tears or punctures before use.

  • Extended Contact & Immersion : For tasks involving potential immersion or prolonged contact with the compound or its solutions, a more robust glove is necessary. While specific breakthrough data for this compound is unavailable, gloves with proven resistance to aromatic compounds and ketones, such as butyl rubber or fluoroelastomer (Viton™), should be considered.[11] PVA gloves offer excellent protection against ketones and aromatic solvents but are incompatible with water-based solutions.[12]

  • Best Practice - Double Gloving : Wearing two pairs of nitrile gloves (or a nitrile base with a more resistant outer glove) is a recommended practice to increase protection, especially when handling potent or poorly characterized compounds.[13] Contaminated gloves must be removed and disposed of immediately, following proper technique to avoid skin contact.

Body Protection

Protective clothing shields the skin from splashes and contamination.

  • Standard Use : A flame-resistant laboratory coat, fully buttoned, is mandatory.[10][13]

  • High-Risk Operations : For large-scale work or procedures with a significant splash hazard, supplement the lab coat with a chemical-resistant apron.[13] Clothing worn in the lab should cover the legs, and shoes must be closed-toe and cover the entire foot.[5][10]

Respiratory Protection

Engineering controls are the primary method for mitigating inhalation hazards.

  • Standard Operations : All handling of this compound, especially weighing of the solid or transfers of its solutions, must be conducted within a properly functioning chemical fume hood.[5] Under these conditions, respiratory protection is typically not required.[14][15]

  • Emergency or High-Hazard Scenarios : In the event of a large spill outside of a fume hood or if engineering controls are insufficient, respiratory protection is necessary.[10][13] Personnel must be trained and fit-tested to use a NIOSH-approved respirator equipped with organic vapor cartridges.[3][16]

Operational Plans: From Preparation to Disposal

PPE Selection Protocol by Task

This table summarizes the minimum PPE required for common laboratory tasks. Always consult your institution's specific safety protocols.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection (if applicable)
Weighing Solid Compound Chemical Splash GogglesDouble Nitrile GlovesFlame-Resistant Lab CoatRequired if not in a fume hood or vented enclosure
Preparing Stock Solutions Chemical Splash GogglesDouble Nitrile GlovesFlame-Resistant Lab CoatNot required in a fume hood
Running Reactions Chemical Splash Goggles & Face ShieldDouble Nitrile or Chemical-Resistant GlovesFlame-Resistant Lab Coat & Chemical-Resistant ApronNot required in a fume hood
Small Spill Cleanup (<100 mL) Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (e.g., Butyl Rubber)Flame-Resistant Lab Coat & Chemical-Resistant ApronNIOSH-approved respirator with organic vapor cartridges
Waste Disposal Chemical Splash GogglesDouble Nitrile or Chemical-Resistant GlovesFlame-Resistant Lab CoatNot required if handling sealed containers
Step-by-Step PPE Donning and Doffing Procedure
  • Donning (Putting On) :

    • Put on a lab coat and ensure it is fully buttoned.

    • Put on inner gloves (if double-gloving).

    • Put on respiratory protection, if required, and perform a seal check.

    • Put on chemical splash goggles and a face shield, if required.

    • Put on outer gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Doffing (Taking Off) :

    • Remove outer gloves using a technique that avoids touching the outer surface with bare skin.

    • Remove the lab coat and apron, rolling it so the contaminated side is inward.

    • Remove the face shield and goggles from the back.

    • Remove inner gloves.

    • Wash hands thoroughly with soap and water.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for ensuring adequate protection when planning to work with this compound.

PPE_Workflow PPE Selection Workflow for Chemical Handling cluster_prep Phase 1: Pre-Operational Planning cluster_controls Phase 2: Control & Equipment Selection cluster_ops Phase 3: Operation & Disposal A Identify Task (e.g., Weighing, Synthesis) B Risk Assessment - Assess Quantity - Review Procedure - Identify Potential Hazards (Splash, Aerosol) A->B C Consult Safety Data Sheet (for compound & solvents) B->C D Select Primary Engineering Control (e.g., Chemical Fume Hood) C->D Proceed to Lab E Select Required PPE D->E F Verify PPE Integrity (Inspect gloves, etc.) E->F G Perform Work Safely F->G Begin Task H Proper Doffing of PPE G->H I Dispose of Contaminated PPE as Hazardous Waste H->I I->A Begin New Task

Caption: Decision workflow for risk assessment and PPE selection.

Disposal and Decontamination

All disposable PPE that has come into contact with this compound must be considered hazardous waste.

  • Gloves, wipes, and other contaminated solids : Place these items in a designated, sealed hazardous waste container.[17]

  • Contaminated Clothing : Remove contaminated clothing immediately and wash before reuse.[18] If grossly contaminated, it may need to be disposed of as hazardous waste.

  • Spills : Clean up spills immediately using an appropriate absorbent material, wearing the full PPE outlined for spill cleanup.[13] The collected waste must be disposed of as hazardous chemical waste.[17] Do not dispose of this chemical or its contaminated materials down the drain.[14]

By integrating these principles and procedures into your daily laboratory operations, you build a robust framework of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • GlovesnStuff. (n.d.). PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. GlovesnStuff.
  • Unknown Source. (n.d.). Personal Protective Equipment (PPE).
  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. UCSF Environmental Health & Safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.